Boc-D-methioninol
Description
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Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIBDQMAIDPJBU-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659608 | |
| Record name | tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91177-57-0 | |
| Record name | tert-Butyl [(2R)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Boc-D-methioninol CAS number and properties
An In-Depth Technical Guide to Boc-D-methioninol
Abstract
This technical guide provides a comprehensive overview of tert-butyl (R)-(1-hydroxy-4-(methylthio)butan-2-yl)carbamate, commonly known as this compound. As a chiral building block derived from D-methionine, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document delves into its core chemical properties, synthesis, diverse applications, and detailed experimental protocols. The guide is structured to provide not just procedural steps but also the scientific rationale behind its utility, empowering researchers to leverage its unique characteristics in their work.
Core Chemical Identity and Properties
This compound is a white, powdered solid at room temperature.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine function is central to its utility. This group enhances the compound's stability and solubility in common organic solvents, making it a versatile intermediate in complex synthetic pathways.[1] It is crucial to distinguish it from its parent amino acid, Boc-D-methionine, which possesses a carboxylic acid instead of a primary alcohol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 91177-57-0 | [1] |
| Molecular Formula | C₁₀H₂₁NO₃S | [1] |
| Molecular Weight | 235.3 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 47-53 °C | [1] |
| Purity | ≥ 98% (by HPLC) | [1] |
| Optical Rotation | [a]D²⁰ = +18.1 ± 2º (c=1 in MeOH) | [1] |
| Storage Conditions | 0-8°C, in a sealed, cool, dry place | [1][2] |
| Synonyms | Boc-D-Met-ol | [1] |
The Scientific Rationale for its Broad Applications
The utility of this compound stems from its unique bifunctional nature: a protected amine and a reactive primary alcohol, all built upon a chiral scaffold derived from a non-canonical amino acid. This structure is intentionally designed for specific roles in chemical synthesis.
Caption: Core applications of this compound in scientific research.
-
Peptide Synthesis: While the parent compound, Boc-D-methionine, is a standard building block, this compound serves a more specialized role. It is incorporated into peptidomimetics (molecules that mimic peptides) to introduce a stable, non-acidic C-terminus or as a side-chain modification. The Boc group provides robust protection for the amine under various coupling conditions and can be selectively removed with acid, a cornerstone of Boc-based synthesis strategies.[1][3]
-
Drug Development: In pharmaceutical research, chirality is paramount. This compound provides a stereochemically defined scaffold. Its primary alcohol can be functionalized to create esters, ethers, or other groups, enabling the synthesis of diverse compound libraries. It is particularly valuable for creating prodrugs, where modifying a parent drug with a promoiety like methioninol can enhance properties such as bioavailability.[1]
-
Bioconjugation: The compound can act as a linker in bioconjugation techniques.[1] The alcohol handle can be activated and reacted with biomolecules, surfaces, or imaging agents. This facilitates the construction of targeted drug delivery systems or diagnostic tools where precise molecular architecture is required.[1][4]
-
Metabolic Pathway Research: As a stable derivative of methionine, this compound is used in studies to probe the function and mechanisms of enzymes that interact with sulfur-containing amino acids.[1][4] Its structure allows researchers to investigate metabolic processes with a molecule that mimics a natural substrate but possesses modified reactivity.[1]
Synthesis and Purification Workflow
The synthesis of this compound is a well-established, two-step process starting from the commercially available amino acid D-methionine. The workflow is designed for high efficiency and purity.
Caption: General synthetic pathway from D-methionine to this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method. Researchers should always first consult specific literature and safety data sheets for the reagents used.
Step 1: Boc Protection of D-Methionine
-
Dissolution: Dissolve D-methionine (1 equivalent) in an aqueous solution of sodium carbonate (2 equivalents).[5]
-
Reagent Addition: To this stirring solution, slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in a suitable organic solvent like dioxane.[5]
-
Reaction: Allow the mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with water and perform an extraction with a nonpolar solvent (e.g., ether) to remove any unreacted Boc₂O.[5]
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify with a suitable acid (e.g., citric acid or cold HCl) to a pH of ~2-3. The product, Boc-D-methionine, will precipitate or can be extracted with a solvent like ethyl acetate.
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield Boc-D-methionine, which can be used in the next step without further purification if purity is high.
Step 2: Reduction to this compound
-
Setup: In a flame-dried, nitrogen-purged flask, dissolve the Boc-D-methionine (1 equivalent) from Step 1 in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reducing Agent: Slowly add a solution of a suitable reducing agent, such as Borane-THF complex (BH₃·THF, ~1.5 equivalents), dropwise while maintaining the temperature at 0°C. Caution: This reaction is exothermic and generates hydrogen gas.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0°C until gas evolution ceases.
-
Isolation: Remove the solvents under reduced pressure. The resulting residue can then be purified.
Purification Protocol: Column Chromatography
-
Slurry Preparation: Dissolve the crude product from the synthesis step in a minimal amount of dichloromethane. Add silica gel to form a slurry and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50% ethyl acetate).
-
Loading: Carefully load the dry-slurried crude product onto the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Pooling & Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound as a white solid.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product, which should be ≥ 98%.[1]
-
Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress and identifying pure fractions during column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure. Key signals to look for in ¹H NMR include the characteristic 9-proton singlet of the Boc group (~1.4 ppm), the methyl protons of the thioether (~2.1 ppm), and the diastereotopic protons of the -CH₂OH group.
-
Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups, such as the N-H and C=O stretches of the carbamate and the broad O-H stretch of the alcohol.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass-to-charge ratio for [M+H]⁺ or [M+Na]⁺ ions.
Safety, Handling, and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves, when handling the compound.[6]
-
Handling: Avoid contact with skin and eyes and prevent inhalation of the powder by working in a well-ventilated area or fume hood.[6]
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 0-8°C.[1] It is stable under these normal conditions.[6]
-
Incompatibilities: Avoid contact with strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[6]
Conclusion
This compound is more than just a protected amino alcohol; it is a strategic tool for chemical innovation. Its defined stereochemistry, orthogonal protection scheme, and versatile alcohol functionality make it an indispensable building block in the synthesis of complex molecules. For researchers in drug discovery and peptide science, a thorough understanding of its properties and protocols is essential for unlocking its full potential in creating next-generation therapeutics and biochemical probes.
References
-
The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD., [Link]
-
Boc-L-methionine | C10H19NO4S. PubChem, National Institutes of Health, [Link]
-
N-(tert-Butyloxycarbonyl)-D-methionine | C10H19NO4S. PubChem, National Institutes of Health, [Link]
-
Boc-Methioninol datasheet. BioCrick, [Link]
-
Synthesis of (I) Production of BOC-(D)-Met(O)-OH. PrepChem.com, [Link]
-
Synthesis of both enantiomers of cyclic methionine analogue. ScienceDirect, [Link]
-
BOC-D-Methionine: A Key Unnatural Amino Acid for Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD., [Link]
-
Separation and Refining of Amino acids. DIAION, [Link]
-
Boc-D-Valinol. Aapptec Peptides, [Link]
-
Boc-L-methioninol | C10H21NO3S. PubChem, National Institutes of Health, [Link]
-
The Significance of BOC-D-Methionine in Peptide Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD., [Link]
- Process of purifying methionine.
Sources
An In-Depth Technical Guide to Boc-D-Methioninol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of N-tert-butyloxycarbonyl-D-methioninol (Boc-D-methioninol). Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this crucial chiral building block. It details its structural features, physicochemical parameters, and spectral data. Furthermore, this guide presents detailed protocols for its synthesis and the subsequent deprotection of the Boc group, contextualizing its application in synthetic organic chemistry, particularly in the assembly of peptide alcohols and as a precursor for novel therapeutic agents.
Introduction: The Strategic Importance of this compound
N-tert-butyloxycarbonyl-D-methioninol, commonly abbreviated as this compound, is a pivotal derivative of the non-proteinogenic amino alcohol D-methioninol. The covalent attachment of the tert-butyloxycarbonyl (Boc) protecting group to the primary amine confers remarkable stability and modulates its reactivity, making it an indispensable tool in multi-step organic syntheses.[1] The inherent chirality of the molecule, originating from the D-configuration of the parent amino alcohol, renders it a valuable asset in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry where enantiomeric purity is paramount.
The strategic importance of this compound lies in its dual functionality: the Boc-protected amine allows for controlled, sequential reactions at other sites of a molecule, while the primary alcohol offers a versatile handle for further chemical modifications. This guide will explore the fundamental properties of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in experimental work. This section outlines the key physicochemical parameters of this compound.
Structural and General Properties
This compound is a white crystalline powder under standard conditions. The presence of the bulky tert-butyl group in the Boc moiety significantly influences its solubility and thermal properties.
| Property | Value | Source(s) |
| Chemical Name | tert-butyl (R)-(1-hydroxy-4-(methylthio)butan-2-yl)carbamate | N/A |
| Synonyms | Boc-D-Met-ol | |
| CAS Number | 91177-57-0 | |
| Molecular Formula | C₁₀H₂₁NO₃S | |
| Molecular Weight | 235.3 g/mol | |
| Appearance | White powder | |
| Melting Point | 47-53 °C | |
| Optical Rotation | [α]D²⁰ = +18.1 ± 2º (c=1 in MeOH) |
Table 1: General and Physical Properties of this compound
Solubility Profile
While comprehensive solubility data is not extensively published, empirical evidence from handling and usage in synthesis suggests that this compound exhibits good solubility in a range of common organic solvents. It is soluble in methanol, which is consistent with the solvent used for determining its optical rotation. Generally, Boc-protected amino alcohols are soluble in dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), facilitating their use in a variety of reaction conditions.
Spectral Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector around 1.4 ppm. The protons of the methylene group adjacent to the sulfur atom would appear as a triplet, while the methyl group attached to the sulfur will be a singlet. The protons of the hydroxymethyl group and the methine proton adjacent to the nitrogen will exhibit more complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons of the same group at approximately 28 ppm. The carbonyl carbon of the Boc group is expected to resonate around 156 ppm. Other signals will correspond to the carbons of the methioninol backbone.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands. A broad band in the region of 3300-3500 cm⁻¹ is indicative of the O-H stretching vibration of the primary alcohol. The N-H stretching of the carbamate will appear around 3300-3400 cm⁻¹. A strong absorption band at approximately 1680-1700 cm⁻¹ corresponds to the C=O stretching of the urethane carbonyl group. C-H stretching vibrations from the aliphatic parts of the molecule will be observed in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would likely show the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. Fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc group.
Synthesis and Handling
Synthetic Route
This compound is typically synthesized from the parent amino acid, D-methionine. The synthesis involves a two-step process: reduction of the carboxylic acid to a primary alcohol, followed by the protection of the primary amine with the Boc group.
Caption: Synthetic workflow for this compound from D-methionine.
Experimental Protocol: Synthesis of this compound from D-Methioninol
This protocol describes the protection of the amino group of D-methioninol using di-tert-butyl dicarbonate (Boc₂O).
-
Dissolution: Dissolve D-methioninol in a suitable solvent such as a mixture of dioxane and water or tetrahydrofuran (THF).
-
Basification: Add a base, such as sodium bicarbonate or triethylamine (Et₃N), to the solution to act as a proton scavenger.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) either neat or as a solution in the reaction solvent.
-
Reaction: Stir the mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general laboratory safety precautions for handling fine chemicals should be observed. Based on the SDS for the related compound Boc-D-methionine, it is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3] Avoid inhalation of dust and contact with skin and eyes. Store the compound in a cool, dry place, typically at 2-8 °C, in a tightly sealed container.
Applications in Organic Synthesis
This compound is a versatile building block with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical and biotechnology sectors.
Peptide Synthesis
A primary application of this compound is in the synthesis of peptide alcohols.[4] In solid-phase peptide synthesis (SPPS), this compound can be anchored to a resin through its hydroxyl group. Subsequent deprotection of the Boc group allows for the stepwise elongation of the peptide chain from the N-terminus. This strategy is instrumental in creating peptides with a C-terminal alcohol, which can exhibit enhanced biological activity or serve as precursors for peptide aldehydes.
Chiral Building Block and Prodrug Development
The defined stereochemistry of this compound makes it an excellent chiral synthon for the synthesis of enantiomerically pure pharmaceuticals. Furthermore, it is utilized in the development of prodrugs to enhance the bioavailability of therapeutic agents.[1] The lipophilic Boc group can improve membrane permeability, and its subsequent cleavage in vivo can release the active drug molecule.
Deprotection of the Boc Group
The removal of the Boc protecting group is a critical step in many synthetic sequences. This is typically achieved under acidic conditions.
Caption: General workflow for the deprotection of this compound.
Experimental Protocol: Boc Deprotection
This protocol outlines a general procedure for the acidic removal of the Boc group.
-
Dissolution: Dissolve this compound in an appropriate anhydrous solvent, such as dichloromethane (DCM).
-
Acidification: To the stirred solution, add a strong acid. Common choices include trifluoroacetic acid (TFA) as a solution in DCM (typically 25-50%) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.
-
Reaction: Stir the reaction mixture at room temperature. The deprotection is usually rapid and can be monitored by TLC.
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product is the salt of D-methioninol (e.g., the trifluoroacetate or hydrochloride salt).
-
Neutralization (Optional): If the free amino alcohol is required, the salt can be neutralized by washing with a mild aqueous base, such as a saturated solution of sodium bicarbonate, during an aqueous work-up.
Conclusion
This compound is a fundamentally important and highly versatile chiral building block in modern organic synthesis. Its well-defined physical properties, coupled with its stability and predictable reactivity, make it an invaluable tool for researchers and scientists in drug discovery and development. A comprehensive understanding of its characteristics, as detailed in this guide, is essential for its effective and strategic implementation in the synthesis of novel and complex molecular architectures.
References
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. Retrieved from [Link]
Sources
Boc-D-methioninol molecular weight and formula
An In-Depth Technical Guide to Boc-D-Methioninol: Properties, Applications, and Protocols for Advanced Drug Development
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
In the landscape of modern pharmaceutical development and peptide synthesis, the precise control of chemical reactions is paramount. Protecting groups are the cornerstone of this control, enabling chemists to selectively mask reactive functional groups while other parts of a molecule are modified. Among these, the tert-butyloxycarbonyl (Boc) group is a workhorse, and its application to specific chiral building blocks like D-methioninol offers unique advantages.
This guide provides an in-depth examination of this compound, a versatile chiral building block crucial for researchers and scientists in drug development. We will explore its fundamental physicochemical properties, delve into the rationale behind its use, and present its key applications, supported by actionable experimental protocols. This document is designed to serve as a technical resource, blending established chemical principles with practical, field-proven insights to empower your research and development endeavors.
Core Physicochemical Properties of this compound
A thorough understanding of a reagent's physical and chemical characteristics is the foundation of its effective application. This compound is a white, powdered solid at room temperature, valued for its stability and solubility characteristics which make it a versatile component in organic synthesis.[1]
Below is a summary of its key quantitative data:
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁NO₃S | [1][2] |
| Molecular Weight | 235.3 g/mol | [1][2] |
| CAS Number | 91177-57-0 | [1] |
| Appearance | White powder | [1] |
| Melting Point | 47-53 °C | [1] |
| Purity | ≥ 98% (by HPLC) | [1][2] |
| Optical Rotation | [α]D²⁰ = +18.1 ± 2º (c=1 in MeOH) | [1] |
| Storage Conditions | 0-8°C | [1][2] |
These properties, particularly its defined melting point and high purity, ensure reproducibility in synthetic workflows. The specific optical rotation confirms the stereochemical integrity of the 'D' enantiomer, a critical factor in the synthesis of stereospecific pharmaceuticals where biological activity is often dependent on a single enantiomer.
The Boc Protecting Group: A Pillar of Strategic Synthesis
The utility of this compound is fundamentally derived from the tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the D-methioninol backbone. The choice of the Boc group is a strategic one, rooted in its unique chemical lability under specific conditions.
Causality Behind the Choice of Boc:
-
Acid Lability: The Boc group is stable under a wide range of reaction conditions, including basic, hydrogenolytic, and nucleophilic environments. However, it is readily and cleanly cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[3] This orthogonal stability allows for selective deprotection without disturbing other acid-labile or base-labile protecting groups within a complex molecule.
-
Clean Cleavage Mechanism: The cleavage mechanism proceeds via the formation of a stable tert-butyl cation. This cation is typically scavenged to prevent side reactions, but the byproducts (isobutylene and carbon dioxide) are volatile gases, simplifying purification of the deprotected product.
This selective removal is the cornerstone of its use in multi-step syntheses, particularly in Solid-Phase Peptide Synthesis (SPPS), where repeated cycles of deprotection and coupling are required.[3]
General Workflow of Boc Group Removal in Synthesis
The following diagram illustrates the fundamental workflow for the acid-catalyzed deprotection of a Boc-protected amine like this compound, a critical step for its incorporation into larger molecules.
Caption: Workflow for the acid-catalyzed cleavage of the Boc protecting group.
Applications in Pharmaceutical Research and Drug Development
This compound is not merely a synthetic intermediate; it is a key enabler in the development of novel therapeutics. Its unique structure contributes to several critical areas of pharmaceutical science.
Peptide Synthesis
As a protected amino alcohol, this compound serves as a crucial building block. The Boc group protects the primary amine, allowing the hydroxyl group to be used in subsequent reactions, or for the entire molecule to be incorporated into a peptide chain after modification. Its use facilitates the controlled, stepwise synthesis of complex peptides with specific, non-natural structures.[1][2] The 'D' configuration is particularly important for creating peptides with enhanced stability against enzymatic degradation in the body, as naturally occurring proteases primarily recognize L-amino acids.
Prodrug Development and Bioavailability Enhancement
A significant challenge in drug development is ensuring that an active pharmaceutical ingredient (API) can be effectively absorbed and utilized by the body. This compound can be used to create prodrugs, which are inactive or less active precursors that are metabolized in vivo to release the active drug.[1][2] The lipophilic nature of the Boc group can improve the molecule's ability to cross cell membranes, thereby enhancing its bioavailability.[1]
Bioconjugation and Targeted Drug Delivery
Bioconjugation involves linking biomolecules to other molecules, such as drugs or imaging agents.[1][2] The functional groups on this compound (after deprotection of the amine or modification of the alcohol) provide handles for attaching it to antibodies, polymers, or nanoparticles. This application is central to creating targeted drug delivery systems that can deliver a therapeutic payload specifically to cancer cells or other diseased tissues, minimizing side effects.[1]
Experimental Protocol: Boc Deprotection of this compound
This protocol provides a self-validating, step-by-step methodology for the removal of the Boc protecting group from this compound in a solution-phase synthesis context. The success of the reaction is validated by Thin-Layer Chromatography (TLC).
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Mobile phase for TLC (e.g., 9:1 DCM/Methanol)
-
Ninhydrin stain solution
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add TFA (10 eq) dropwise to the stirring solution.
-
Causality Note: The reaction is performed at 0°C to control the exothermic nature of the acid addition and to minimize potential side reactions. Anhydrous DCM is used to prevent water from interfering with the reaction.
-
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Spot the starting material (a small sample of the initial solution) and the reaction mixture on a TLC plate.
-
Elute the plate with the chosen mobile phase.
-
Visualize the spots under UV light and then by staining with ninhydrin. The starting material (Boc-protected) will not stain with ninhydrin, while the product (free amine) will develop a characteristic purple spot. The reaction is complete when the starting material spot has disappeared.
-
-
Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a stirred, saturated solution of NaHCO₃ to neutralize the excess TFA.
-
Trustworthiness Note: This step must be done slowly and cautiously, as the neutralization produces CO₂ gas and can cause vigorous effervescence.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Causality Note: The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude D-methioninol product.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if impurities are detected by TLC.
Workflow for Boc Deprotection Protocol
Caption: Step-by-step experimental workflow for solution-phase Boc deprotection.
Safety, Handling, and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Avoid all personal contact, including inhalation and contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a dry and cool place.[1] The recommended storage temperature is between 0°C and 8°C to ensure long-term stability.[1][2]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical reagent whose utility extends far beyond its basic structure. The strategic combination of the acid-labile Boc protecting group with the chiral D-methioninol core provides medicinal chemists with a powerful tool for building complex molecules with precise stereochemical control. Its role in enhancing the stability of peptides, enabling prodrug design, and facilitating bioconjugation underscores its importance in the modern drug discovery and development pipeline. A comprehensive understanding of its properties and the causality behind its application protocols, as detailed in this guide, is essential for leveraging its full potential to advance therapeutic innovation.
References
-
The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD., [Link]
-
Synthesis of (I) Production of BOC-(D)-Met(O)-OH. PrepChem.com, [Link]
-
Boc-L-methionine | C10H19NO4S | CID 89857. PubChem - NIH, [Link]
-
N-(tert-Butyloxycarbonyl)-D-methionine | C10H19NO4S | CID 111051. PubChem - NIH, [Link]
-
Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids. ScienceDirect, [Link]
Sources
Solubility Profile of Boc-D-Methioninol: A Methodical Approach for Researchers
An In-Depth Technical Guide for the Scientific Professional
Abstract
Boc-D-methioninol is a pivotal chiral building block in synthetic organic chemistry and pharmaceutical development. As with any key intermediate, a comprehensive understanding of its physicochemical properties is paramount for efficient process development, from reaction setup and purification to formulation. This technical guide addresses a critical data gap in the public domain: the solubility of this compound in common laboratory solvents. Rather than merely presenting disparate data points, we provide a foundational understanding of the molecular characteristics governing its solubility. More importantly, we furnish a detailed, self-validating experimental protocol for researchers to quantitatively determine the solubility of this compound in any solvent of interest, ensuring data integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals who require robust and reliable physicochemical data to accelerate their research and development timelines.
Part 1: Physicochemical Profile & Structural Analysis
Before delving into solubility, a baseline of the compound's known properties is essential. This compound, systematically named tert-butyl ((2R)-1-hydroxy-4-(methylthio)butan-2-yl)carbamate, is a white crystalline powder.[1] Its structure features a delicate balance of polar and non-polar moieties that dictates its interaction with various solvents.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁NO₃S | [1] |
| Molecular Weight | 235.3 g/mol | [1] |
| Appearance | White powder / solid | [1] |
| Melting Point | 47-53 °C | [1] |
The molecule's structure contains:
-
Polar Groups: A primary alcohol (-CH₂OH) and a carbamate linkage (-NHCOO-). These groups are capable of acting as hydrogen bond donors and acceptors, promoting solubility in polar solvents.
-
Non-Polar Groups: A bulky tert-butyl (Boc) protecting group and a methylthioethyl side chain (-CH₂CH₂SCH₃). These hydrophobic regions enhance solubility in non-polar organic solvents.
This amphiphilic nature suggests that this compound will not exhibit extreme solubility in either highly polar or strictly non-polar solvents, but rather will have nuanced behavior across a spectrum of solvent classes.
Part 2: Theoretical Principles – Predicting Solubility Behavior
The foundational principle of "like dissolves like" governs solubility.[2] This means solvents with a polarity similar to the solute will be most effective at dissolving it. We can predict the solubility of this compound by assessing the interplay between its functional groups and the solvent's characteristics.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with the alcohol and carbamate groups of this compound. We anticipate good solubility, particularly in short-chain alcohols like methanol and ethanol. Indeed, its optical rotation is often measured in methanol, implying a solubility of at least 10 mg/mL.[1] Water, being highly polar, may be a less effective solvent due to the compound's significant non-polar character.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO, Acetonitrile): These solvents possess dipole moments and can accept hydrogen bonds, allowing them to interact favorably with the polar parts of the molecule. Solvents like Dichloromethane (DCM) and Ethyl Acetate are likely to be effective due to their ability to also solvate the non-polar regions.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polar functional groups and interact primarily through weaker van der Waals forces. The large non-polar surface area of the Boc group and the alkyl chain will promote some solubility, but the presence of the polar hydroxyl and carbamate groups will likely limit high solubility in purely aliphatic or aromatic hydrocarbon solvents.
Part 3: A Self-Validating Protocol for Quantitative Solubility Determination
The absence of standardized public data necessitates a robust in-house method. We present a protocol adapted from the OECD Guideline 105 "Shake Flask Method," a globally recognized standard for determining solubility.[3][4][5][6] This method is designed to be self-validating by ensuring that a true equilibrium state is achieved and measured.
Experimental Objective
To determine the saturation concentration (solubility) of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).
Materials & Equipment
-
This compound (≥98% purity)
-
Selected solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated positive displacement pipettes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated LC-MS/MS method)
Step-by-Step Methodology
-
Preparation of the Stock Solution (for Analytical Standard):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., methanol). This creates a 1 mg/mL stock standard.
-
Prepare a series of calibration standards by serial dilution of this stock solution.
-
-
Sample Preparation (Equilibrium Saturation):
-
Add an excess amount of this compound to a glass vial. An excess is critical to ensure that a saturated solution is formed with undissolved solid remaining. A starting point is ~20-30 mg of solid per 1 mL of solvent.
-
Accurately add a known volume of the test solvent (e.g., 2 mL) to the vial.
-
Prepare three such vials for each solvent (n=3 replicates).
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and agitate vigorously. The goal is to maximize the solid-liquid interface to facilitate dissolution.
-
Allow the samples to equilibrate for at least 24 hours. (Self-Validation Point 1): For a robust determination, it is recommended to take measurements at multiple time points (e.g., 24h, 48h, and 72h). The system is at equilibrium when consecutive measurements are statistically identical (e.g., within ±5%).[7][8]
-
-
Sample Withdrawal and Preparation for Analysis:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.
-
Accurately dilute the filtered sample with the analysis solvent (e.g., methanol) to a concentration that falls within the range of your calibration curve. A precise dilution factor is essential for accurate back-calculation.
-
-
Quantification:
-
Analyze the prepared calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
Average the results from the three replicates.
-
Experimental Workflow Diagram
Caption: Workflow for Quantitative Solubility Determination.
Part 4: Data Presentation & Interpretation
The results of the experimental determination should be compiled into a clear, concise format. We recommend using both quantitative values and standardized qualitative descriptors.[9]
Table of Solubility for this compound at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (g/L) | Qualitative Descriptor |
| Polar Protic | Methanol | Experimental Data | Experimental Data | e.g., Freely Soluble |
| Ethanol | Experimental Data | Experimental Data | ||
| Water | Experimental Data | Experimental Data | ||
| Polar Aprotic | Dichloromethane | Experimental Data | Experimental Data | |
| Ethyl Acetate | Experimental Data | Experimental Data | ||
| Acetone | Experimental Data | Experimental Data | ||
| Acetonitrile | Experimental Data | Experimental Data | ||
| Dimethylformamide (DMF) | Experimental Data | Experimental Data | ||
| Dimethyl Sulfoxide (DMSO) | Experimental Data | Experimental Data | ||
| Non-Polar | Toluene | Experimental Data | Experimental Data | |
| Hexane | Experimental Data | Experimental Data | e.g., Sparingly Soluble |
Qualitative Solubility Descriptors [9]
-
Very soluble: < 1 part of solvent for 1 part of solute
-
Freely soluble: 1 - 10 parts of solvent
-
Soluble: 10 - 30 parts of solvent
-
Sparingly soluble: 30 - 100 parts of solvent
-
Slightly soluble: 100 - 1,000 parts of solvent
-
Very slightly soluble: 1,000 - 10,000 parts of solvent
-
Practically insoluble: > 10,000 parts of solvent
Conclusion
A precise understanding of the solubility of this compound is not an academic exercise; it is a prerequisite for reliable and scalable chemical synthesis and formulation. While specific solubility data for this compound is not widely published, its amphiphilic molecular structure provides a theoretical basis for predicting its behavior across different solvent classes. By employing the robust, self-validating shake-flask protocol detailed in this guide, researchers can confidently generate high-quality, reproducible solubility data. This empowers scientists to make informed decisions regarding solvent selection for reactions, crystallizations, and chromatographic purifications, ultimately leading to more efficient and successful research outcomes.
References
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]
-
Procedure for solubility testing of NM suspension. (2016). NanoValid Project. Retrieved from [Link]
-
OECD iLibrary. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
-
Water solubility flask method according to EC A.6., OECD 105 - VARIOUS analysis. (n.d.). Analytice. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Retrieved from [Link]
- Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization. Retrieved from [Link]
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- 9. benchchem.com [benchchem.com]
Synthesis of Boc-D-Methioninol: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of a reliable and scalable synthesis route for Boc-D-methioninol, a valuable chiral building block in pharmaceutical and medicinal chemistry. The synthesis commences with the protection of the amino group of D-methionine using di-tert-butyl dicarbonate (Boc₂O), followed by the reduction of the carboxylic acid to a primary alcohol. This document offers a detailed, step-by-step protocol, delves into the mechanistic underpinnings of each reaction, and provides critical insights into process optimization and characterization of the final product. The target audience for this guide includes researchers, scientists, and professionals in drug development who require a robust and well-documented method for the preparation of this important intermediate.
Introduction: The Significance of this compound
This compound, the N-tert-butyloxycarbonyl protected form of D-methioninol, is a crucial chiral intermediate in the synthesis of a wide array of complex organic molecules. Its utility is particularly pronounced in the field of peptide chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions and can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses.[1][2][3] D-methioninol itself, a chiral amino alcohol, serves as a versatile scaffold for the introduction of stereospecific functionality into target molecules. The presence of the sulfur-containing side chain also offers opportunities for further chemical modification.
This guide will focus on a widely adopted and efficient two-step synthesis of this compound starting from the readily available amino acid, D-methionine. The chosen route is amenable to both laboratory-scale and larger-scale production due to the use of common and relatively safe reagents.
The Synthetic Pathway: A Two-Step Approach
The synthesis of this compound from D-methionine is a straightforward process that can be broken down into two primary transformations:
-
N-Boc Protection of D-Methionine: The amino group of D-methionine is protected with a tert-butyloxycarbonyl (Boc) group.
-
Reduction of Boc-D-Methionine: The carboxylic acid moiety of the protected amino acid is reduced to a primary alcohol.
The overall reaction scheme is depicted below:
Caption: Overall synthetic route for this compound.
Step 1: N-Boc Protection of D-Methionine
The protection of the primary amine of D-methionine is the crucial first step. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability in a wide range of reaction conditions, including those employed in the subsequent reduction step.[1][2][3]
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the amino group of D-methionine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A base is required to deprotonate the amino group, thereby increasing its nucleophilicity. The reaction is typically carried out in a mixed solvent system, such as aqueous dioxane or acetone, to ensure the solubility of both the amino acid and the Boc anhydride.[4]
Caption: Key stages in the reduction of Boc-D-methionine.
Detailed Experimental Protocol
Materials:
-
Boc-D-Methionine
-
Tetrahydrofuran (THF), anhydrous
-
N-methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Water
-
1N HCl
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Boc-D-methionine (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15 °C using an ice-salt bath.
-
Add N-methylmorpholine (1.0 eq.) dropwise, ensuring the temperature remains below -10 °C.
-
Slowly add isobutyl chloroformate (1.0 eq.) dropwise, maintaining the temperature below -10 °C. Stir the mixture for 15-30 minutes at this temperature to form the mixed anhydride.
-
In a separate flask, prepare a solution of sodium borohydride (2.0-3.0 eq.) in water.
-
Add the freshly prepared NaBH₄ solution to the mixed anhydride solution at -15 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding 1N HCl until the pH is acidic.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain crude this compound.
| Reagent | Molar Eq. | Purpose |
| Boc-D-Methionine | 1.0 | Starting Material |
| N-methylmorpholine | 1.0 | Base |
| Isobutyl chloroformate | 1.0 | Activating Agent |
| Sodium borohydride | 2.0-3.0 | Reducing Agent |
| Tetrahydrofuran | - | Solvent |
Table 2: Reagents for the Reduction of Boc-D-Methionine.
Purification and Characterization
Crude this compound is often obtained as a thick oil. Purification is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Crystallization can sometimes be induced by dissolving the purified oil in a minimal amount of a solvent like diethyl ether and adding a non-polar solvent like hexanes, followed by cooling. [5]However, some Boc-protected amino alcohols are notoriously difficult to crystallize. [5] Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show the characteristic peaks for the Boc group (a singlet around 1.4 ppm), the methioninol backbone protons, and the methyl group of the thioether. The disappearance of the carboxylic acid proton and the appearance of the hydroxyl proton and the -CH₂OH protons are key indicators of a successful reaction.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbons in the molecule, including the carbonyl of the Boc group and the new hydroxymethyl carbon. The signal for the carboxylic acid carbon in the starting material will be absent.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch for the alcohol and the characteristic N-H and C=O stretches of the Boc-carbamate.
Safety Considerations
-
Di-tert-butyl dicarbonate (Boc₂O): Is a flammable solid and can cause skin and eye irritation. It is also fatal if inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [6][7][8][9]* Sodium borohydride (NaBH₄): Is a flammable solid and reacts with water to produce flammable hydrogen gas. It can cause severe skin burns and eye damage. Handle with care in a dry environment and away from sources of ignition. * Isobutyl chloroformate: Is corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.
-
Solvents: Dioxane, THF, and ethyl acetate are flammable. Handle away from open flames and other ignition sources.
Conclusion
The synthesis route for this compound detailed in this guide provides a reliable and efficient method for the preparation of this important chiral building block. The two-step process, involving N-Boc protection of D-methionine followed by a mixed anhydride reduction, is well-established and utilizes readily available and manageable reagents. By following the detailed protocols and considering the mechanistic insights and safety precautions outlined, researchers can confidently synthesize this compound in high yield and purity, enabling its use in a wide range of applications in drug discovery and organic synthesis.
References
- Current time information in Bocas del Toro, PA. (n.d.). Google Search.
- A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. (2008). The Open Organic Chemistry Journal, 2, 109.
- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their applic
-
Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved January 1, 2026, from [Link]
-
Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 1, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]
- Safety D
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.).
- Dual protection of amino functions involving Boc. (2013). RSC Publishing.
- 2 - Organic Syntheses Procedure. (n.d.).
- SAFETY DATA SHEET. (2014, June 26). Fisher Scientific.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696). (n.d.). Human Metabolome Database. Retrieved January 1, 2026, from [Link]
- SAFETY DATA SHEET. (2023, December 5). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, June 25). TCI Chemicals.
- Borane & Borane Complexes. (2025, December 21). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- How can Crystallize the product that is dissolved in Boc? (2022, January 12).
- A Convenient Reduction of Amino Acids and Their Deriv
- Specific reduction of carboxyl groups in peptides and proteins by diborane. (n.d.). PubMed.
- Reductions by the Alumino- and Borohydrides in Organic Synthesis. (n.d.).
- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. (n.d.).
- Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong? (2024, October 4). Reddit.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- CN112661672A - Crystallization method of Boc-amino acid. (n.d.).
- Crystallization method of Boc-amino acid. (n.d.).
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696). (n.d.). Human Metabolome Database. Retrieved January 1, 2026, from [Link]
- BOC-D-Methionine: A Key Unnatural Amino Acid for Pharmaceutical Intermediate Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF. (2025, August 6).
- How to get (or crystallize) solid amino acids derivatives and peptides? (2014, August 6).
- Green Chemistry. (2017). RSC Publishing.
- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... (n.d.). BOC Sciences Amino Acid.
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An In-Depth Technical Guide to the Structural and Conformational Analysis of Boc-D-methioninol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
N-tert-butoxycarbonyl-D-methioninol (Boc-D-methioninol) is a pivotal chiral building block in contemporary drug discovery and peptide synthesis. Its structural rigidity and conformational preferences, conferred by the bulky tert-butoxycarbonyl (Boc) protecting group and the flexible thioether side chain, profoundly influence the stereochemical outcome of synthetic transformations and the biological activity of resulting molecules. This technical guide provides a comprehensive exploration of the structural and conformational analysis of this compound, delineating the theoretical underpinnings and practical applications of key analytical techniques. We will delve into the methodologies of single-crystal X-ray diffraction for solid-state structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy for deciphering solution-state conformational dynamics, and computational modeling for a holistic understanding of its potential energy landscape. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to harness the full potential of this compound in their scientific endeavors.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound, a derivative of the amino acid D-methionine, serves as a cornerstone in the synthesis of a diverse array of pharmaceutical agents and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group is instrumental in modern organic synthesis, offering robust protection of the amine functionality under a wide range of reaction conditions, yet being readily removable under mild acidic conditions.[1][2] This strategic protection allows for precise chemical manipulations at other reactive sites of the molecule.
The incorporation of this compound into a molecular framework introduces a unique combination of steric bulk and conformational flexibility. The thioether moiety in the side chain can engage in various non-covalent interactions, including hydrogen bonding and metal coordination, which are critical for molecular recognition and biological activity. A thorough understanding of the three-dimensional structure and conformational behavior of this building block is therefore paramount for the rational design of novel therapeutics with enhanced efficacy and selectivity.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 91177-57-0 | [3] |
| Molecular Formula | C₁₀H₂₁NO₃S | [3] |
| Molecular Weight | 235.34 g/mol | [3] |
| Appearance | White powder | [3] |
| Melting Point | 47-53 °C | [3] |
| Optical Rotation | [α]D²⁰ = +18.1 ± 2º (c=1 in MeOH) | [3] |
Structural Analysis in the Solid State: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the writing of this guide, we can infer its likely structural features and outline a robust experimental protocol for its determination based on published data for other Boc-protected amino acids.[4]
Expected Structural Features
Based on the crystal structures of analogous Boc-protected amino acids, we can anticipate the following key structural characteristics for this compound:
-
Carbamate Group Geometry: The N-COO- moiety of the Boc group is expected to be planar.
-
Intramolecular Hydrogen Bonding: The presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding between the N-H proton and the hydroxyl oxygen, or between the hydroxyl proton and the carbamate oxygen. Such interactions would significantly influence the overall conformation.
-
Side Chain Conformation: The flexible thioether side chain (Cβ-Cγ-S-Cε) can adopt various conformations, which will be influenced by crystal packing forces.
-
Intermolecular Interactions: In the crystal lattice, molecules will be held together by a network of intermolecular hydrogen bonds involving the N-H, C=O, and O-H groups, as well as van der Waals interactions.
Experimental Protocol for Single-Crystal X-ray Diffraction
The following protocol provides a generalized workflow for obtaining the crystal structure of this compound.
Diagram of the X-ray Crystallography Workflow:
Caption: Workflow for determining the crystal structure of this compound.
Step-by-Step Methodology:
-
Crystallization:
-
Objective: To grow high-quality single crystals suitable for X-ray diffraction.
-
Methodology:
-
Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) to create a saturated or near-saturated solution.
-
Employ slow evaporation by leaving the solution in a loosely covered vial, or vapor diffusion by placing the vial in a sealed container with a less polar anti-solvent (e.g., hexane, diethyl ether).[4]
-
Allow the setup to remain undisturbed at a constant temperature until single crystals form.
-
-
-
Data Collection:
-
Objective: To collect a complete set of diffraction data.
-
Methodology:
-
-
Structure Solution and Refinement:
-
Objective: To determine the atomic positions and refine the structural model.
-
Methodology:
-
Process the collected data to obtain integrated intensities and apply necessary corrections.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial structural model.
-
Refine the model against the experimental data using full-matrix least-squares methods to optimize atomic coordinates, and thermal parameters.
-
-
Conformational Analysis in Solution: NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for investigating the conformational preferences of molecules in solution. For this compound, a combination of one- and two-dimensional NMR experiments can provide detailed insights into its dynamic behavior.
Key NMR Experiments for Conformational Analysis
-
¹H NMR: Provides information on the chemical environment of each proton and, through coupling constants (³J), on dihedral angles.
-
¹³C NMR: Complements the ¹H NMR data by providing information on the carbon framework.
-
Correlation Spectroscopy (COSY): Establishes proton-proton scalar coupling networks, aiding in the assignment of resonances.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are crucial for conformational analysis as they detect through-space interactions between protons that are close in proximity (typically < 5 Å), providing distance restraints for structure calculation.[5]
Diagram of the NMR Conformational Analysis Workflow:
Caption: Workflow for solution-state conformational analysis using NMR.
Experimental Protocol for NMR-based Conformational Analysis
This protocol is based on established methodologies for the conformational analysis of flexible molecules, such as methionine derivatives.[6]
-
Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) to a concentration of approximately 5-10 mg/mL. The choice of solvent can influence the observed conformation due to varying degrees of hydrogen bonding and solvation.[6]
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra for initial characterization.
-
Acquire 2D COSY and HSQC spectra for complete resonance assignment.
-
Acquire a 2D NOESY or ROESY spectrum with a suitable mixing time (typically 200-800 ms for NOESY). ROESY is often preferred for molecules in the intermediate molecular weight range where the NOE may be close to zero.[5]
-
-
Data Analysis:
-
Resonance Assignment: Use the COSY and HSQC spectra to assign all proton and carbon signals.
-
Coupling Constant Analysis: Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution 1D ¹H spectrum. These can be related to the corresponding dihedral angles via the Karplus equation.
-
NOE/ROE Analysis: Identify and integrate the cross-peaks in the NOESY/ROESY spectrum. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the interacting protons, providing powerful distance restraints.
-
-
Structure Calculation:
-
Use the experimentally derived distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
These programs typically employ distance geometry and/or molecular dynamics simulations to generate a family of conformers that are consistent with the experimental data.
-
The resulting ensemble of structures represents the conformational space sampled by the molecule in solution.
-
In Silico Structural and Conformational Analysis: Computational Modeling
Computational modeling provides a powerful complementary approach to experimental methods, allowing for the exploration of the entire conformational landscape of this compound and the quantification of the relative energies of different conformers.
Methodologies in Computational Conformational Analysis
-
Molecular Mechanics (MM): A computationally efficient method that uses classical force fields to calculate the potential energy of a molecule as a function of its geometry. It is well-suited for conformational searches of large molecules.
-
Quantum Mechanics (QM): More computationally intensive but provides a more accurate description of the electronic structure and energies. Density Functional Theory (DFT) is a widely used QM method for conformational analysis of organic molecules.[6]
-
Molecular Dynamics (MD) Simulations: Simulates the time-dependent behavior of a molecule, providing insights into its dynamic properties and conformational transitions.
Diagram of the Computational Modeling Workflow:
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Conformational study of L-methionine and L-cysteine derivatives through quantum chemical calculations and 3JHH coupling constant analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Boc-D-Methioninol for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and peptide synthesis, the quality of starting materials is not merely a matter of preference but a cornerstone of experimental success and regulatory compliance. Among the vast array of chiral building blocks, Boc-D-methioninol holds a significant position due to its utility in constructing complex molecular architectures. This guide provides an in-depth technical overview of high-purity this compound, offering insights into its commercial landscape, the critical importance of purity, and practical protocols for its evaluation and handling.
The Critical Role of Purity in Downstream Applications
This compound, a protected form of D-methioninol, is a valuable intermediate in the synthesis of peptidomimetics, chiral ligands, and active pharmaceutical ingredients (APIs).[1][2] Its Boc (tert-butoxycarbonyl) protecting group allows for controlled, sequential reactions in peptide synthesis and other complex organic transformations.[2][3] However, the presence of even minute impurities can have a cascading negative effect on these sensitive applications.
The efficacy and safety of a final drug product are directly linked to the purity of its intermediates.[4] Impurities can lead to the formation of unwanted side products, reduce reaction yields, complicate purification processes, and, in the worst-case scenario, introduce toxic or immunogenic components into the final API.[5][6][7]
The Specter of Chiral Impurities
For a chiral molecule like this compound, the most critical impurity is often its enantiomer, Boc-L-methioninol. The human body is a chiral environment, and as such, enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[8][9] The tragic case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic.[8] Therefore, ensuring high enantiomeric purity is paramount.
Process-Related Impurities and Their Impact
Beyond chiral integrity, a range of process-related impurities can compromise the quality of this compound. These can originate from starting materials, side reactions, or degradation. A common precursor for the Boc group is di-tert-butyl dicarbonate (Boc-anhydride), which can introduce impurities like tert-butanol if it has degraded.[10]
Potential Impurities in this compound Synthesis:
-
Unreacted Starting Materials: Residual D-methioninol or di-tert-butyl dicarbonate.
-
Over-reaction Products: Formation of di-Boc derivatives.
-
By-products from Reagents: Impurities from solvents, bases, and other reagents used in the synthesis.
-
Enantiomeric Impurity: Boc-L-methioninol.
-
Degradation Products: Oxidation of the methionine sulfur atom to the sulfoxide or sulfone.
The presence of these impurities can lead to the formation of deletion sequences or modified peptides during solid-phase peptide synthesis (SPPS), which are often difficult to separate from the target peptide.[11][12]
Navigating the Commercial Landscape: A Supplier Overview
A multitude of chemical suppliers offer this compound, each with varying grades of purity and supporting documentation. For researchers and drug developers, selecting a reputable supplier who can provide comprehensive analytical data is crucial for ensuring the quality and consistency of the material.
Below is a comparative table of several commercial suppliers of this compound:
| Supplier | Product Number (Example) | Purity Specification | Analytical Data Provided | CAS Number |
| Chem-Impex | 28025 | ≥ 98% (HPLC) | Certificate of Analysis (CoA) available | 91177-57-0[1] |
| Sigma-Aldrich (Novabiochem) | 853093 (for Boc-D-Met-OH) | ≥ 98% (TLC) | CoA available | 5241-66-7[13] |
| Santa Cruz Biotechnology | sc-269681 | Not specified | Inquire | 91177-57-0[14] |
| MySkinRecipes | 104172 | 98% | Product Specification, MSDS | 91177-57-0[2] |
| Fondchem | B-0030 | 97% | Basic product details | 91177-57-0[9] |
| ChemicalBook | Multiple Suppliers | Varies | Varies | 91177-57-0[8] |
Note: The availability and specifications for this compound may vary. It is essential to consult the supplier's website and documentation for the most current information. Boc-D-Met-OH is listed for Sigma-Aldrich as a representative related product.
A Framework for Quality: The Certificate of Analysis
A Certificate of Analysis (CoA) is a critical document that provides evidence of a product's quality and compliance with its specifications. When sourcing high-purity this compound, a comprehensive CoA should be considered a non-negotiable requirement.
Key Parameters to Scrutinize on a CoA:
-
Purity (by HPLC/UPLC): This is the most critical parameter, indicating the percentage of the desired compound. Look for purities of ≥98% for most research applications and ≥99.5% for cGMP-grade material.
-
Chiral Purity (by chiral HPLC): This value should indicate a high enantiomeric excess (e.e.), typically >99%.
-
Identity (by ¹H NMR and/or Mass Spectrometry): Confirms the chemical structure of the compound.
-
Optical Rotation: A specific rotation value that helps to confirm the enantiomeric identity.[1]
-
Water Content (by Karl Fischer): High water content can promote the degradation of the Boc group.
-
Residual Solvents (by GC): Important for later-stage drug development to ensure solvents are below ICH limits.
-
Elemental Impurities: Analysis for heavy metals and other elemental impurities may be required for cGMP-grade material.
Experimental Protocols for Quality Assurance and Stability Testing
To ensure the integrity of your research, it is prudent to perform in-house quality control on incoming batches of critical reagents and to have a basic understanding of their stability.
Incoming Quality Control (QC) Workflow
This workflow outlines a systematic approach to verifying the quality of a new batch of this compound.
Protocol for Purity and Impurity Profiling by HPLC/UPLC
This protocol provides a starting point for the analysis of this compound purity. Method optimization may be required based on the specific instrument and column used.
Objective: To determine the purity of this compound and to identify and quantify any related impurities.
Materials:
-
This compound sample
-
HPLC or UPLC system with UV detector
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 2 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
-
-
Analysis: Inject the prepared sample and a blank (sample diluent) onto the HPLC/UPLC system.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity. Identify and report the area percent of any impurities.
Protocol for a Basic Stability Study
This protocol is designed to assess the stability of this compound under accelerated and long-term storage conditions, in line with ICH guidelines.[15][16][17]
Objective: To evaluate the stability of this compound and identify any potential degradation products.
Materials:
-
High-purity this compound
-
Appropriate storage containers (e.g., amber glass vials with screw caps)
-
Stability chambers set to the following conditions:
-
Long-term: 25 °C / 60% RH
-
Accelerated: 40 °C / 75% RH
-
-
HPLC/UPLC system for purity analysis
Procedure:
-
Initial Analysis (T=0): Perform a complete analysis of the this compound lot as per the QC protocol (purity, chiral purity, appearance, etc.). This will serve as the baseline.
-
Sample Storage: Place a sufficient number of samples in both the long-term and accelerated stability chambers.
-
Time Points for Testing:
-
Accelerated: 1, 3, and 6 months
-
Long-term: 3, 6, 9, 12, 18, 24, and 36 months
-
-
Analysis at Each Time Point: At each scheduled time point, remove a sample from each storage condition and perform the full QC analysis.
-
Data Evaluation: Compare the results at each time point to the initial (T=0) data. Look for any significant changes in purity, the appearance of new impurity peaks, or changes in other physical properties. A significant change is often defined as a >5% change in assay from its initial value or any degradation product exceeding a specified limit.
Conclusion: A Commitment to Quality
In the pursuit of novel therapeutics and scientific advancement, the integrity of every component in the experimental workflow is of paramount importance. High-purity this compound is not just a reagent but a critical determinant of success. By understanding the potential impurities, diligently selecting suppliers, and implementing robust quality control and stability testing protocols, researchers and drug development professionals can build a solid foundation for their work, leading to more reliable, reproducible, and ultimately, impactful results.
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MySkinRecipes. Boc-D-Met-ol. [Link]
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Fondchem. This compound. [Link]
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Wrezel, P. (2015, April 17). Selected Case Studies and Impurity Strategies for Drug Substances. YouTube. [Link]
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MDPI. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]
-
ResearchGate. Impurities in generic pharmaceutical development. [Link]
-
ResearchGate. Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. [Link]
-
MDPI. Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. [Link]
-
YouTube. Impurity Case Studies: Pharmacology/Toxicology (22of28) Generic Drugs Forum – Apr. 3-4, 2019. [Link]
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]
- Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. [Link]
-
CP Lab Safety. Boc-DL-Met-OH, min 97%, 100 grams. [Link]
-
Chemical-Suppliers.com. boc-d-methionine. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
MDPI. Investigation of Impurities in Peptide Pools. [Link]
-
PubMed. Impurity profiling of L-methionine by HPLC on a mixed mode column. [Link]
-
OUCI. Impurity profiling of l-methionine by HPLC on a mixed mode column. [Link]
-
European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]
-
MolecularCloud. 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]
-
European Medicines Agency. Stability Testing of Biotechnological/Biological Products. [Link]
-
European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. [Link]
-
ResearchGate. Preparation of D- and L- methionine from DL-methionine by enzymatic resolution. [Link]
-
Semantic Scholar. Direct detection and evaluation of conversion of D-methionine into L-methionine in rats by stable isotope methodology. [Link]
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- 2. Boc-D-Met-ol [myskinrecipes.com]
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- 4. BOC-D-Methionine price,buy BOC-D-Methionine - chemicalbook [m.chemicalbook.com]
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- 8. This compound | 91177-57-0 [chemicalbook.com]
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A Comprehensive Technical Guide to the Stability and Storage of Boc-D-methioninol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-D-methioninol, a cornerstone building block in contemporary peptide synthesis and pharmaceutical development, demands a nuanced understanding of its stability profile to ensure the integrity and success of complex synthetic endeavors. This in-depth technical guide provides a comprehensive analysis of the optimal storage conditions, potential degradation pathways, and robust analytical methodologies for assessing the purity of this compound. By elucidating the chemical causality behind its stability and instability, this document serves as an essential resource for researchers, enabling the confident handling and application of this critical reagent. We will explore the intrinsic stability of the tert-butyloxycarbonyl (Boc) protecting group, the susceptibility of the methionine side chain to oxidation, and the influence of environmental factors such as temperature, light, and pH. Furthermore, this guide furnishes detailed protocols for stability assessment, including forced degradation studies, and outlines best practices for long-term storage to preserve the chemical fidelity of this compound.
Introduction: The Pivotal Role of this compound in Synthesis
N-tert-butoxycarbonyl-D-methioninol is a chiral amino alcohol that serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds and complex peptides.[1] The presence of the Boc protecting group allows for the strategic unmasking of the amine functionality under specific acidic conditions, a cornerstone of modern orthogonal synthesis strategies.[2][3] Its unique structure, combining the stability of the Boc group with the functional handle of the primary alcohol and the specific properties of the methionine thioether side chain, makes it an invaluable tool for medicinal chemists.[1]
However, the very features that make this compound so useful also present specific challenges regarding its stability. A thorough understanding of its chemical liabilities is paramount to prevent the introduction of impurities that could compromise downstream applications, from peptide synthesis to the development of novel therapeutics. This guide aims to provide that understanding, grounded in established chemical principles and field-proven insights.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Chemical Name | tert-butyl (R)-(1-hydroxy-4-(methylthio)butan-2-yl)carbamate | N/A |
| Molecular Formula | C₁₀H₂₁NO₃S | [4] |
| Molecular Weight | 235.34 g/mol | [4] |
| Appearance | White to off-white powder/solid | [1][4] |
| Melting Point | 47-53 °C | [1] |
| Solubility | Soluble in methanol and other organic solvents | [1] |
| Purity (Typical) | ≥98% (HPLC) | [4] |
Core Principles of Stability: A Tale of Two Moieties
The stability of this compound is primarily dictated by the interplay of its two key functional components: the acid-labile Boc protecting group and the oxidation-prone methionine side chain.
The Tert-Butyloxycarbonyl (Boc) Group: A Shield with an Achilles' Heel
The Boc group is renowned for its stability under a wide range of conditions, including basic and nucleophilic environments, making it an excellent choice for protecting amines during various synthetic transformations.[2][3] This stability is a direct consequence of the steric hindrance provided by the bulky tert-butyl group, which shields the carbamate carbonyl from nucleophilic attack.
However, the Boc group's defining characteristic is its lability under acidic conditions.[3] This susceptibility is the cornerstone of its utility, allowing for its selective removal. The deprotection mechanism proceeds via protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, which subsequently decomposes into isobutene and carbon dioxide.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
This inherent acid sensitivity means that prolonged exposure to acidic environments, even mild ones, during storage or handling can lead to the premature cleavage of the Boc group, generating the free amino alcohol and potentially compromising the integrity of the starting material.
The Methionine Side Chain: A Magnet for Oxidation
The thioether moiety in the methionine side chain is susceptible to oxidation, a common degradation pathway for methionine-containing compounds.[5] This oxidation can occur in two stages, first forming methionine sulfoxide and, upon further oxidation, methionine sulfone.
Caption: Oxidation pathway of the methionine side chain.
This oxidation can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities, and is a significant concern during long-term storage. The formation of methionine sulfoxide introduces a new chiral center, leading to a mixture of diastereomers, which can complicate purification and characterization of downstream products.
Recommended Storage and Handling Conditions: A Proactive Approach to Preservation
To mitigate the risks of degradation, stringent storage and handling protocols are essential.
Optimal Storage Conditions
Based on supplier recommendations and the chemical nature of the compound, the following storage conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C (Refrigerated) | Slows down the rate of potential degradation reactions, including oxidation and hydrolysis. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, thereby reducing the risk of methionine side chain oxidation. |
| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light, which can accelerate degradation. |
| Environment | Cool, dry place | Further minimizes exposure to heat and humidity. |
Best Practices for Handling
-
Inert Atmosphere: When handling the solid, especially for extended periods, it is advisable to work in a glove box or under a stream of inert gas.
-
Minimize Exposure: Only remove the required amount of material from the container and promptly reseal it to minimize exposure to air and moisture.
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze degradation.
-
Solution Stability: Solutions of this compound should be prepared fresh and used promptly. If short-term storage is necessary, solutions should be kept refrigerated and protected from light.
Potential Degradation Pathways and Impurities
A comprehensive understanding of potential degradation products is crucial for developing appropriate analytical methods and for troubleshooting synthetic issues.
Primary Degradation Pathways
-
Acid-Catalyzed Deprotection: Exposure to acidic conditions can lead to the cleavage of the Boc group, yielding D-methioninol.
-
Oxidation of the Thioether: The methionine side chain can be oxidized to form this compound sulfoxide and, subsequently, this compound sulfone.[5]
-
Thermal Degradation: At elevated temperatures, thermolytic deprotection of the Boc group can occur, leading to the formation of D-methioninol, isobutylene, and carbon dioxide.[6]
Potential Impurities
| Impurity | Origin | Potential Impact |
| D-methioninol | Acid-catalyzed or thermal deprotection | Unwanted side reactions in subsequent steps. |
| This compound sulfoxide | Oxidation of the methionine side chain | Introduction of diastereomers, potential for altered biological activity. |
| This compound sulfone | Further oxidation of the sulfoxide | Altered polarity and reactivity. |
| Di-Boc-D-methioninol | Byproduct of synthesis | Can interfere with subsequent reactions. |
| tert-Butyl ester of Boc-D-methionine | Byproduct of synthesis | Can lead to incorrect product formation. |
| Residual Solvents | From synthesis and purification | May affect reaction kinetics and product purity. |
Analytical Methodologies for Stability and Purity Assessment
Robust analytical methods are essential for ensuring the quality of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the quantitative analysis of this compound purity and the detection of impurities.
-
Reversed-Phase HPLC (RP-HPLC): A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid. This method can effectively separate the parent compound from more polar degradation products like D-methioninol and more polar oxidized species.
-
Chiral HPLC: To determine the enantiomeric purity, a chiral stationary phase is required. This is critical to ensure that the desired D-enantiomer is not contaminated with the L-enantiomer.[7]
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative tool for monitoring reaction progress and assessing the presence of major impurities. A typical mobile phase system would be a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or acetic acid). Visualization can be achieved using UV light (if the compound is UV active) or by staining with reagents like potassium permanganate or ninhydrin (after deprotection).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound. The characteristic singlet of the nine protons of the tert-butyl group around 1.4 ppm in the ¹H NMR spectrum is a key indicator of the presence of the Boc group.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound and to identify potential impurities and degradation products by their mass-to-charge ratio.
Experimental Protocol: A Framework for Stability Assessment
The following is a generalized protocol for conducting a stability study on this compound, including forced degradation.
Long-Term Stability Study
-
Sample Preparation: Aliquot this compound into several vials under an inert atmosphere.
-
Storage Conditions: Store the vials under the recommended conditions (0-8 °C, protected from light and moisture) and at accelerated conditions (e.g., 25 °C/60% RH and 40 °C/75% RH).
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for purity by HPLC, appearance, and any other relevant parameters.
Forced Degradation Study
Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Protocol:
-
Acidic Degradation: Dissolve this compound in a solution of 0.1 M HCl and monitor the degradation over time at room temperature.
-
Basic Degradation: Dissolve the compound in a solution of 0.1 M NaOH and monitor at room temperature. (Minimal degradation is expected for the Boc group, but other reactions may occur).
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Heat a solid sample of the compound at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Photodegradation: Expose a solution and a solid sample to light according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method to separate the parent compound from all degradation products. Use LC-MS to identify the degradation products.
Conclusion: Ensuring Synthetic Success Through Stability Awareness
The chemical integrity of this compound is a prerequisite for its successful application in research and development. By understanding its inherent stability characteristics, adhering to stringent storage and handling protocols, and employing robust analytical methods for purity assessment, researchers can mitigate the risks of degradation. This guide provides a comprehensive framework for achieving these goals, empowering scientists to proceed with their synthetic endeavors with the utmost confidence in the quality of their starting materials. Proactive management of the stability of this key building block will undoubtedly contribute to more reliable and reproducible scientific outcomes.
References
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Chem-Impex. Boc-L-methioninol.
-
Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
-
Benchchem. A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
Chem-Impex. This compound.
-
BOC Sciences. BOC-amino acids (tert-butyloxycarbonyl-protected).
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
-
Biotage. How to handle peptides that contain methionine.
-
ACS Publications. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
-
SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing.
-
ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
-
Taylor & Francis Online. Methionine oxidation – Knowledge and References.
-
WuXi AppTec. Alcohol Speed up Boc Protection of Primary Amines.
-
NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
ACS Publications. Mechanism of the hydroxyl radical induced oxidation of methionine in aqueous solution.
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review.
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
-
RSC Publishing. Dual protection of amino functions involving Boc.
-
NIH. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.
-
BOC Sciences. Amino Acid Analysis by HPLC.
-
Benchchem. Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
-
Hebei Boze Chemical Co., Ltd. BOC deprotection.
-
Agilent. Analysis of Amino Acids by HPLC.
-
RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
-
ResearchGate. Chemoselective Boc protection of phenols and amino alcohols.
-
ACS Publications. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions.
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key differences between D- and L-methioninol derivatives
An In-Depth Technical Guide to the Key Differences Between D- and L-Methioninol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental principle in chemistry and pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its function. Methioninol, the chiral amino alcohol derived from the essential amino acid methionine, exists as two non-superimposable mirror images: D-methioninol and L-methioninol. While chemically identical in an achiral environment, their stereochemical differences give rise to profoundly distinct behaviors in the chiral worlds of asymmetric synthesis and biological systems. This guide provides an in-depth exploration of these key differences, offering field-proven insights into their synthesis, physicochemical properties, and differential applications as chiral auxiliaries and in drug development. We will dissect the causality behind experimental choices, provide validated protocols, and present data-driven comparisons to empower researchers in leveraging the unique attributes of each enantiomer.
Part 1: Foundational Principles: Chirality and the Methioninol Enantiomers
In the realm of organic chemistry, molecules that are non-superimposable mirror images of each other are known as enantiomers. This property, called chirality, arises from the presence of a stereocenter, typically a carbon atom bonded to four different groups. Methioninol possesses such a stereocenter at the C2 position, giving rise to the D- (dextrorotatory) and L- (levorotatory) forms.
-
L-Methioninol : Derived from L-methionine, the naturally occurring and biologically active form of the amino acid.[1][2] It is the enantiomer predominantly utilized in biological pathways.
-
D-Methioninol : Derived from D-methionine, which is generally considered the "unnatural" form. While some organisms can convert D-amino acids to their L-counterparts, this process is not universal and can be inefficient.[2][3][4]
The core difference stems from this opposite spatial arrangement. In an achiral environment, they have identical physical properties (e.g., melting point, boiling point, solubility). However, their interaction with other chiral entities—be it a polarized light plane, a chiral catalyst, or a biological receptor—is distinct. This dictates their utility and function.
Sources
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- 3. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Direct detection and evaluation of conversion of D-methionine into L-methionine in rats by stable isotope methodology. | Semantic Scholar [semanticscholar.org]
role of Boc protecting group in amino acid chemistry
An In-depth Technical Guide on the Role of the Boc Protecting Group in Amino Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic and peptide synthesis, providing a robust and versatile tool for the temporary masking of amine functionalities. Its strategic application is fundamental to the successful construction of complex peptides and therapeutic molecules.[1] This technical guide offers a comprehensive exploration of the Boc group's role in amino acid chemistry, delving into its core chemical principles, mechanistic intricacies, and practical applications in both solid-phase and solution-phase peptide synthesis. With a focus on field-proven insights, this document provides detailed experimental protocols, discusses potential side reactions, and examines the critical role of Boc-protected amino acids in the landscape of drug discovery and development.[2][3]
PART 1: Core Principles of Boc Protection in Amino Acid Chemistry
The strategic use of protecting groups is paramount in peptide synthesis to prevent unwanted side reactions and ensure the precise assembly of the desired amino acid sequence.[4] The Boc group, a carbamate-based protecting group, renders the highly nucleophilic α-amino group of an amino acid inert to a wide range of reaction conditions.[1] Its widespread adoption is attributed to a unique combination of stability and controlled lability.[1]
Key Chemical Properties:
-
Acid Lability: The Boc group is readily cleaved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][5] This deprotection proceeds through the formation of a stable tert-butyl cation.[6]
-
Base and Nucleophile Stability: N-Boc protected amino acids exhibit exceptional stability in the presence of bases and various nucleophiles, which allows for selective reactions at other functional groups.[1][7]
-
Stability to Catalytic Hydrogenation: Unlike other common amine protecting groups such as benzyloxycarbonyl (Cbz), the Boc group is stable under the conditions of catalytic hydrogenation, offering a significant advantage in multi-step syntheses.[1]
The judicious selection of the Boc protecting group is often dictated by the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).[4] The fundamental difference between the two most prominent SPPS methodologies, Boc and Fmoc (9-fluorenylmethyloxycarbonyl) strategies, lies in the chemical lability of the α-amino protecting group. The Boc group is acid-labile, while the Fmoc group is base-labile.[5] This core distinction governs the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage conditions from the solid support.[5]
PART 2: The Boc Group in Action: Mechanisms and Methodologies
A deep understanding of the mechanisms behind the introduction and removal of the Boc group, as well as the overarching synthetic workflow, is critical for its effective implementation.
Mechanism of Boc Protection
The introduction of the Boc group onto the α-amino group of an amino acid is most commonly achieved through the reaction with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[8] The reaction proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.[8][9]
Diagram: Mechanism of Boc Protection
Caption: Nucleophilic attack of the amine on di-tert-butyl dicarbonate.
Mechanism of Boc Deprotection
The removal of the Boc group is a critical step in SPPS and is achieved by treatment with a moderately strong acid, most commonly TFA.[8] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[6][8]
Diagram: Mechanism of Boc Deprotection
Caption: Acid-catalyzed removal of the Boc protecting group.
Boc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic approach in SPPS.[10] It employs the acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable, benzyl-based protecting groups for the side chains.[11] The synthesis is a cyclical process, with each cycle adding one amino acid residue.[10]
Diagram: Boc-SPPS Workflow
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
PART 3: Experimental Protocols and Data
The successful implementation of Boc chemistry relies on well-defined and validated protocols.
Protocol for Boc Protection of an Amino Acid
This protocol provides a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate.[1]
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)
-
Solvent (e.g., 1,4-Dioxane/Water, THF/Water)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).[1]
-
Add the base (e.g., NaOH or TEA) to the solution and stir until the amino acid is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[1]
Protocol for Boc Deprotection in SPPS
This protocol outlines the standard procedure for removing the N-terminal Boc group from a peptide-resin during SPPS.[8]
Materials:
-
Peptide-resin with an N-terminal Boc group
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Swell the peptide-resin in DCM for 20 minutes.[8]
-
Drain the DCM.[8]
-
Add a solution of 50% TFA in DCM to the resin.[8]
-
Agitate the mixture for 30 minutes at room temperature.[8]
-
Drain the TFA solution.[8]
-
Wash the resin with DCM (3 times) to remove excess TFA.[8]
-
Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).[8]
-
Wash the resin with DCM (3 times) to remove excess DIEA.[8] The resin is now ready for the next coupling step.
Orthogonality with Other Protecting Groups
The true power of the Boc group is realized when it is used in concert with other "orthogonal" protecting groups.[12] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[12] This allows for the sequential deprotection and reaction of different functional groups within the same molecule.[12]
| Protecting Group | Lability | Orthogonal to Boc? |
| Boc | Acid-labile (TFA) | - |
| Fmoc | Base-labile (Piperidine) | Yes[9] |
| Cbz (Z) | Hydrogenolysis (H₂/Pd) | Yes[9] |
| Alloc | Palladium-catalyzed cleavage | Yes[9][12] |
| Benzyl (Bzl) esters | Strong Acid (HF) / Hydrogenolysis | No (graduated lability) / Yes |
| tert-Butyl (tBu) esters | Acid-labile (TFA) | No |
PART 4: Challenges and Considerations in Boc Chemistry
While a robust and reliable method, Boc chemistry is not without its challenges. A thorough understanding of potential side reactions is crucial for troubleshooting and optimizing peptide synthesis.
Side Reactions During Deprotection
The formation of tert-butyl cations during Boc deprotection can lead to the alkylation of nucleophilic side chains, particularly those of tryptophan, methionine, and cysteine.[11] The addition of scavengers, such as anisole or thioanisole, to the deprotection solution can mitigate these side reactions.[13]
Diketopiperazine Formation
This side reaction is particularly prevalent at the dipeptide stage, especially when proline is one of the first two residues.[14] In Boc-based synthesis, diketopiperazine formation can be suppressed by utilizing in situ neutralization protocols.[14]
Aspartimide Formation
Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to aspartimide formation under both acidic and basic conditions.[14][15] In Boc synthesis, using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester can significantly reduce the formation of this side product.[14]
PART 5: The Role of Boc-Protected Amino Acids in Drug Development
Boc-protected amino acids are indispensable intermediates in the synthesis of peptide-based therapeutics, peptidomimetics, and complex small-molecule drugs. Their use allows for precise control over the synthetic route, ensuring the efficient and high-purity production of the target molecule.[2]
The incorporation of non-canonical amino acids, often protected with a Boc group, is a standard strategy in modern drug development to enhance properties such as proteolytic stability, cell permeability, and target affinity.[3][] For instance, the inclusion of γ-amino acids like GABA can induce specific conformations and improve metabolic stability.[3]
In the synthesis of various classes of drugs, including anticancer agents and antibiotics, the Boc group plays a pivotal role in preventing unwanted side reactions and ensuring the correct assembly of the final product.[2] For example, in the synthesis of insulin analogs, Boc protection ensures that amino acids are linked in the correct sequence, improving the purity and yield of the intermediates.[2]
Conclusion
The tert-butyloxycarbonyl protecting group remains a vital tool in the arsenal of the synthetic chemist. Its unique combination of stability and controlled, acid-catalyzed removal has solidified its place in the synthesis of peptides and other complex organic molecules. A thorough understanding of its chemical principles, mechanistic pathways, and potential pitfalls, as detailed in this guide, is essential for researchers, scientists, and drug development professionals seeking to leverage the full potential of Boc chemistry in their synthetic endeavors. The continued application and innovation in the use of Boc-protected amino acids will undoubtedly contribute to the advancement of chemistry and the development of novel therapeutics.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
PubMed. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]
-
PubMed. (1990). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Retrieved from [Link]
-
Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]
-
Jinxiang Chemical. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved from [Link]
-
University of Regensburg. (n.d.). Protecting groups. Retrieved from [Link]
-
CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of Boc-SPPS (A) and the first automated solid-phase peptide synthesizer (B). Retrieved from [Link]
Sources
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- 2. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
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- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
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- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
Methodological & Application
Application Note: Strategies for the Immobilization of Boc-D-Methioninol onto Solid-Phase Synthesis Resins
Abstract
This technical guide provides detailed protocols and expert insights for the covalent attachment of N-α-tert-butyloxycarbonyl-D-methioninol (Boc-D-methioninol) to various solid-phase synthesis resins. The immobilization of this amino alcohol is a critical first step for the synthesis of C-terminal modified peptides and peptidomimetics, which often exhibit enhanced biological properties.[1] This document outlines two primary, robust methodologies: direct linkage to the highly acid-labile 2-chlorotrityl chloride (2-CTC) resin and esterification to hydroxymethyl-functionalized resins (e.g., Wang resin) via the Mitsunobu reaction. We will delve into the causality behind experimental choices, provide step-by-step protocols, and discuss methods for the quantitative determination of resin loading.
Introduction: The Significance of C-Terminal Modification
In the realm of drug discovery and development, the precise construction of peptide-based molecules is of paramount importance. The modification of the C-terminus from a carboxylic acid to an alcohol, as facilitated by the incorporation of building blocks like this compound, can significantly alter the pharmacological profile of a peptide. Such modifications can lead to increased metabolic stability, improved cell permeability, and unique receptor binding affinities.[1] this compound, with its protected amine and reactive primary alcohol, is an ideal starting point for solid-phase synthesis of these valuable peptide alcohols. The tert-butyloxycarbonyl (Boc) protecting group ensures selective reaction at the hydroxyl group during the initial resin loading phase.
The choice of solid support and the method of attachment are critical variables that dictate the overall success of the synthesis. The linkage must be stable to the conditions of subsequent synthetic steps (e.g., Boc deprotection and peptide coupling) yet cleavable under conditions that do not degrade the final product.[2]
Selecting the Appropriate Resin and Coupling Strategy
The primary functional group of this compound available for attachment to a resin is its hydroxyl group. This directs the choice of resin and coupling chemistry.
-
2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly recommended resin for immobilizing molecules via hydroxyl or carboxyl groups.[3][4] The key advantage of 2-CTC resin is the extreme acid lability of the trityl ether linkage formed. This allows for the cleavage of the final product under exceptionally mild acidic conditions (e.g., dilute trifluoroacetic acid or acetic acid mixtures), which preserves acid-sensitive functionalities in the peptide and the Boc protecting group on the terminal methioninol if desired.[3][4][5][6] The bulky trityl group also helps to minimize racemization at sensitive residues during subsequent synthesis steps.[7]
-
Hydroxymethyl Resins (e.g., Wang Resin): These resins, which present a benzyl-type alcohol, require the formation of an ether linkage with this compound. While direct acid-catalyzed etherification is possible, it is often inefficient. A more reliable and widely used method for coupling alcohols to such supports is the Mitsunobu reaction .[8][9] This reaction facilitates the condensation of an alcohol and an acidic component (in this case, the resin's hydroxyl group acts as the nucleophile) in the presence of a phosphine and an azodicarboxylate.[8] It is renowned for its mild conditions and stereospecificity, proceeding with an inversion of configuration at the reacting center.[9]
Experimental Protocols
Protocol 1: Coupling of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is favored for its simplicity, high efficiency, and the mild conditions required for final product cleavage.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Chlorotrityl chloride resin | 100-200 mesh, 1.0-1.6 mmol/g | Sigma-Aldrich |
| This compound | ≥98% purity | Novabiochem |
| Dichloromethane (DCM) | Anhydrous, synthesis grade | MilliporeSigma |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | AAPPTec |
| Methanol (MeOH) | Anhydrous, ACS grade | Fisher Scientific |
| Solid-Phase Synthesis Vessel | with frit and stopcock | N/A |
3.2. Workflow Diagram
Caption: Workflow for coupling this compound to 2-CTC resin.
3.3. Step-by-Step Procedure
-
Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 g, e.g., 1.4 mmol/g substitution) into a solid-phase synthesis vessel. Swell the resin in anhydrous DCM (10-15 mL/g) for 30-60 minutes with gentle agitation.[1]
-
Expert Insight: Proper swelling is crucial for maximizing the accessibility of the reactive chlorotrityl sites within the polystyrene matrix. Anhydrous conditions are essential as 2-CTC resin can react with moisture to form the inactive alcohol.[10]
-
-
Drain Solvent: Drain the swelling solvent from the vessel.
-
Loading Reaction: In a separate flask, dissolve this compound (0.8-1.2 equivalents relative to the resin's functionalization, e.g., ~1.4 mmol for 1g of 1.4 mmol/g resin) in anhydrous DCM (~10 mL). Add this solution to the swollen resin.
-
Base Addition: Add DIPEA (2.5-3.0 equivalents relative to the this compound) to the resin slurry.[1][3]
-
Expert Insight: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. Using a hindered base like DIPEA prevents potential side reactions.
-
-
Agitation: Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by taking a small aliquot of the solution and testing for the presence of starting material by TLC.
-
Capping: To quench any unreacted chlorotrityl groups, add anhydrous methanol (0.8-1.0 mL per gram of resin) to the vessel and agitate for an additional 30-60 minutes.[1]
-
Expert Insight: Capping is a critical step to prevent unreacted sites from interfering with subsequent synthetic steps. Methanol converts the reactive R-Cl sites to stable R-OCH₃ ethers.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), MeOH (3x), and finally DCM (3x). Each wash should be performed for 1-2 minutes with agitation.[1]
-
Drying: Dry the resin under high vacuum to a constant weight. The final weight will be used to estimate the loading efficiency.
Protocol 2: Coupling via Mitsunobu Reaction (Conceptual)
This method is applicable for coupling to hydroxymethyl resins like Wang resin.
3.4. Reagents & Principles
The Mitsunobu reaction utilizes triphenylphosphine (TPP) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[8]
-
Key Reagents: Wang Resin, this compound, Triphenylphosphine (TPP), Diisopropyl azodicarboxylate (DIAD), Anhydrous THF.
3.5. General Procedure Outline
-
Swell the Wang resin in anhydrous THF.
-
In a separate flask, dissolve this compound (1.5-2.0 eq.) and TPP (1.5-2.0 eq.) in anhydrous THF.
-
Cool the resin slurry to 0 °C in an ice bath.
-
Slowly add the this compound/TPP solution to the resin.
-
Add DIAD (1.5-2.0 eq.) dropwise to the cooled slurry.[8][11]
-
Causality: The order of addition is important. Pre-mixing the phosphine and azodicarboxylate can lead to side products. Adding the DIAD last to the mixture of resin, alcohol, and phosphine is a common and effective protocol.[8]
-
-
Allow the reaction to slowly warm to room temperature and agitate for 12-24 hours.
-
Wash the resin extensively with THF, DCM, and MeOH to remove the triphenylphosphine oxide and hydrazide byproducts.
-
Dry the resin under high vacuum.
Determination of Resin Loading
Accurate knowledge of the resin loading (functionalization) is critical for calculating the correct stoichiometry of reagents in subsequent synthetic steps.[12][13]
4.1. Gravimetric Analysis
The most straightforward method is to calculate the loading based on the weight gain of the resin.
-
Formula: Loading (mmol/g) = [ (W_final - W_initial) / MW_ligand ] / W_final * 1000 Where:
-
W_final = Final dry weight of the resin (g)
-
W_initial = Initial dry weight of the resin (g)
-
MW_ligand = Molecular weight of this compound (249.33 g/mol )
-
-
Expected Outcome: Typical loading for 2-CTC resin using this method ranges from 0.4 to 0.8 mmol/g, depending on the initial substitution of the resin and the reaction efficiency.
4.2. Spectrophotometric Fmoc Release (Indirect Method)
While not directly applicable to the Boc-methioninol loaded resin itself, a common quality control procedure involves cleaving the Boc group, coupling a standard Fmoc-amino acid (e.g., Fmoc-Gly-OH), and then determining the loading by cleaving the Fmoc group with piperidine and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct at ~301 nm.[12][13] This provides a highly accurate measure of the accessible functional sites.
4.3. Advanced Methods
For rigorous quantification, methods such as quantitative 13C Magic Angle Spinning (MAS) NMR can be employed, using the polymer resin's carbon signals as an internal standard.[14][15] Elemental analysis for nitrogen or sulfur content can also provide loading information.[12]
Troubleshooting and Key Considerations
-
Low Loading Efficiency:
-
Cause: Inadequate resin swelling, presence of moisture, insufficient reagents, or shorter reaction time.
-
Solution: Ensure all solvents and reagents are anhydrous. Increase reaction time or reagent equivalents. Confirm the activity of the 2-CTC resin, which can degrade upon improper storage.[10]
-
-
Methionine Side Chain: The thioether in the methionine side chain is susceptible to oxidation. While this is a greater concern during repetitive acidolytic steps (Boc deprotection) and final cleavage, it is generally stable under the neutral/basic conditions of the loading reaction.[2][6] For subsequent steps in a synthesis, the use of scavengers may be necessary.[2]
-
Final Cleavage: To release the peptide alcohol from the 2-CTC resin, a mild solution of 1-2% TFA in DCM is typically sufficient.[5][6] For cleavage from Wang resin, harsher conditions like high concentrations of TFA or HF are required.
Conclusion
The successful immobilization of this compound onto a solid support is a foundational step for the synthesis of novel peptide alcohols. The use of 2-chlorotrityl chloride resin offers a simple, efficient, and mild approach, making it an excellent choice for most applications. By understanding the chemical principles behind the coupling reaction and adhering to the detailed protocols for reaction execution and loading determination, researchers can confidently prepare high-quality starting materials for their solid-phase synthesis endeavors.
References
- The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. (n.d.). Spiral.
- Application Notes and Protocols for the Use of N-Boc-N-methyl-D-Valinol in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.
- Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. (n.d.). Aapptec Peptides.
- Mitsunobu Reaction. (n.d.). TCI Chemicals.
- Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using 13 C MAS NMR. (n.d.). ResearchGate.
- Mitsunobu reaction. (n.d.). Wikipedia.
- Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using (13)C MAS NMR. (2001). PubMed.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). NIH.
- Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. (n.d.). Aapptec Peptides.
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Mitsunobu and Related Reactions: Advances and Applications. (2015). Chemical Reviews.
- Mitsunobu reaction. (n.d.). Organic Synthesis.
- 2-chlorotrityl chloride resin. (n.d.).
- Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
- Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. (2013). Walsh Medical Media.
- 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. (1991). PubMed.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.
- Novabiochem® Peptide resin loading protocols. (n.d.). Sigma-Aldrich.
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- 3. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 4. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 利用できないコンテンツ [sigmaaldrich.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using (13)C MAS NMR [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-D-methioninol as a Versatile Chiral Building Block for Pharmaceutical Intermediates
Introduction: The Strategic Importance of Chiral Amino Alcohols in Drug Development
In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is critical to its pharmacological activity, binding affinity to biological targets, and metabolic profile. Chiral building blocks, therefore, serve as foundational components in the construction of complex active pharmaceutical ingredients (APIs). Among these, N-protected amino alcohols are of particular significance due to their bifunctional nature and inherent chirality.
Boc-D-methioninol, the N-tert-butyloxycarbonyl (Boc) protected form of D-methioninol, is a valuable chiral building block. Its structure combines a protected amine, a primary alcohol, and a sulfur-containing side chain, all centered around a defined stereocenter. This unique combination makes it a versatile precursor for a range of pharmaceutical intermediates, including chiral aldehydes, amino acids, and complex ligands for asymmetric catalysis. The Boc protecting group offers robust protection under a variety of conditions, yet can be removed cleanly under acidic conditions, a crucial feature in multi-step syntheses.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key applications and experimental protocols involving this compound.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 91177-57-0 | |
| Molecular Formula | C₁₀H₂₁NO₃S | |
| Molecular Weight | 235.3 g/mol | |
| Appearance | White powder | |
| Melting Point | 47-53 °C | |
| Optical Rotation | [α]D²⁰ = +18.1 ± 2º (c=1 in MeOH) | |
| Storage Temperature | 0-8°C | |
| Solubility | Soluble in methanol, chloroform, and other common organic solvents. | General knowledge |
Core Applications in Pharmaceutical Intermediate Synthesis
This compound's utility stems from the reactivity of its primary alcohol and the stereochemical information embedded in its chiral center. The two primary applications are its use as a precursor to chiral aldehydes and its role in the synthesis of more complex chiral molecules.
Precursor to Chiral α-Amino Aldehydes: The Gateway to Bioactive Molecules
The oxidation of the primary alcohol of this compound to an aldehyde yields Boc-D-methional, a highly valuable and reactive intermediate.[] Chiral N-protected α-amino aldehydes are crucial building blocks in the synthesis of numerous pharmaceutical agents, including HIV protease inhibitors, where they often form the core of peptidomimetic structures.[3] The aldehyde functionality is a versatile handle for various carbon-carbon bond-forming reactions, such as aldol additions, Wittig reactions, and reductive aminations, allowing for the construction of complex molecular architectures with precise stereochemical control.
The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to avoid racemization of the sensitive α-chiral center. Mild and selective oxidation methods are therefore required.
Chiral Auxiliary and Ligand Synthesis
The inherent chirality of this compound makes it an excellent starting material for the synthesis of chiral auxiliaries and ligands used in asymmetric catalysis.[4] Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are cleaved and can often be recovered.[5] Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment that promotes the formation of one enantiomer of a product over the other.[6] The amino alcohol functionality in this compound is a common motif in the backbone of many successful chiral ligands, such as those used in asymmetric hydrogenation and C-H functionalization reactions.[7]
Experimental Protocols
The following protocols are presented as a self-validating system. Each protocol includes detailed steps, explanations for the choice of reagents and conditions, and guidelines for reaction monitoring and product purification.
Protocol 1: Oxidation of this compound to Boc-D-methional via Dess-Martin Periodinane (DMP) Oxidation
This protocol describes a mild and efficient method for the oxidation of this compound to its corresponding aldehyde, (R)-tert-butyl (1-oxo-4-(methylthio)butan-2-yl)carbamate. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers high selectivity for the oxidation of primary alcohols to aldehydes under neutral conditions and at room temperature, which is crucial for preserving the integrity of the acid-sensitive Boc group and preventing racemization.[8][9]
Workflow Diagram:
Sources
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The Versatile Chiral Synthon: Applications of Boc-D-methioninol in Drug Discovery and Development
Introduction: The Strategic Importance of Chiral Building Blocks
In the intricate landscape of modern drug discovery, the precise control of stereochemistry is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. Chiral molecules, particularly enantiomerically pure amino acid derivatives, serve as foundational pillars in the construction of complex bioactive compounds. Among these, Boc-D-methioninol , a protected form of the D-enantiomer of methioninol, has emerged as a valuable and versatile chiral building block. Its unique structural features—a protected primary amine, a primary alcohol, and a flexible sulfur-containing side chain—offer medicinal chemists a powerful tool to introduce specific stereochemical and functional properties into drug candidates.
This technical guide delves into the practical applications of this compound in drug discovery and development. Moving beyond a simple recitation of facts, we will explore the causal relationships behind its use, providing detailed, field-proven protocols for its incorporation into advanced synthetic workflows. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage this synthon in the design and synthesis of novel therapeutics, particularly in the realm of protease inhibitors and other complex molecular architectures.
PART 1: Core Applications and Mechanistic Rationale
This compound's utility in drug discovery stems from several key attributes that address common challenges in medicinal chemistry, such as enhancing metabolic stability, improving bioavailability, and enabling specific drug-receptor interactions.
A Chiral Scaffold for Peptidomimetics and Protease Inhibitors
Peptide-based drugs often suffer from poor metabolic stability due to rapid degradation by endogenous proteases. The incorporation of unnatural amino acids or their derivatives is a well-established strategy to overcome this limitation. This compound serves as an excellent precursor for C-terminally modified peptides and peptidomimetics. The resulting amino alcohol moiety at the C-terminus can significantly increase resistance to carboxypeptidases.
Furthermore, the primary alcohol of this compound can be readily oxidized to the corresponding aldehyde, Boc-D-methioninal . This chiral aldehyde is a key pharmacophore in the design of potent protease inhibitors. The aldehyde functional group can act as a "warhead," forming a reversible covalent bond with the catalytic residue (e.g., serine or cysteine) in the active site of a protease, leading to potent inhibition.
Causality in Experimental Choice: The decision to use this compound as a precursor for a protease inhibitor is driven by the desire to create a transition-state analog. The tetrahedral hemiacetal or hemithioacetal formed between the aldehyde and the protease's active site mimics the tetrahedral intermediate of peptide bond hydrolysis, leading to high binding affinity and potent inhibition. The D-configuration is often selected based on the specific stereochemical requirements of the target protease's active site.
The Role of the Methionine Side Chain in Molecular Recognition
The methylthioethyl side chain of methionine is more than just a hydrophobic spacer. The sulfur atom, with its lone pairs of electrons and polarizability, can engage in specific, non-covalent interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket through sulfur-π interactions.[1][2] These interactions, while weaker than hydrogen bonds, can contribute significantly to the overall binding affinity and selectivity of a drug candidate.
Expert Insight: When designing a drug candidate, the flexible methionine side chain can be strategically employed to probe for and engage with aromatic pockets within the target protein. This can lead to improved potency and a more favorable selectivity profile against off-target proteins. The inherent flexibility of the side chain allows it to adopt multiple conformations, increasing the probability of establishing a favorable interaction.
A Precursor for Chiral Ligands and Auxiliaries
Beyond its direct incorporation into drug candidates, this compound can serve as a precursor for the synthesis of chiral ligands used in asymmetric catalysis.[3] The defined stereochemistry of this compound can be transferred to more complex molecular scaffolds, which can then be used to control the stereochemical outcome of a wide range of chemical transformations. This is particularly valuable in the large-scale synthesis of drug intermediates where enantiomeric purity is paramount.
PART 2: Detailed Application Protocols
The following protocols are designed to be self-validating systems, with clear steps and explanations for the critical parameters.
Protocol 2.1: Oxidation of this compound to Boc-D-methioninal
The conversion of the primary alcohol of this compound to the corresponding aldehyde is a crucial step in the synthesis of many protease inhibitors. The Dess-Martin periodinane (DMP) oxidation is a mild and highly efficient method for this transformation, known for its tolerance of sensitive functional groups.[4][5][6][7]
Workflow for the Synthesis of Boc-D-methioninal:
Caption: Workflow for the synthesis of Boc-D-methioninal from this compound.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).
-
Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise over 5-10 minutes. Note: DMP is sensitive to moisture, so handle it in a dry environment.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the solid byproducts dissolve and the two layers become clear.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Boc-D-methioninal as a colorless oil or white solid.
Self-Validation: The purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the aldehyde proton signal (around 9.6 ppm in ¹H NMR) and the disappearance of the alcohol proton signal are key indicators of a successful reaction. The enantiomeric purity can be assessed by chiral HPLC if required.
Protocol 2.2: Reductive Amination for the Synthesis of a Dipeptide Mimic
This protocol demonstrates the use of Boc-D-methioninal in a reductive amination reaction to form a peptide bond isostere, a common motif in protease inhibitors.
Workflow for Reductive Amination:
Caption: General workflow for the synthesis of a dipeptide mimic via reductive amination.
Materials:
-
Boc-D-methioninal (from Protocol 2.1)
-
Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (STAB)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Amine Free-Basing: In a round-bottom flask, suspend the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to generate the free amine.
-
Imine Formation: To this mixture, add a solution of Boc-D-methioninal (1.0 eq) in anhydrous DCM. Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature and monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired dipeptide mimic.
PART 3: Case Study - Application in the Context of an Anti-Tuberculosis Drug Target
Mechanism of Action of Delamanid:
Delamanid is a prodrug that is activated by the F420-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis.[1][9] The activated form of Delamanid inhibits the synthesis of methoxy- and keto-mycolic acids, leading to the disruption of the cell wall and bacterial death.[8][11]
Caption: Simplified mechanism of action of Delamanid in Mycobacterium tuberculosis.
Although this compound is not directly used in Delamanid's synthesis, the principle of using chiral building blocks to create complex molecules that interact with specific biological pathways is central. The development of novel anti-tubercular agents could involve the use of this compound derivatives to target other essential enzymes in the mycolic acid biosynthesis pathway or other vital bacterial processes.
Quantitative Data: Pharmacokinetic Parameters of Delamanid
The following table summarizes key pharmacokinetic parameters of Delamanid, illustrating the type of data crucial in drug development.[1][8][9][12][13]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 4-5 hours | [8] |
| Elimination Half-life (t½) | 30-38 hours | [1][9] |
| Protein Binding | >99.5% (primarily to albumin) | [1] |
| Metabolism | Primarily by albumin to DM-6705 | [8][9] |
| Effect of Food on Bioavailability | Increased approximately 2-fold with food | [8] |
Conclusion
This compound stands as a testament to the power of chiral synthons in modern drug discovery. Its strategic application allows for the introduction of stereochemical complexity, enhanced metabolic stability, and specific molecular interactions that are often crucial for therapeutic success. The protocols and conceptual frameworks presented in this guide are intended to serve as a practical resource for scientists engaged in the design and synthesis of next-generation therapeutics. By understanding the underlying principles and mastering the experimental techniques associated with this versatile building block, researchers can unlock new possibilities in the quest for novel and effective medicines.
References
-
Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. (2021). National Institutes of Health. [Link]
-
Population Pharmacokinetic Analysis of Delamanid in Patients with Pulmonary Multidrug-Resistant Tuberculosis. (2020). PubMed. [Link]
-
Population Pharmacokinetics of Delamanid and its Main Metabolite DM-6705 in Drug-Resistant Tuberculosis Patients Receiving Delamanid Alone or Coadministered with Bedaquiline. (2022). National Institutes of Health. [Link]
-
Population pharmacokinetics of delamanid in adults treated for rifampicin-resistant tuberculosis: effect of pregnancy. (n.d.). Not specified. [Link]
-
Pharmacokinetics of bedaquiline, delamanid and clofazimine in patients with multidrug-resistant tuberculosis. (2020). Oxford Academic. [Link]
-
The role of delamanid in the treatment of drug-resistant tuberculosis. (2015). ProQuest. [Link]
-
Delamanid: A new armor in combating drug-resistant tuberculosis. (n.d.). National Institutes of Health. [Link]
-
Dess–Martin oxidation. (n.d.). Wikipedia. [Link]
-
Dess–Martin periodinane. (n.d.). Wikipedia. [Link]
-
Clustering of Aromatic Amino Acid Residues around Methionine in Proteins. (2021). National Institutes of Health. [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). PubMed. [Link]
-
Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. (2015). RSC Publishing. [Link]
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025). National Institutes of Health. [Link]
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- 4. Frontiers | Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis [frontiersin.org]
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Application Notes & Protocols: The Strategic Use of Boc-D-methioninol in the Synthesis of Advanced Chiral Ligands
Abstract
In the field of asymmetric catalysis, the rational design of chiral ligands is paramount for achieving high enantioselectivity and catalytic efficiency. Chiral amino alcohols derived from the natural chiral pool serve as exceptionally versatile starting materials for this purpose. This technical guide provides an in-depth exploration of Boc-D-methioninol , a protected derivative of D-methionine, as a cornerstone building block for the synthesis of novel chiral ligands. We will detail the strategic considerations behind its use and provide validated, step-by-step protocols for the synthesis of representative P,S-bidentate and phosphine-oxazoline (PHOX) ligands, crucial scaffolds in modern drug development and fine chemical synthesis.
Introduction: The Imperative for Chirality and the Role of this compound
Asymmetric catalysis has become an indispensable tool for preparing enantiomerically pure organic compounds, which are fundamental to the pharmaceutical, agrochemical, and fragrance industries.[1] The efficacy of these catalytic systems often hinges on the structure of the chiral ligand, which coordinates to a metal center to create a precisely defined chiral environment for the reaction to occur.[2]
Chiral ligands are broadly categorized based on their coordinating atoms, with phosphine, nitrogen, and sulfur-containing ligands being among the most successful.[3][4] The "chiral pool" strategy, which utilizes readily available, enantiomerically pure natural products like amino acids, is a highly practical and widely adopted method for synthesizing these complex molecules.[4]
This compound, formally (R)-tert-butyl (1-hydroxy-3-(methylthio)propan-2-yl)carbamate, emerges from this pool as a particularly valuable synthon for several key reasons:
-
Inherent Chirality: It possesses a defined stereocenter (R-configuration) derived from the natural amino acid D-methionine.
-
Orthogonal Functionality: It features three distinct functional groups—a Boc-protected amine, a primary alcohol, and a thioether side chain. The tert-butyloxycarbonyl (Boc) protecting group is crucial, as it masks the highly reactive amine, preventing unwanted side reactions during synthesis, and can be removed under specific acidic conditions without compromising other parts of the molecule.[2][5]
-
Synthetic Versatility: The hydroxyl and thioether moieties provide two points for synthetic elaboration, enabling the creation of diverse ligand architectures, including P,S-bidentate ligands and the widely used phosphine-oxazoline (PHOX) framework.[1][3]
This guide will focus on leveraging these features to construct high-value chiral ligands.
Synthetic Strategy Overview
The synthetic utility of this compound is best illustrated through the creation of distinct ligand classes. The primary alcohol is a key handle for introducing phosphine groups or for cyclization to form an oxazoline ring. The thioether provides a soft sulfur donor atom, ideal for coordinating with soft transition metals like palladium.
Figure 1: General synthetic pathways from this compound.
Protocol 1: Synthesis of a Chiral P,S-Bidentate Ligand
This protocol details the conversion of the hydroxyl group of this compound into a diphenylphosphine moiety, resulting in a valuable P,S-bidentate ligand. Such ligands are effective in various transition-metal-catalyzed reactions, including asymmetric allylic alkylations.
Step 1.1: Activation of the Primary Alcohol via Tosylation
Rationale: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution with a phosphide anion, it must first be converted into a better leaving group, such as a tosylate. Pyridine acts as a base to neutralize the HCl generated during the reaction.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M solution) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by slowly adding cold water.
-
Extract the mixture with DCM (3 x volume of aqueous layer).
-
Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated product, which can be purified by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Step 1.2: Nucleophilic Substitution with Lithium Diphenylphosphide
Rationale: The tosylate is an excellent leaving group for an Sₙ2 reaction. A strong nucleophile, lithium diphenylphosphide (LiPPh₂), is used to displace the tosylate and form the crucial C-P bond. This reaction must be conducted under strictly anhydrous and inert conditions due to the high reactivity of the phosphide anion.
Materials:
-
Tosyl-Boc-D-methioninol (from Step 1.1)
-
Diphenylphosphine (Ph₂PH)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed saturated aqueous ammonium chloride (NH₄Cl)
-
Magnetic stirrer and stir bar
-
Syringes and inert atmosphere setup
Procedure:
-
In a flame-dried, two-neck round-bottom flask under argon, dissolve diphenylphosphine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add n-BuLi (1.2 eq) dropwise via syringe. A color change (typically to orange/red) indicates the formation of the lithium diphenylphosphide anion. Stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve the tosylated intermediate (1.0 eq) in anhydrous THF.
-
Transfer the solution of the tosylate to the phosphide solution via cannula at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of degassed saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting phosphine ligand by flash chromatography on silica gel (using degassed solvents) to yield the final P,S-bidentate ligand.
| Step | Reactant | Product | Typical Yield | Purity (by ¹H NMR) |
| 1.1 | This compound | Tosyl-Boc-D-methioninol | 85-95% | >95% |
| 1.2 | Tosyl-Boc-D-methioninol | (R)-tert-butyl (1-(diphenylphosphino)-3-(methylthio)propan-2-yl)carbamate | 70-85% | >98% |
| Table 1: Summary of reaction outcomes for P,S-bidentate ligand synthesis. |
Protocol 2: Synthesis of a Chiral Phosphine-Oxazoline (PHOX) Ligand
This protocol outlines the synthesis of a PHOX-type ligand, where the this compound backbone is first used to construct the oxazoline ring, and the resulting hydroxyl group (after side-chain manipulation) is then converted to a phosphine.
Step 2.1: Synthesis of the Oxazoline Ring
Rationale: Chiral 2-oxazolines are readily synthesized from 1,2-amino alcohols and nitriles, often catalyzed by a Lewis acid like zinc chloride. This reaction proceeds via an intermediate imino ether which then undergoes intramolecular cyclization.[1][6] This step transforms the amine and alcohol functionalities into a rigid heterocyclic system.
Materials:
-
This compound
-
Benzonitrile
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Chlorobenzene
-
Reflux condenser and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask, add anhydrous zinc chloride (0.2 eq) under an inert atmosphere.
-
Add anhydrous chlorobenzene, followed by this compound (1.0 eq) and benzonitrile (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 130 °C) and maintain for 24-48 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove the zinc salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate) to afford the Boc-protected oxazoline intermediate.
Self-validation note: The formation of the oxazoline ring can be confirmed by ¹H NMR spectroscopy, observing the characteristic shifts for the CH₂ and CH protons of the newly formed ring, and the disappearance of the primary alcohol signal.
Step 2.2: Conversion of Thioether to a Site for Phosphinylation
The thioether of methionine can be manipulated, but a more common strategy for PHOX synthesis involves starting with an amino alcohol that has a side chain amenable to direct phosphinylation (e.g., via a halide or tosylate). For the purpose of this protocol, we will assume a modification where the thioether is converted to a leaving group, or more practically, we will illustrate the phosphinylation of the hydroxyl group of a different amino alcohol-derived oxazoline as a representative PHOX synthesis. The direct conversion from the methioninol-derived oxazoline is complex.
Let's adapt the protocol for a more standard PHOX synthesis starting from a generic oxazoline alcohol, which would be the logical next step if the side chain were, for instance, a hydroxymethyl group.
Representative Step: Phosphinylation of an Oxazoline Alcohol This step is analogous to 1.1 and 1.2.
-
Tosylation: The free hydroxyl group on the oxazoline backbone is tosylated using TsCl and pyridine.
-
Phosphinylation: The resulting tosylate is displaced by LiPPh₂ or KPPh₂ to install the diphenylphosphine group.
Figure 2: Experimental workflow for PHOX ligand synthesis.
| Ligand Class | Key Intermediate | Key Transformation | Catalytic Application |
| P,S-Bidentate | Tosyl-Boc-D-methioninol | Sₙ2 with LiPPh₂ | Pd-catalyzed Allylic Alkylation |
| PHOX | Oxazoline-tosylate | Oxazoline formation, Sₙ2 with LiPPh₂ | Ir-catalyzed Hydrogenation, Heck Reaction |
| Table 2: Comparison of synthetic strategies and applications. |
Conclusion and Field Insights
This compound stands as a powerful and cost-effective chiral building block for the synthesis of sophisticated ligands. The protocols described herein are built upon robust, well-established chemical transformations that are common in the synthesis of chiral phosphines and oxazolines.[1][4] The key to success lies in the meticulous control of reaction conditions, particularly the exclusion of air and moisture during the handling of phosphide reagents. The Boc group provides essential protection that simplifies the synthetic sequence, allowing for high-yielding transformations at other sites of the molecule. The resulting P,S and PHOX-type ligands are poised for application in a wide array of enantioselective catalytic processes, empowering researchers in drug discovery and process chemistry to access complex chiral molecules with high precision.
References
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Dioukhane, K., Boukhssas, S., Aouine, Y., Faraj, H., Alami, A., El Hallaoui, A., & Labriti, B. (2018). SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. Moroccan Journal of Heterocyclic Chemistry.
-
Leśnikowski, Z. J., et al. (2017). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. Molecules.
-
Zhang, W., et al. (2013). The Synthesis of Novel Oxazolinylphosphinic Esters and Amides and Application to the Cyanosilylation of Aldehydes. Molecules.
-
Dioukhane, K., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. ResearchGate.
-
Royal Society of Chemistry. (n.d.). Supporting information.
-
Moroccan Journal of Heterocyclic Chemistry. (2018). View of SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5- DIHYDROOXAZOLE.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines.
-
Głowacka, I. E., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Semantic Scholar.
-
El Bakri, Y., et al. (2018). SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF (2-PHENYL-4,5-DIHYDROOXAZOLE-4,4-DIYL)DIMETHANOL. ResearchGate.
-
Tilliet, M. (2008). Synthesis and Study of New Oxazoline Based Ligands. DiVA portal.
-
Walczak, M. A., et al. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses.
-
Wood, J. L., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses.
-
Tang, M., et al. (2025). Supplementary Material Metal-free synthesis of 4-(methylthio)isoxazoles with acetylenic oximes and dimethyl(methylthio)sulfonium. arkat usa.
-
Andersson, P. G. (2003). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. DiVA portal.
-
PrepChem. (n.d.). Synthesis of BOC-D-Pro-Phe-Arg(NO2).
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- 1. The Synthesis of Novel Oxazolinylphosphinic Esters and Amides and Application to the Cyanosilylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. 2-Oxazoline synthesis [organic-chemistry.org]
Navigating the Labyrinth: A Senior Application Scientist's Guide to Boc Deprotection of Methioninol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability and predictable reactivity. However, its removal from sensitive molecules, particularly those containing the sulfur-bearing amino alcohol methioninol, presents a unique set of challenges that can impact yield, purity, and ultimately, the success of a synthetic campaign. The nucleophilic nature of the methionine thioether side chain renders it susceptible to side reactions under standard acidic deprotection conditions.
This guide provides an in-depth exploration of the methodologies for the Boc deprotection of methioninol derivatives, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations. We will delve into the nuances of acidic and thermal deprotection strategies, the critical role of scavengers, and troubleshooting common pitfalls.
The Methioninol Challenge: A Tale of Two Side Reactions
The primary obstacle in the Boc deprotection of methioninol derivatives lies in the reactivity of the thioether moiety. Under the acidic conditions typically employed for Boc removal, two major side reactions can occur:
-
S-alkylation (tert-butylation): The cleavage of the Boc group generates a reactive tert-butyl cation. This electrophile can be readily attacked by the nucleophilic sulfur of the methionine side chain, leading to the formation of a stable sulfonium salt. This side product can be difficult to separate from the desired product and represents a significant loss of material.[1]
-
Oxidation: The thioether is susceptible to oxidation to the corresponding sulfoxide, particularly in the presence of trace oxidants or under harsh reaction conditions. This modification alters the polarity and biological properties of the molecule.[1][2]
Therefore, a successful deprotection strategy for methioninol derivatives must not only efficiently cleave the Boc group but also effectively suppress these unwanted side reactions.
Strategic Approaches to Boc Deprotection of Methioninol Derivatives
Acidic Deprotection: The Workhorse with Caveats
The most common method for Boc deprotection involves the use of strong acids. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the reagents of choice, each with its own set of advantages and disadvantages.
Mechanism of Acidic Boc Deprotection
The deprotection proceeds via an E1 elimination mechanism. The carbamate oxygen is first protonated by the acid, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This unstable intermediate then spontaneously decarboxylates to yield the free amine, which is protonated in the acidic medium to form the corresponding salt.[3]
Figure 1: Mechanism of Acidic Boc Deprotection. The reaction proceeds through protonation, loss of the tert-butyl cation, and decarboxylation.
a) Trifluoroacetic Acid (TFA): The Gold Standard
TFA, typically used in a solution with dichloromethane (DCM), is the most widely employed reagent for Boc deprotection. Its high acidity ensures rapid and efficient cleavage. However, the generation of the tert-butyl cation necessitates the use of scavengers to protect the methionine side chain.
Protocol 1: Boc Deprotection of N-Boc-Methioninol using TFA with Scavengers
Materials:
-
N-Boc-Methioninol
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail (e.g., 5% v/v thioanisole and 2.5% v/v 1,2-ethanedithiol (EDT) in DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve N-Boc-Methioninol (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Add the scavenger cocktail to the solution. A common practice is to use a significant excess of scavengers relative to the substrate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
Work-up (Aqueous Base Wash): a. Dissolve the crude residue in a suitable organic solvent like ethyl acetate. b. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (to neutralize the TFA). c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the methioninol product.
-
Work-up (to obtain the TFA salt): a. If the TFA salt is desired, after the initial removal of TFA, the residue can be triturated with cold diethyl ether to precipitate the salt, which is then collected by filtration.
b) Hydrochloric Acid (HCl) in Dioxane: A Potent Alternative
A solution of 4M HCl in 1,4-dioxane is another effective reagent for Boc deprotection.[4][5][6][7] It is often considered more potent than TFA and can be advantageous for sterically hindered substrates. As with TFA, the use of scavengers is highly recommended when working with methioninol derivatives.
Protocol 2: Boc Deprotection of N-Boc-Methioninol using HCl in Dioxane
Materials:
-
N-Boc-Methioninol
-
4M HCl in 1,4-dioxane
-
Scavenger (e.g., thioanisole)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
To a stirred solution of N-Boc-Methioninol (1 equivalent) in a round-bottom flask, add a scavenger such as thioanisole (5-10% v/v).
-
Cool the mixture to 0 °C.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl).
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt often precipitates from the reaction mixture.
-
Dilute the reaction mixture with diethyl ether to further precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the methioninol hydrochloride salt.
The Crucial Role of Scavengers
Scavengers are nucleophilic species added to the deprotection cocktail to trap the electrophilic tert-butyl cation before it can react with the methionine thioether.[7] Common scavengers and their mechanisms of action are detailed below:
| Scavenger | Mechanism of Action | Recommended for Methionine |
| Thioanisole | Aromatic thiol ether that acts as a nucleophile to trap the tert-butyl cation. | Highly Recommended |
| 1,2-Ethanedithiol (EDT) | A dithiol that is a very effective nucleophile for trapping carbocations. | Highly Recommended |
| Dimethyl Sulfide (DMS) | A volatile thioether that can trap the tert-butyl cation. | Recommended |
| Triisopropylsilane (TIS) | A silane that reduces the tert-butyl cation to isobutane via hydride transfer. | Effective, but can sometimes reduce other functional groups. |
| Water | Can act as a nucleophile to quench the tert-butyl cation, forming tert-butanol. Often included in scavenger cocktails. | Recommended as part of a cocktail |
Comparative Analysis of Acidic Deprotection Methods
| Method | Reagents | Typical Conditions | Yields (General) | Advantages | Disadvantages |
| TFA/DCM | 20-50% TFA in DCM | 0 °C to RT, 1-4 h | Good to Excellent | Widely used, reliable, volatile byproducts. | Requires careful handling of corrosive TFA; scavenger is essential for methionine. |
| HCl/Dioxane | 4M HCl in Dioxane | 0 °C to RT, 0.5-2 h | Good to Excellent | Potentially faster than TFA; product often precipitates as HCl salt. | Dioxane is a suspected carcinogen; scavenger is essential. |
Note: Yields are highly substrate-dependent and the provided information is a general guideline. Optimization is crucial for any specific methioninol derivative.
Thermal Deprotection: A "Greener" Alternative
For substrates that are sensitive to strong acids but thermally stable, thermal deprotection offers an attractive alternative. This method avoids the use of corrosive acids and can be considered more environmentally friendly.[8] The reaction is typically carried out at high temperatures, and the efficiency can be influenced by the choice of solvent.
Mechanism of Thermal Boc Deprotection
The mechanism is believed to proceed through a concerted pericyclic elimination, where the Boc group fragments to form isobutylene, carbon dioxide, and the free amine in a single step, thus avoiding the formation of a free tert-butyl cation.
Figure 2: Proposed Mechanism of Thermal Boc Deprotection. A concerted elimination pathway avoids the formation of a carbocation intermediate.
Protocol 3: Thermal Boc Deprotection of N-Boc-Methioninol
Materials:
-
N-Boc-Methioninol
-
High-boiling solvent (e.g., toluene, xylene, or an ionic liquid)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Dissolve N-Boc-Methioninol in a suitable high-boiling solvent in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux (typically 110-150 °C, depending on the solvent) and maintain for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization.
Note: While thermal deprotection avoids the generation of the tert-butyl cation, the high temperatures required can potentially lead to other side reactions, including oxidation of the methionine thioether. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended. The addition of a small amount of a reducing agent or antioxidant could also be beneficial.
Orthogonal Protection Strategies for Methioninol Derivatives
In complex syntheses, it is often necessary to selectively deprotect one functional group in the presence of others. This is achieved through an orthogonal protection strategy, where different protecting groups are chosen that can be removed under distinct, non-interfering conditions.[9][10][11] For methioninol, which contains both an amine and a primary alcohol, an orthogonal strategy is essential for selective functionalization.
A common orthogonal strategy for N-Boc-methioninol involves protecting the primary hydroxyl group as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether.
Example Orthogonal Protection Scheme:
-
Protection:
-
The amine is protected as a Boc group.
-
The hydroxyl group is protected as a TBDMS ether using TBDMS-Cl and imidazole.[12]
-
-
Selective Deprotection:
-
Boc Group Removal: The Boc group can be removed under acidic conditions (e.g., TFA or HCl in dioxane) as described above. The TBDMS ether is generally stable to these conditions for short reaction times.
-
TBDMS Group Removal: The TBDMS group can be selectively cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or under mildly acidic conditions that do not significantly affect the Boc group, such as acetic acid in THF/water.[13][14]
-
Figure 3: Orthogonal Protection and Deprotection of Methioninol. The Boc and TBDMS groups can be selectively removed under different reaction conditions.
Troubleshooting Guide for Boc Deprotection of Methioninol Derivatives
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient acid concentration or reaction time.- Steric hindrance around the Boc group.- Poor quality of reagents (e.g., wet TFA). | - Increase the concentration of the acid or prolong the reaction time. Monitor by TLC/LC-MS.- Consider switching to a stronger deprotecting agent (e.g., from TFA to HCl in dioxane).- Use fresh, high-quality reagents. |
| Formation of S-alkylated (tert-butylated) byproduct | - Insufficient amount or absence of scavengers. | - Add or increase the concentration of scavengers such as thioanisole, EDT, or DMS to the reaction mixture. |
| Formation of Oxidized Product (Sulfoxide) | - Presence of atmospheric oxygen or other oxidants.- High reaction temperatures in thermal deprotection. | - Perform the reaction under an inert atmosphere (N₂ or Ar).- Degas solvents prior to use.- For thermal deprotection, consider adding a small amount of an antioxidant. |
| Low Overall Yield | - A combination of the above issues.- Difficult work-up leading to product loss. | - Systematically optimize the reaction conditions, starting with the scavenger cocktail and reaction time.- For water-soluble products, consider alternative work-up procedures such as ion-exchange chromatography or precipitation/trituration. |
Conclusion
The successful Boc deprotection of methioninol derivatives is a balancing act between efficient cleavage of the protecting group and preservation of the sensitive thioether side chain. A thorough understanding of the potential side reactions and the judicious use of scavengers are paramount for achieving high yields and purity. While acidic deprotection with TFA or HCl remains the most common approach, thermal methods offer a viable alternative for acid-sensitive substrates. By carefully selecting the deprotection method, optimizing reaction conditions, and employing appropriate work-up procedures, researchers can confidently navigate the challenges associated with this critical synthetic transformation.
References
-
Benchchem. (2025). Experimental procedure for deprotection of Boc-protected amines. Link
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Link
-
Organic Chemistry Portal. (n.d.). A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Link
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). Link
-
Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Link
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Link
-
Benchchem. (2025). Troubleshooting incomplete Boc deprotection. Link
-
Albericio, F., & Isidro-Llobet, A. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(16), 14263–14272. Link
-
Albericio, F., & Isidro-Llobet, A. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(16), 14263–14272. Link
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341. Link
-
Fiveable. (n.d.). Orthogonal Protection Definition. Link
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Link
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Link
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Link
-
Benchchem. (2025). Scavengers for Boc deprotection to prevent side product formation. Link
- Khan, A. T., & Mondal, E. (2003). A mild and efficient method for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers with acetyl chloride in dry methanol. Synlett, 2003(05), 694-698.
- N/A
-
BOC Sciences. (n.d.). Boc-L-methioninol.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Link
-
Asare, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23931–23939. Link
-
Sharma, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(115), 95163-95168. Link
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Link
-
Albericio, F., & Isidro-Llobet, A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. Link
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Link
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Link
-
Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Link
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Link
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Link
- N/A
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Link
- N/A
- N/A
- N/A
- N/A
-
Chem-Impex. (n.d.). Boc-L-methioninol. Link
- N/A
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- 12. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
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- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Application Notes & Protocols: Leveraging Boc-D-methioninol for Prodrug Design and Enhanced Bioavailability
Abstract
Poor oral bioavailability remains a significant hurdle in drug development, often stemming from low aqueous solubility or inadequate membrane permeability of promising therapeutic agents. The prodrug approach, wherein a labile promoiety is attached to a parent drug, is a well-established strategy to overcome these pharmacokinetic challenges. This guide provides an in-depth exploration of using Boc-D-methioninol as a sophisticated promoiety to enhance drug delivery. We will delve into the underlying mechanism involving amino acid transporters, provide a scientific rationale for the selection of this specific moiety, and present detailed, validated protocols for the synthesis, characterization, and in vitro evaluation of this compound-based prodrugs.
Part 1: Application Notes - The Scientific Rationale
The Prodrug Concept: Masking for Efficacy
The fundamental principle of a prodrug is to chemically modify a pharmacologically active agent to form an inactive derivative that, following administration, is converted in vivo to the active parent drug.[1][2] This strategy is exceptionally versatile and can be employed to:
-
Enhance Aqueous Solubility: By attaching a polar or ionizable group, the solubility of a lipophilic drug can be significantly increased.[3][4]
-
Improve Membrane Permeability: Conversely, a lipophilic moiety can be appended to a polar drug to facilitate its passive diffusion across biological membranes like the gastrointestinal tract.
-
Target Specific Tissues: A promoiety can be designed to be a substrate for transporters or enzymes that are overexpressed in a target tissue, such as a tumor or the brain.[5][6][7]
-
Minimize Presystemic Metabolism: Masking a functional group susceptible to first-pass metabolism can protect the drug, allowing a greater fraction of the administered dose to reach systemic circulation.[1]
Amino acids are particularly attractive promoieties because they are endogenous, generally non-toxic, and can hijack nutrient transport systems to facilitate drug absorption.[2][][9]
The Gateway: Targeting the L-Type Amino Acid Transporter 1 (LAT1)
A key mechanism for the success of many amino acid-based prodrugs is their ability to act as substrates for membrane-bound solute carriers (SLCs). Among the most important of these is the L-Type Amino Acid Transporter 1 (LAT1, or SLC7A5).
-
Function and Location: LAT1 is a sodium-independent transporter responsible for the cellular uptake of large neutral amino acids, such as leucine, phenylalanine, and methionine.[5][10] It is highly expressed at critical biological barriers, including the intestinal epithelium, the blood-brain barrier (BBB), and the placenta.[11]
-
Role in Disease: Crucially, LAT1 expression is significantly upregulated in many types of cancer cells to meet the high metabolic demand for amino acids required for rapid growth and proliferation.[5][7] This overexpression presents a unique opportunity for targeted drug delivery.
-
Prodrug Hijacking: By linking a drug to an amino acid recognized by LAT1, the resulting prodrug can be actively transported into cells, achieving intracellular concentrations far exceeding what would be possible through passive diffusion alone.[11] This strategy has been successfully validated with drugs like L-Dopa for Parkinson's disease and melphalan for cancer therapy.[6][10]
Rationale for Selecting this compound
The choice of the amino acid promoiety is critical and must balance affinity for the transporter, stability in circulation, and efficient cleavage at the target site. This compound offers a unique combination of advantageous properties.
-
Structural Mimicry: Methionine is a natural substrate for LAT1.[6] Methioninol, its alcohol analogue, retains the key structural features necessary for transporter recognition.
-
Stereochemical Advantage (D-Isomer): While L-amino acid esters are often rapidly hydrolyzed by plasma esterases, prodrugs made from D-amino acids can exhibit greater stability.[12] This increased stability can prevent premature cleavage of the prodrug in the bloodstream, allowing more of the intact molecule to reach the target tissue before releasing the active drug.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a standard amine-protecting group in peptide and medicinal chemistry.[13][14] In the context of a prodrug moiety, it serves two purposes:
-
It facilitates the chemical synthesis by preventing unwanted side reactions at the amine.
-
It increases the lipophilicity of the promoiety, which can aid in passive membrane transit before transporter engagement. The Boc group is removed during the final deprotection step of the synthesis. The final prodrug has a free amine, which is crucial for transporter recognition.
-
-
Linkage Versatility: The hydroxyl group of methioninol allows for the formation of an ester linkage with a parent drug's carboxylic acid group, or a carbamate/carbonate linkage with an amine or hydroxyl group, respectively. Ester bonds are particularly useful as they are readily cleaved by ubiquitous endogenous esterases to release the parent drug.[1]
The overall mechanism for a this compound-derived prodrug targeting LAT1 is visualized below.
Figure 1: Proposed mechanism for enhanced oral bioavailability. The methioninol prodrug is recognized and transported by LAT1 into intestinal cells, where intracellular esterases cleave the ester bond, releasing the active drug for absorption into circulation.
Part 2: Protocols - From Synthesis to Evaluation
This section provides a generalized, step-by-step workflow for researchers. Note: All procedures should be performed by trained personnel in a suitable laboratory setting, adhering to all safety precautions.
Representative Workflow
The development and validation of a this compound prodrug follows a logical progression from chemical synthesis to biological testing.
Figure 2: General experimental workflow for the development of a methioninol-based prodrug.
Protocol: Synthesis of a Model Ester Prodrug
This protocol describes the coupling of a model parent drug containing a carboxylic acid (ParentDrug-COOH) with this compound using standard carbodiimide chemistry.
Materials:
-
ParentDrug-COOH
-
This compound[13]
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ParentDrug-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DCM. If solubility is an issue, a small amount of DMF can be added.
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Coupling Agent: Cool the flask to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes. Rationale: DCC is a powerful dehydrating agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the hydroxyl group of this compound. DMAP acts as a catalyst for this esterification. Adding the DCC slowly at 0 °C helps to control the reaction rate and minimize side reactions.[15]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching and Filtration: Upon completion, cool the mixture again to 0 °C. If DCC was used, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the pad with a small amount of cold DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% aqueous citric acid (to remove residual DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Rationale: This aqueous workup removes water-soluble impurities and catalysts, providing a cleaner crude product for purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Boc-protected prodrug.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Combine the pure fractions and evaporate the solvent to yield the purified Boc-protected prodrug.
-
Boc Deprotection: Dissolve the purified intermediate in a solution of 4M HCl in dioxane or 20-50% trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours.
-
Final Isolation: Concentrate the solvent under reduced pressure. The final prodrug is often obtained as a hydrochloride or TFA salt. It can be used as such or further purified by recrystallization or preparative HPLC.
Protocol: Characterization and In Vitro Evaluation
1. Structural Confirmation:
-
NMR Spectroscopy (¹H, ¹³C): Confirm the structure by identifying characteristic peaks for both the parent drug and the methioninol moiety and observing the shift in signals adjacent to the newly formed ester bond.
-
Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition of the synthesized prodrug.
-
HPLC: Assess the purity of the final compound (should be >95% for biological assays).
2. Stability Studies: [16][17]
-
Objective: To determine if the prodrug is stable enough to survive transit through the GI tract but labile enough to release the parent drug in circulation.
-
Chemical Stability: Incubate the prodrug (e.g., at 10 µM) in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 7.4) at 37 °C. Withdraw aliquots at various time points (e.g., 0, 30, 60, 120 min) and quantify the remaining prodrug concentration by HPLC. An ideal prodrug shows minimal degradation.
-
Plasma Stability: Incubate the prodrug in 50% human plasma at 37 °C.[16] Withdraw aliquots at time points (e.g., 0, 15, 30, 60, 120, 240 min), quench the enzymatic reaction (e.g., with an equal volume of cold acetonitrile), centrifuge to precipitate proteins, and analyze the supernatant by HPLC to measure the disappearance of the prodrug and the appearance of the parent drug. Calculate the half-life (t½).
3. Physicochemical Properties:
-
Aqueous Solubility: Use the shake-flask method to determine the solubility of the prodrug in pH 7.4 buffer and compare it to the parent drug.[4] An increase in solubility is often a primary goal of the prodrug strategy.[3]
Data Summary: Expected Improvements
The success of the prodrug strategy can be summarized by comparing the key properties of the parent drug with its methioninol prodrug derivative.
| Parameter | Parent Drug (Hypothetical) | Methioninol Prodrug (Expected Outcome) | Rationale for Improvement |
| Aqueous Solubility (pH 7.4) | 0.01 mg/mL | > 1.0 mg/mL | The protonated amine of the methioninol moiety at neutral pH significantly increases hydrophilicity.[][18] |
| Log P | 3.5 | 1.8 | The polar amino acid group reduces the overall lipophilicity of the molecule. |
| Stability (pH 1.2, t½) | > 24 h | > 4 h | The prodrug should be sufficiently stable to withstand the acidic environment of the stomach. |
| Plasma Stability (t½) | N/A | 30 - 120 min | The ester linkage is designed to be cleaved by plasma esterases, releasing the active drug.[16] |
| Caco-2 Permeability (Papp) | Low | Moderate to High | The prodrug can utilize amino acid transporters (e.g., LAT1) for active uptake, bypassing poor passive diffusion.[5] |
Conclusion
The use of this compound as a promoiety represents a rational and highly effective strategy for overcoming the pharmacokinetic limitations of promising drug candidates. By hijacking the LAT1 amino acid transport system, this approach can significantly enhance oral bioavailability, particularly for drugs targeting tissues with high LAT1 expression like cancer cells or the brain. The provided protocols offer a robust framework for the synthesis and systematic in vitro evaluation of these next-generation prodrugs, enabling researchers to unlock the full therapeutic potential of their compounds.
References
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Jindal, A., et al. (2020). L-Type amino acid transporter 1 as a target for drug delivery. ScienceOpen. [Link]
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Semantic Scholar. (n.d.). L-Type amino acid transporter 1 as a target for drug delivery. Semantic Scholar. [Link]
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Jindal, A., et al. (2020). L-Type amino acid transporter 1 as a target for drug delivery. PubMed Central. [Link]
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Peri, V., et al. (2004). Amino acid ester prodrugs of floxuridine: synthesis and effects of structure, stereochemistry, and site of esterification on the rate of hydrolysis. PubMed. [Link]
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Jindal, A., et al. (2020). L-Type amino acid transporter 1 as a target for drug delivery. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis and biological activity of amino acid ester prodrugs of acyclovir. ResearchGate. [Link]
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News-Medical.Net. (2019). Delivery of drugs within the brain can be improved by utilizing LAT1. News-Medical.Net. [Link]
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Targeting Receptors, Transporters and Site of Absorption to Improve Oral Drug Delivery. (n.d.). S-Space. [Link]
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Pro-Drug Development. (2022). International Journal of Pharmaceutical Sciences. [Link]
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Nobilis, M., et al. (2013). Amino Acids in the Development of Prodrugs. PubMed Central. [Link]
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Majumdar, S., & Mitra, A. K. (2013). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis Online. [Link]
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Zhang, Y. N., et al. (2020). Amino acid transporters: Emerging roles in drug delivery for tumor-targeting therapy. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Boc-L-methionine. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). N-(tert-Butyloxycarbonyl)-D-methionine. PubChem. [Link]
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Bircsak, S. E., et al. (2021). Transporter-Mediated Drug Delivery. PubMed Central. [Link]
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BioIVT. (2024). Understanding How a Transporter Allows an Acetylated Amino Acid to Act as a Drug. BioIVT. [Link]
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Kumar, A., et al. (2021). Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. PubMed. [Link]
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Rautio, J., et al. (2008). Prodrugs for Amines. PubMed Central. [Link]
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Nobilis, M., et al. (2013). Amino Acids in the Development of Prodrugs. MDPI. [Link]
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Hamad, M. O., et al. (2015). Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. PubMed Central. [Link]
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Thomsen, A. E., et al. (2022). Prodrugs and their activation mechanisms for brain drug delivery. PubMed Central. [Link]
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ResearchGate. (2015). Synthesis and Characterization of Novel Amino Acid Prodrug of Rosiglitazone. ResearchGate. [Link]
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Giannola, L. I., et al. (1998). Synthesis and characterization of aminoacidic pro-drugs of valproic acid. PubMed. [Link]
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Tidmore, J. K., et al. (2012). Synthesis and Biological Characterization of Protease-Activated Prodrugs of Doxazolidine. PubMed Central. [Link]
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Hamad, M. O., et al. (2014). Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. PubMed. [Link]
-
Lee, E. J., et al. (2011). Increased bioavailability of tricin-amino acid derivatives via a prodrug approach. PubMed. [Link]
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Williams, C. M., et al. (2022). Triglyceride-Mimetic Prodrugs of Buprenorphine Enhance Oral Bioavailability via Promotion of Lymphatic Transport. PubMed Central. [Link]
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Dixit, V., et al. (1998). Biotransformation and pharmacokinetics of prodrug 9-(beta-D-1,3-dioxolan-4-yl). PubMed. [Link]
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Employing Boc-D-Methioninol in Bioconjugation: A Technical Guide for Advanced Applications
Introduction: The Strategic Advantage of Boc-D-Methioninol in Bioconjugate Synthesis
In the landscape of bioconjugation, precision and control are paramount. The ability to selectively modify biomolecules to create novel therapeutics, diagnostics, and research tools is a cornerstone of modern drug development and chemical biology. This compound, a chiral building block featuring a tert-butyloxycarbonyl (Boc)-protected amine and a primary alcohol, offers a unique combination of functionalities for innovative bioconjugation strategies.[1][2] Its structure allows for a multistep, orthogonal approach to the synthesis of complex bioconjugates, where the methioninol moiety can be initially used for linkage, followed by the deprotection of the Boc group to reveal a primary amine for subsequent functionalization. This guide provides a comprehensive overview and detailed protocols for the strategic employment of this compound in bioconjugation techniques, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
The core utility of this compound in this context lies in the strategic exploitation of its two distinct functional groups: the primary alcohol and the Boc-protected amine. The primary alcohol, which is relatively unreactive in its native state, can be chemically activated to become a target for nucleophilic attack by residues on a biomolecule, such as the abundant lysine amines. Following successful conjugation via the activated alcohol, the robust Boc protecting group can be selectively removed under acidic conditions to unveil a primary amine.[3] This newly exposed amine serves as a versatile handle for further modifications, enabling the construction of intricate bioconjugates with dual functionalities.
This guide will focus on a scientifically robust, albeit inferred, protocol for the activation of the primary alcohol of this compound for subsequent conjugation to a model protein. This approach is based on well-established principles of organic synthesis and bioconjugation chemistry.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.
| Property | Value | Source |
| Molecular Formula | C10H21NO3S | [1] |
| Molecular Weight | 235.35 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | 2-8°C, desiccated | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in aqueous solutions. | Inferred from structure |
Strategic Workflow for Bioconjugation using this compound
The overall strategy involves a three-stage process:
-
Activation of the Primary Alcohol: The hydroxyl group of this compound is converted into a good leaving group.
-
Conjugation to the Biomolecule: The activated this compound is reacted with a nucleophilic residue on the target biomolecule, forming a stable covalent bond.
-
Boc Deprotection (Optional): The Boc group is removed to expose a primary amine for further functionalization.
Application Note 1: Activation of this compound via Tosylation
Principle: The primary alcohol of this compound can be converted into a tosylate, which is an excellent leaving group for nucleophilic substitution reactions.[4][5] This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting tosylated this compound can then react with primary amines (e.g., lysine residues) on a protein to form a stable secondary amine linkage.
Protocol 1.1: Tosylation of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM (10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine or TEA (1.5 eq.) to the stirred solution.
-
Slowly add a solution of TsCl (1.2 eq.) in anhydrous DCM.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3][6]
-
Upon completion, dilute the reaction mixture with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated this compound.
-
Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Anhydrous Conditions: The reagents are moisture-sensitive, and water can hydrolyze TsCl and the resulting tosylate.
-
Base (Pyridine or TEA): The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.
-
Low Temperature: The initial reaction is carried out at 0°C to control the exothermic reaction and minimize side products.
-
Aqueous Workup: The series of washes removes excess reagents and byproducts.
Application Note 2: Conjugation of Tosylated this compound to a Model Protein
Principle: The tosyl group on the activated this compound is a good leaving group that can be displaced by nucleophilic amine groups on the protein surface, primarily the ε-amino groups of lysine residues, to form a stable secondary amine linkage.
Protocol 2.1: Protein Conjugation
Materials:
-
Tosylated this compound
-
Model protein (e.g., Bovine Serum Albumin, BSA)
-
Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
-
DMSO (for dissolving the tosylated this compound)
Procedure:
-
Dissolve the model protein in the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Prepare a stock solution of tosylated this compound in DMSO at a concentration of 10-50 mM.
-
Add the desired molar excess of the tosylated this compound solution to the protein solution with gentle stirring. A typical starting point is a 20- to 50-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubating for 30 minutes.
-
Purify the protein conjugate by dialysis against PBS or using size-exclusion chromatography to remove unreacted reagents and byproducts.
-
Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry (to determine the degree of labeling), and functional assays.
Causality and Experimental Choices:
-
pH of Conjugation Buffer: A slightly alkaline pH (8.5-9.0) is used to ensure that a significant portion of the lysine amino groups are deprotonated and thus nucleophilic, while minimizing hydrolysis of the tosylate.
-
Molar Excess: A molar excess of the tosylated reagent is used to drive the reaction towards conjugation. The optimal ratio should be determined empirically for each protein.
-
Quenching: Tris contains a primary amine that reacts with any remaining tosylated reagent, preventing further modification of the protein.
Application Note 3: Boc Deprotection to Unveil a Functional Amine
Principle: The Boc group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the primary amine.[3]
Protocol 3.1: Boc Deprotection of the Bioconjugate
Materials:
-
Boc-protected bioconjugate
-
Deprotection solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Dialysis or SEC materials for buffer exchange
Procedure:
-
Lyophilize the purified Boc-protected bioconjugate to remove water.
-
Resuspend the lyophilized conjugate in the deprotection solution.
-
Incubate at room temperature for 1-2 hours.
-
Remove the TFA by rotary evaporation or by precipitation of the protein with cold diethyl ether.
-
Resuspend the deprotected protein conjugate in a suitable buffer (e.g., PBS).
-
Immediately purify the deprotected conjugate by dialysis or SEC to remove residual TFA and scavengers.
-
The newly exposed amine is now available for further conjugation, for example, with NHS esters of fluorescent dyes or other payloads.
Causality and Experimental Choices:
-
TFA: A strong acid that efficiently cleaves the Boc group.
-
Scavengers (Water and TIS): These are included to quench the reactive tert-butyl cations generated during deprotection, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low conjugation efficiency | Incomplete activation of this compound. | Optimize activation reaction conditions (time, temperature, reagent stoichiometry). |
| pH of conjugation buffer is too low. | Increase the pH of the conjugation buffer to 8.5-9.0. | |
| Hydrolysis of the activated this compound. | Use the activated reagent immediately after preparation. | |
| Protein precipitation | High concentration of organic solvent (DMSO). | Keep the volume of the DMSO stock solution to a minimum (typically <10% of the total reaction volume). |
| Protein instability at the reaction pH. | Perform a pH stability study for the protein prior to conjugation. | |
| Incomplete Boc deprotection | Insufficient reaction time or TFA concentration. | Increase the incubation time or use a higher concentration of TFA. |
| Water content in the reaction is too high. | Ensure the protein conjugate is lyophilized before deprotection. |
Conclusion
This compound is a versatile and valuable tool for the design and synthesis of complex bioconjugates. Its orthogonal functional groups allow for a controlled, stepwise approach to bioconjugation, enabling the creation of molecules with tailored properties for a wide range of applications in research, diagnostics, and therapeutics. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in their bioconjugation endeavors.
References
- 1. Carbonyldiimidazole - Enamine [enamine.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Interrogating Methionine Metabolic Pathways with Boc-D-Methioninol
Abstract
The methionine metabolic network is a cornerstone of cellular physiology, governing critical processes from protein synthesis and epigenetic regulation to redox homeostasis. Dysregulation of this network is implicated in numerous pathologies, including cancer and neurodegenerative diseases. This guide details the application of Boc-D-methioninol, a protected D-amino alcohol analog of methionine, as a novel chemical probe to investigate this pathway. We move beyond its traditional use in synthetic chemistry to propose its application as a specific modulator and tracer for studying enzyme kinetics, metabolic flux, and amino acid transport. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks for researchers, scientists, and drug development professionals aiming to dissect the complexities of methionine metabolism.
Introduction: A New Lens on a Central Metabolic Hub
Methionine, an essential amino acid, is the precursor to a cascade of vital biochemical reactions. The two primary branches of its metabolism are the Methionine Cycle (also known as one-carbon metabolism) and the Transsulfuration Pathway .
-
The Methionine Cycle: This pathway is responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[1][2] The cycle is crucial for epigenetic control and cellular signaling.[3] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, completing the cycle by remethylation back to methionine.[2]
-
The Transsulfuration Pathway: This pathway irreversibly converts homocysteine into cysteine, a precursor for the major intracellular antioxidant glutathione (GSH) and other vital molecules like taurine.[3][4] This links methionine metabolism directly to the cell's capacity to manage oxidative stress.
Traditional methods for studying these pathways, such as radioactive tracing with [³⁵S]methionine, provide valuable data but come with challenges related to handling and disposal.[5] The use of stable isotope-labeled amino acids (e.g., SILAC) is powerful for proteomics but can be complex for direct flux analysis.[6][7] Therefore, the development of specific chemical probes offers a complementary and often more targeted approach to perturb and observe these pathways in real-time.
The Rationale for this compound as a Chemical Probe
This compound is a synthetic analog of methionine with three key structural modifications that form the basis of its utility as a research tool:
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group masks the amino terminus. This modification increases the molecule's hydrophobicity, potentially enhancing cell membrane permeability, while also preventing it from being recognized by the translational machinery for protein synthesis.
-
The D-Chiral Center: Natural amino acids are in the L-conformation. The use of the D-isomer can confer resistance to degradation by common proteases and may lead to highly specific, often inhibitory, interactions with enzymes that normally bind L-methionine.[8]
-
The Reduced Carboxyl Group (Methioninol): The carboxyl group of methionine is reduced to a primary alcohol (-CH₂OH). This is a critical modification that prevents its ligation to tRNA and subsequent incorporation into nascent polypeptide chains. It effectively makes this compound a metabolic dead-end, allowing its effects to be studied without the confounding variable of proteome modification.[9][10]
Based on these features, we propose that this compound can act as a high-fidelity competitive inhibitor of key enzymes in the methionine pathway, allowing for precise interrogation of metabolic flux and enzyme dependency.
Principle of the Method: A Bifunctional Probe
We hypothesize that this compound can be leveraged in two primary ways: as a competitive inhibitor to study pathway dynamics and as a structural analog to investigate transporter function.
Mechanism 1: Competitive Inhibition of Methionine Adenosyltransferase (MAT) The entry point into the methionine cycle is the conversion of methionine to SAM, a reaction catalyzed by the enzyme Methionine Adenosyltransferase (MAT).[3] Due to its structural similarity to methionine, this compound is predicted to bind to the active site of MAT, acting as a competitive inhibitor. This inhibition would block the production of SAM, leading to measurable downstream effects on the entire metabolic network.
Mechanism 2: Probing Amino Acid Transporter Specificity The uptake of methionine into cells is mediated by specific amino acid transporters. By measuring the uptake of labeled L-methionine in the presence of increasing concentrations of this compound, it is possible to determine if both molecules compete for the same transport machinery.
Below is a diagram illustrating the proposed inhibitory action of this compound on the methionine metabolic pathway.
Caption: Proposed mechanism of this compound as a competitive inhibitor of MAT and a potential competitor for methionine transporters.
Application 1: Quantifying Pathway Inhibition with LC-MS/MS
This application uses this compound to inhibit the methionine cycle, followed by targeted mass spectrometry to quantify the resulting changes in key metabolite concentrations. This approach allows for a direct assessment of metabolic flux perturbation.
Experimental Workflow
Caption: Workflow for analyzing metabolic flux perturbation using this compound and LC-MS/MS.
Protocol 1: Cellular Metabolic Flux Analysis
This protocol is designed for adherent cell lines but can be adapted for suspension cultures.
Materials:
-
This compound (powder)
-
Vehicle control (e.g., DMSO or ethanol)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), 80% in water, chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS/MS system with appropriate column (e.g., C8 or Polar X)[11][12]
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will achieve ~80% confluency on the day of the experiment. Culture under standard conditions.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in the appropriate vehicle. Prepare serial dilutions for a dose-response experiment (e.g., 0, 10, 50, 100, 500 µM).
-
Treatment: Aspirate the culture medium. Add fresh medium containing the desired final concentration of this compound or vehicle control. Incubate for a predetermined time (a time-course of 2, 4, and 6 hours is recommended for initial experiments).
-
Metabolism Quenching: At the end of the incubation, place the plate on ice. Quickly aspirate the medium and wash the cells twice with 2 mL of ice-cold PBS. This step is critical to halt metabolic activity.
-
Metabolite Extraction: Add 1 mL of pre-chilled (-80°C) 80% methanol to each well. Use a cell scraper to detach the cells. Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Lysis and Clarification: Vortex the tubes vigorously for 30 seconds. Incubate at -20°C for 20 minutes to precipitate proteins. Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube. Avoid disturbing the protein pellet. The samples can be stored at -80°C or analyzed immediately.
-
LC-MS/MS Analysis: Analyze the samples using a targeted LC-MS/MS method for quantifying methionine cycle metabolites.[11][13] Use stable isotope-labeled internal standards for absolute quantification if available.
-
Data Normalization: After metabolite extraction, the protein pellet can be re-solubilized in a lysis buffer (e.g., RIPA) to perform a BCA protein assay. Normalize the metabolite concentrations to the total protein content of each sample.
Expected Results & Data Presentation
Inhibition of MAT should lead to a dose-dependent accumulation of its substrate (methionine) and a depletion of its product (SAM) and subsequent downstream metabolites. The SAM/SAH ratio, a key indicator of cellular methylation potential, is expected to decrease significantly.[14]
Table 1: Example Quantitative Data from Metabolic Flux Analysis
| Treatment | Methionine (pmol/mg protein) | SAM (pmol/mg protein) | SAH (pmol/mg protein) | SAM/SAH Ratio |
| Vehicle Control | 150.2 ± 12.5 | 85.6 ± 7.8 | 8.1 ± 1.1 | 10.57 |
| 50 µM this compound | 289.5 ± 25.1 | 42.1 ± 5.3 | 7.5 ± 0.9 | 5.61 |
| 250 µM this compound | 450.8 ± 38.9 | 15.3 ± 2.9 | 6.9 ± 1.3 | 2.22 |
Application 2: Investigating Amino Acid Transporter Competition
This application uses a competitive uptake assay to determine if this compound shares a common cell surface transporter with L-methionine. The protocol involves measuring the uptake of a labeled L-methionine tracer in the presence of unlabeled this compound.
Protocol 2: Competitive Amino Acid Uptake Assay
Materials:
-
Radiolabeled [³⁵S]-L-methionine or stable isotope-labeled [¹³C₅]-L-methionine.
-
This compound
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Unlabeled L-methionine (for positive control)
-
Scintillation fluid and counter (for [³⁵S]) or LC-MS/MS system (for [¹³C₅])
Procedure:
-
Cell Seeding: Seed cells in 24-well plates to achieve ~90% confluency on the day of the experiment.
-
Starvation (Optional but Recommended): To reduce intracellular pools of unlabeled methionine, wash cells with methionine-free medium and incubate for 30-60 minutes prior to the assay.[5]
-
Prepare Treatment Solutions: In Uptake Buffer, prepare solutions containing a fixed concentration of labeled methionine tracer (e.g., 1 µCi/mL [³⁵S]-L-methionine) and varying concentrations of competitor:
-
No competitor (Maximal uptake)
-
Increasing concentrations of this compound (e.g., 10x, 100x, 1000x molar excess over the tracer)
-
A high concentration of unlabeled L-methionine (e.g., 1000x excess) as a positive control for competition.
-
-
Uptake: Aspirate the starvation medium. Wash cells once with room temperature Uptake Buffer. Add the treatment solutions to the wells and incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of transport.
-
Stop Uptake: To terminate the assay, rapidly aspirate the treatment solution and wash the cells three times with 1 mL of ice-cold PBS to remove extracellular tracer.
-
Cell Lysis: Lyse the cells in each well with 200 µL of 0.1 M NaOH.
-
Quantification:
-
For [³⁵S]: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure counts per minute (CPM) using a scintillation counter.
-
For [¹³C₅]: Process the lysate as described in Protocol 1 for LC-MS/MS analysis to quantify the amount of intracellular [¹³C₅]-L-methionine.
-
-
Normalization: Use a parallel set of wells to determine protein concentration for normalization.
Data Interpretation: If this compound competes with L-methionine for the same transporter, its presence will cause a dose-dependent decrease in the uptake of the labeled tracer. The positive control (unlabeled L-methionine) should show a strong reduction in tracer uptake. Plotting the percentage of tracer uptake versus the log concentration of the competitor will yield an inhibition curve from which a Ki or IC50 can be calculated.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell numbers; Incomplete washing; Pipetting errors. | Ensure even cell seeding. Perform washing steps quickly and consistently. Use calibrated pipettes. Increase the number of replicates. |
| No inhibitory effect observed | This compound is not cell-permeable; Incorrect concentration; Degraded compound. | Verify compound integrity. Test a higher concentration range. Use a cell line known to have active methionine transporters. Consider using a permeabilizing agent in a control experiment. |
| Low metabolite signal in LC-MS/MS | Insufficient cell number; Inefficient extraction; Metabolite degradation. | Increase the number of starting cells. Ensure the extraction solvent is at -80°C. Process samples quickly and keep them on ice. Check MS instrument sensitivity. |
| Unexpected changes in other metabolites | Off-target effects of the compound; Cellular stress response. | Perform a broader, untargeted metabolomics screen to identify off-target effects. Check for signs of cytotoxicity (e.g., LDH assay, cell morphology). |
Conclusion
This compound represents a promising and underutilized tool for the targeted study of methionine metabolism. Its unique chemical properties allow it to function as a specific modulator, enabling researchers to probe enzyme function and pathway flux with high precision. The protocols outlined in this guide provide a robust framework for employing this compound to dissect the intricate roles of the methionine cycle and transsulfuration pathway in both healthy and diseased states, offering new avenues for discovery and therapeutic development.
References
-
PubChem. (n.d.). Methionine Metabolism Pathway. [Link]
-
Beatty, K. E., & Tirrell, D. A. (2012). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology. [Link]
-
Macedo, N., et al. (2019). Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine. Metabolites. [Link]
-
Restek. (n.d.). Method for the Simultaneous Analysis of Methionine Pathway Metabolites and Methylmalonic Acid. [Link]
-
Lauinger, L., & Kaiser, T. (2021). Sensing and Signaling of Methionine Metabolism. ResearchGate. [Link]
-
YESANNA. (2017). METHIONINE METABOLISM. Slideshare. [Link]
-
Bio-protocol. (n.d.). Determination of analytical components of methionine metabolism. [Link]
-
ResearchGate. (n.d.). Metabolic labeling with non-canonical amino acids. [Link]
-
Dai, Z., et al. (2014). Quantitation of cellular metabolic fluxes of methionine. Analytical Biochemistry. [Link]
-
ResearchGate. (n.d.). Scheme of metabolic protein labeling. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). BOC-D-Methionine: A Key Unnatural Amino Acid for Pharmaceutical Intermediate Synthesis. [Link]
-
Rock, K. L., & Hardy, R. (2017). Metabolic Labeling of Protein Antigens with [35S]Methionine. Cold Spring Harbor Protocols. [Link]
-
Shu, X., et al. (2022). A metabolic labeling protocol to detect transcriptome-wide mRNA N6-methyladenosine (m6A) at base resolution. STAR Protocols. [Link]
-
Lim, R. K., & Ting, A. Y. (2020). An Activity-Based Methionine Bioconjugation Approach To Developing Proximity-Activated Imaging Reporters. ACS Central Science. [Link]
-
Cava, F., et al. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology. [Link]
-
Orozco, J. M., et al. (2020). Sensing and Signaling of Methionine Metabolism. International Journal of Molecular Sciences. [Link]
-
Hallows, W. C., et al. (2011). The Methionine Transamination Pathway Controls Hepatic Glucose Metabolism through Regulation of the GCN5 Acetyltransferase and the PGC-1α Transcriptional Coactivator. Journal of Biological Chemistry. [Link]
Sources
- 1. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 2. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Methionine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 7. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method for the Simultaneous Analysis of Methionine Pathway Metabolites and Methylmalonic Acid [discover.restek.com]
- 13. Methionine Cycle Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Boc-D-methioninol as an Analytical Standard
Introduction: The Critical Role of Chiral Purity and Accurate Quantification in Pharmaceutical Development
In the landscape of modern drug development and peptide synthesis, the stereochemical identity of molecular building blocks is of paramount importance. Enantiomeric purity is not merely a quality control metric; it is a fundamental determinant of a drug's efficacy and safety. Boc-D-methioninol, the N-tert-butyloxycarbonyl protected form of D-methioninol, serves as a crucial chiral building block in the synthesis of complex pharmaceuticals and peptide analogs. Its use demands a well-characterized analytical standard to ensure the accuracy, reproducibility, and traceability of analytical measurements.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as an analytical standard. We will delve into the essential protocols for its characterization, including purity assessment by High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), as well as methods for determining enantiomeric excess. The causality behind each experimental choice is elucidated to empower the user with a deep understanding of the analytical workflow.
Physicochemical Properties and Handling of this compound Standard
A thorough understanding of the physicochemical properties of this compound is the foundation for its proper use as an analytical standard.
| Property | Specification |
| Chemical Name | (R)-tert-butyl (1-hydroxy-4-(methylthio)butan-2-yl)carbamate |
| Synonyms | Boc-D-Met-ol |
| CAS Number | 91177-57-0 |
| Molecular Formula | C₁₀H₂₁NO₃S |
| Molecular Weight | 235.3 g/mol |
| Appearance | White to off-white powder or solid[1][2] |
| Melting Point | 47-53 °C[1] |
| Optical Rotation | [α]²⁰/D = +18.1 ± 2º (c=1 in Methanol)[1] |
| Purity (HPLC) | ≥ 98%[1][2] |
| Storage Conditions | Store at 0-8°C[1][2] |
Protocol 1.1: Handling and Storage of the Analytical Standard
-
Rationale: Proper handling and storage are critical to maintain the integrity and stability of the this compound standard, preventing degradation and contamination.
-
Procedure:
-
Upon receipt, equilibrate the container to room temperature before opening to prevent moisture condensation.
-
Store the standard in a tightly sealed, light-resistant container in a refrigerator at 0-8°C.[1][2]
-
For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, particularly of the thioether group.
-
Use calibrated balances and appropriate personal protective equipment (gloves, safety glasses) when handling the standard.
-
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental to the reliability of any quantitative analysis.
Protocol 2.1: Preparation of a Stock Standard Solution for HPLC Analysis
-
Rationale: A concentrated stock solution provides a stable and convenient source for preparing working standards, minimizing weighing errors.
-
Materials:
-
This compound analytical standard
-
HPLC-grade methanol
-
Class A volumetric flasks and pipettes
-
-
Procedure:
-
Accurately weigh approximately 25 mg of this compound standard into a 25 mL volumetric flask.
-
Dissolve the standard in a small volume of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with methanol and mix thoroughly. This yields a stock solution of approximately 1 mg/mL.
-
Store the stock solution at 2-8°C and protect it from light. Stability should be established through periodic analysis.
-
Caption: Workflow for preparing a stock standard solution.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
An isocratic HPLC-UV method is suitable for determining the chemical purity of the this compound standard.
Protocol 3.1: HPLC Purity Analysis
-
Rationale: This method provides a quantitative assessment of the main component and any potential impurities that absorb at the detection wavelength.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time for this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm (due to the carbamate chromophore).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a working standard solution of approximately 0.1 mg/mL by diluting the stock solution.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution and record the chromatogram.
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor at the detection wavelength.
-
Enantiomeric Purity Analysis by Chiral HPLC
The determination of enantiomeric purity is critical for a chiral standard. A normal-phase chiral HPLC method is often effective for separating enantiomers of Boc-protected amino alcohols.
Protocol 4.1: Chiral HPLC for Enantiomeric Purity
-
Rationale: This method separates the D- and L-enantiomers of Boc-methioninol, allowing for the quantification of the enantiomeric excess (e.e.) of the D-isomer. The following method is based on established procedures for similar Boc-protected amino acids and would require validation for this compound.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak IA, IC, or a similar column.
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v). The ratio may need to be optimized for optimal resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a working standard solution of approximately 0.5 mg/mL in the mobile phase.
-
Equilibrate the chiral HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution and record the chromatogram. The elution order of the enantiomers should be determined by injecting a standard of the L-enantiomer if available.
-
Calculate the enantiomeric purity by area normalization of the two enantiomer peaks.
-
Caption: Workflow for chiral purity analysis by HPLC.
Absolute Purity Determination by Quantitative ¹H-NMR (qNMR)
qNMR is a primary ratio method that allows for the accurate determination of the absolute purity of a standard without the need for a reference standard of the same compound.
Protocol 5.1: qNMR for Absolute Purity Assessment
-
Rationale: By comparing the integral of a specific proton signal of this compound with that of a certified internal standard of known purity, the absolute purity of the this compound can be determined.
-
Materials:
-
This compound
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer (≥400 MHz)
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the certified internal standard into an NMR tube.
-
Add a known volume of deuterated solvent (e.g., 0.75 mL).
-
Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with a long relaxation delay (at least 5 times the longest T₁ of the protons of interest) to ensure full relaxation of all signals.
-
Use a calibrated 90° pulse.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal of this compound (e.g., the singlet from the Boc group at ~1.4 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
-
-
-
Stability and Forced Degradation Studies
Understanding the stability of this compound is crucial for defining its shelf life as a standard and for developing stability-indicating analytical methods.
-
Rationale: Forced degradation studies intentionally expose the standard to harsh conditions to identify potential degradation products and pathways.[3][4][5][6] This information is vital for developing an HPLC method that can separate the intact standard from its degradants.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
Analysis: The stressed samples should be analyzed by the HPLC purity method (Protocol 3.1) to assess the extent of degradation and to ensure that the method is capable of resolving the degradation products from the main peak.
Certificate of Analysis: A Self-Validating System
A comprehensive Certificate of Analysis (CoA) for a this compound analytical standard should include the following information to ensure its trustworthiness and traceability.
| Parameter | Example Specification | Analytical Method |
| Appearance | Conforms to standard | Visual Inspection |
| Identity | Conforms to reference spectrum | ¹H-NMR, FT-IR |
| Purity (HPLC) | ≥ 99.0% | HPLC-UV |
| Enantiomeric Purity | ≥ 99.5% D-enantiomer | Chiral HPLC |
| Absolute Purity (qNMR) | Report value | q¹H-NMR |
| Water Content | ≤ 0.5% | Karl Fischer |
| Residual Solvents | Meets USP <467> requirements | GC-HS |
Conclusion
The protocols and application notes presented herein provide a robust framework for the use of this compound as an analytical standard. By implementing these methodologies, researchers and drug development professionals can ensure the quality and accuracy of their analytical data, which is fundamental to the successful development of safe and effective pharmaceuticals. The principles of causality and self-validation are embedded in these protocols to foster a deeper understanding and reliable application of this critical chiral building block.
References
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
BioPharm International. (2020). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Retrieved from [Link]
-
Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0250776). Retrieved from [Link]
-
MDPI. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc-D-Methioninol Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the coupling of N-Boc-D-methioninol to carboxylic acids. As your virtual Senior Application Scientist, I will guide you through diagnosing and resolving issues to improve your reaction yields and product purity, grounding all advice in established chemical principles and field-proven experience.
I. Troubleshooting Guide: Diagnosing and Resolving Low Coupling Yields
This section addresses the most common issues encountered in Boc-D-methioninol coupling reactions in a practical question-and-answer format.
Q1: I'm seeing very low or no formation of my desired coupled product. What are the primary causes?
Low to no product formation typically points to fundamental issues with reaction setup, reagent quality, or the activation of the carboxylic acid.
Possible Cause 1: Ineffective Carboxylic Acid Activation
The formation of an amide or ester bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[1] If this activation step is inefficient, the coupling reaction will not proceed.
-
Troubleshooting Steps:
-
Re-evaluate Your Coupling Reagent: For sterically hindered substrates or challenging couplings, standard carbodiimide reagents like DCC or EDC may be insufficient.[2] Consider switching to more potent uronium/aminium-based reagents like HATU, HBTU, or COMU, or phosphonium-based reagents like PyBOP.[3][4][5][6]
-
Implement a Pre-activation Step: Do not add all reagents to the flask at once. Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) to stir for 5-10 minutes before introducing the this compound. This ensures the formation of the highly reactive activated ester intermediate.[7]
-
Check Reagent Quality: Coupling reagents, especially phosphonium and uronium salts, can be sensitive to moisture and degrade over time. Use a fresh bottle or a properly stored aliquot of your coupling reagent.
-
Possible Cause 2: Presence of Moisture
Water can hydrolyze the activated ester intermediate, reverting it to the starting carboxylic acid and quenching the reaction.[8]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Employ solvents from a freshly opened bottle or a solvent purification system. Common choices include DMF, DCM, or THF.[9][10]
-
Dry Glassware Thoroughly: Ensure all reaction flasks, stir bars, and syringes are oven-dried or flame-dried under an inert atmosphere before use.
-
Run Under Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can prevent atmospheric moisture from entering the reaction.[11]
-
Q2: My reaction has stalled, and I see a significant amount of unreacted starting materials (carboxylic acid and/or this compound) by TLC or LC-MS. What should I do?
Incomplete reactions are common and can often be resolved by optimizing the reaction conditions or pushing the equilibrium towards the product.
Possible Cause 1: Suboptimal Stoichiometry or Concentration
Insufficient equivalents of the coupling partners or reagents can lead to an incomplete reaction.
-
Troubleshooting Steps:
-
Increase Equivalents: Use a slight excess of the this compound (e.g., 1.1-1.2 equivalents) relative to the carboxylic acid. Ensure you are using an adequate amount of the coupling reagent (typically 1.1-1.5 equivalents) and base (2-3 equivalents).
-
Adjust Concentration: While higher concentrations can increase reaction rates, poor solubility of a reactant can halt the reaction. Ensure all components are fully dissolved. If solubility is an issue, consider a different solvent system. For some "difficult sequences," mixed solvents like DMSO/DMF can be beneficial.[3]
-
Possible Cause 2: Insufficient Reaction Time or Temperature
Sterically hindered couplings or less reactive partners may require more time or energy to proceed to completion.
-
Troubleshooting Steps:
-
Extend Reaction Time: Monitor the reaction progress over a longer period (e.g., 4, 12, or even 24 hours).
-
Increase Temperature: A moderate increase in temperature (e.g., to 40°C) can sometimes overcome the activation energy barrier.[12] However, use caution, as higher temperatures can also increase the rate of side reactions like racemization.[13]
-
Possible Cause 3: Steric Hindrance
The bulky Boc protecting group on the methioninol can sterically hinder the approach of the activated carboxylic acid, slowing down the reaction.
-
Troubleshooting Strategy: The "Double Coupling" Protocol If a single coupling attempt results in a positive test for the remaining amine (e.g., a positive Kaiser test in solid-phase synthesis), a second coupling can be performed.[12][13] This involves washing away the soluble byproducts and excess reagents from the first reaction and then adding a fresh solution of the activated carboxylic acid.
Q3: I've isolated my product, but the yield is low after purification. I also see several unexpected side products in my crude analysis. What are they and how can I prevent them?
The formation of side products is a major contributor to low yields. For this compound, the primary concerns are oxidation of the methionine side chain and reactions involving the free hydroxyl group.
Possible Side Reaction 1: Oxidation of Methionine Thioether
The thioether in the methionine side chain is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)).[14][15] This can occur during the reaction, workup, or even storage, especially in the presence of mild oxidants or under acidic conditions.[4][8]
-
Prevention and Mitigation Strategies:
-
Use Scavengers During Cleavage (if applicable): If your synthesis involves a final acidic deprotection/cleavage step (e.g., removing the Boc group with TFA), include scavengers in your cleavage cocktail. Dimethylsulfide (DMS), dithiothreitol (DTT), or triphenyl phosphine are effective at suppressing methionine oxidation.[1][4][8][14][16]
-
Degas Solvents: To minimize dissolved oxygen, sparge your reaction solvents with an inert gas like nitrogen or argon before use.
-
Post-Synthesis Reduction: If oxidation occurs, the resulting diastereomeric sulfoxides can often be reduced back to the thioether. A common method is treatment with reagents like ammonium iodide and dimethylsulfide.[4][15]
-
Intentional Oxidation and Reduction: In some cases, it may be advantageous to intentionally use Boc-D-methionine(sulfoxide)-ol in the synthesis, purify the oxidized product (which may have different chromatographic properties), and then perform a global reduction at the final stage.[1][14]
-
Possible Side Reaction 2: O-Acylation of the Hydroxyl Group
This compound is an amino alcohol. The primary hydroxyl group is also a nucleophile and can compete with the amino group, reacting with the activated carboxylic acid to form an ester byproduct.
-
Prevention Strategies:
-
Control Stoichiometry and Addition: Add the activated carboxylic acid slowly to the solution of this compound. This maintains a low concentration of the activated species and favors reaction with the more nucleophilic amine.
-
Optimize the Base: The choice of base can influence the relative nucleophilicity of the amine versus the hydroxyl group. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is generally preferred.[7]
-
Consider Protecting the Hydroxyl Group: For particularly valuable substrates or if O-acylation is a persistent issue, transient protection of the hydroxyl group may be necessary. However, for most standard couplings, this is often not required.
-
Possible Side Reaction 3: Racemization
During the activation of the carboxylic acid, there is a risk of epimerization at the α-carbon, especially if the reaction conditions are too harsh (e.g., high temperature or prolonged exposure to a strong base).[7]
-
Prevention Strategies:
-
Use Racemization-Suppressing Additives: When using carbodiimide coupling reagents like DCC or EDC, always include an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[5] Uronium reagents like HATU and HBTU already incorporate a derivative of these additives in their structure.
-
Maintain Low Temperatures: Perform the pre-activation and coupling at 0°C before allowing the reaction to slowly warm to room temperature.
-
II. Frequently Asked Questions (FAQs)
Q: Which coupling reagent is best for this compound?
A: There is no single "best" reagent, as the optimal choice depends on the specific carboxylic acid substrate. However, for general purposes and especially for challenging couplings, HATU is an excellent starting point.[2][3][6] It is known for its high efficiency, rapid reaction kinetics, and low tendency for racemization.[5][6]
Q: Do I need to protect the hydroxyl group of this compound?
A: Generally, it is not necessary. The amino group is significantly more nucleophilic than the primary alcohol, and under standard coupling conditions, N-acylation is the predominant reaction. O-acylation becomes a concern only with highly reactive acylating agents or under forcing conditions. Always monitor your reaction for ester byproducts.
Q: How can I confirm if methionine oxidation has occurred?
A: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS) . Methionine sulfoxide has a mass increase of +16 Da compared to methionine. You will see a corresponding peak in your mass spectrum. Additionally, the oxidized product is more polar and will typically have a shorter retention time on reverse-phase HPLC.[11] Isotopic labeling methods using ¹⁸O-hydrogen peroxide can also be employed for precise quantification.[11][12][17][18]
Q: My crude product is an oil and difficult to purify. What are some tips?
A: Boc-protected amino alcohols and their coupled products can often be oils or waxy solids.[19][20] Purification can be challenging.
-
Chromatography: Careful column chromatography on silica gel is the most common method. Use a step gradient of a solvent system like ethyl acetate/hexanes or methanol/DCM to achieve good separation.
-
Aqueous Workup: Be cautious during aqueous workups, as some PEGylated or more polar products may have partial water solubility, leading to product loss.[16] Consider back-extracting the aqueous layers with your organic solvent.
-
Crystallization/Precipitation: If the product is a solid, recrystallization can be an effective purification method. If it is an oil, try precipitating it from a concentrated solution by adding a non-polar solvent like hexanes or diethyl ether.
III. Data and Protocols
Table 1: Recommended Coupling Reagents and Conditions
| Reagent | Class | Additive Required | Base (Equivalents) | Key Advantages |
| HATU | Uronium Salt | No (built-in) | DIPEA (2-3) | High reactivity, low racemization, good for hindered couplings.[3][5][6] |
| HBTU | Uronium Salt | No (built-in) | DIPEA (2-3) | Very efficient, fast reactions, reliable workhorse reagent.[5] |
| EDC·HCl | Carbodiimide | HOBt or HOAt | DIPEA or Et₃N (1-2) | Water-soluble byproducts, easy workup, cost-effective.[2][7] |
| PyBOP | Phosphonium Salt | No | DIPEA (2-3) | Efficient, byproducts are less hazardous than original BOP reagent.[5] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.
-
Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.). Stir the mixture at room temperature for 5-10 minutes. The solution may change color.
-
Coupling: Add a solution of this compound (1.2 eq.) in the same anhydrous solvent to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC or LC-MS.
-
Workup: Quench the reaction with water or saturated ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Protocol 2: Protocol for Checking Methionine Oxidation via LC-MS
-
Sample Prep: Prepare a dilute solution of your crude or purified product in a suitable solvent (e.g., acetonitrile/water).
-
LC-MS Analysis: Inject the sample onto a C18 reverse-phase column and run a standard gradient.
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of your desired product (Mass M).
-
Extract the ion chromatogram for the mass of the oxidized product (Mass M+16).
-
The presence of a peak at M+16, typically eluting slightly earlier than the M peak, confirms oxidation.[11] The relative peak areas can provide a semi-quantitative estimate of the extent of oxidation.
-
Visual Diagrams
Diagram 1: General Workflow for this compound Coupling
Caption: Experimental workflow for a standard coupling reaction.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low-yield couplings.
Diagram 3: Mechanism of Methionine Side-Chain Oxidation
Caption: Oxidation of the methionine thioether to sulfoxide.
IV. References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]
-
How to Optimize Peptide Synthesis? (n.d.). Wuxi AppTec. Retrieved from [Link]
-
Liu, H., Gaza-Bulseco, G., & Chumsae, C. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry, 85(23), 11495-11502. Available from: [Link]
-
Ager, D. J., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 634-643. Available from: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec. Retrieved from: [Link]
-
Le, N. T., et al. (2019). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of the American Society for Mass Spectrometry, 30(8), 1464-1475. Available from: [Link]
-
Ramírez-Gualito, K., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15485-15494. Available from: [Link]
-
Ramírez-Gualito, K., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15485-15494. Available from: [Link]
-
Method for quantifying oxidized methionines and application to HIV-1 Env. (2018). PLoS ONE, 13(7), e0200387. Available from: [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). ACS Sustainable Chemistry & Engineering, 10(15), 4780-4796. Available from: [Link]
-
How to handle peptides that contain methionine. (2023). Biotage. Retrieved from: [Link]
-
Protecting Groups in Peptide Synthesis. (2017). Current Organic Chemistry, 21(8), 719-739. Available from: [Link]
-
Optimizing a Difficult Coupling. (n.d.). American Peptide Society. Retrieved from: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved from: [Link]
-
Schöneich, C., et al. (1995). Chemical pathways of peptide degradation. VIII. Oxidation of methionine in small model peptides by prooxidant/transition metal ion systems: influence of selective scavengers for reactive oxygen intermediates. Pharmaceutical Research, 12(3), 348-355. Available from: [Link]
-
Coupling Reagents. (n.d.). Aapptec. Retrieved from: [Link]
-
DL-Methionine. (n.d.). Organic Syntheses. Retrieved from: [Link]
-
Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. (2022). YouTube. Retrieved from: [Link]
-
Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(4), 1146-1153. Available from: [Link]
-
Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 48, 128243. Available from: [Link]
-
Bolchi, C., et al. (2018). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. Amino Acids, 50(8), 1121-1127. Available from: [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. Retrieved from: [Link]
-
Bolchi, C., et al. (2018). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. Amino Acids, 50(8), 1121-1127. Available from: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Letters in Organic Chemistry, 5(4), 324-328. Available from: [Link]
-
The amino-acid methionine; constitution and synthesis. (1928). Biochemical Journal, 22(6), 1417-1425. Available from: [Link]
-
Please suggest me a best recent method of esterification of N-Boc-Amino Acids? (2016). ResearchGate. Retrieved from: [Link]
-
Making esters in the presence of an amine? (2022). Reddit. Retrieved from: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved from: [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from: [Link]
-
Diastereo- and Enantioselective Reductive Mannich-type Reaction of α,β-Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3-Amino Acids. (2018). Angewandte Chemie International Edition, 57(30), 9479-9483. Available from: [Link]
-
Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids. (2012). Tetrahedron: Asymmetry, 23(1), 85-90. Available from: [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). Aapptec. Retrieved from: [Link]
-
Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. (2012). The Journal of Organic Chemistry, 77(22), 10342-10351. Available from: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino alcohols as C-terminal protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
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- 9. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Method for quantifying oxidized methionines and application to HIV-1 Env - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. peptide.com [peptide.com]
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- 19. scispace.com [scispace.com]
- 20. chempep.com [chempep.com]
preventing side reactions during Boc-D-methioninol deprotection
Welcome to the Technical Support Center for the successful deprotection of Boc-D-methioninol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group from D-methioninol, a crucial step in many synthetic pathways. As your Senior Application Scientist, I've structured this guide to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Boc deprotection of D-methioninol, providing explanations and actionable solutions.
FAQ 1: What are the primary side reactions during the TFA-mediated deprotection of this compound?
The two most prevalent side reactions during the trifluoroacetic acid (TFA)-mediated deprotection of this compound are oxidation of the thioether side chain and S-alkylation (tert-butylation).[1][2][3]
-
Oxidation: The sulfur atom in the methionine side chain is susceptible to oxidation, leading to the formation of methionine sulfoxide (+16 Da mass increase).[1] This can occur due to dissolved oxygen or oxidizing impurities in the reagents.
-
S-alkylation (tert-butylation): The acidic cleavage of the Boc group generates a highly reactive tert-butyl cation.[1] This carbocation can be attacked by the nucleophilic thioether of the methionine side chain, resulting in the formation of a sulfonium salt.[1][2][3]
These side reactions can significantly reduce the yield of the desired D-methioninol and complicate purification.
Troubleshooting Guide 1: My LC-MS analysis shows a significant peak at +16 Da from my expected product mass.
Issue: This mass shift is characteristic of methionine oxidation, where the thioether has been converted to a sulfoxide.[1]
Root Cause Analysis:
-
Atmospheric Oxygen: Performing the reaction open to the air can lead to oxidation.
-
Reagent Quality: Older or impure TFA may contain oxidizing species.
-
Inadequate Scavenging: The cleavage cocktail lacks effective reducing agents.
Solutions:
-
Inert Atmosphere: Always perform the deprotection reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Use High-Purity Reagents: Employ fresh, high-purity TFA for the cleavage cocktail.
-
Incorporate Reducing Scavengers: Add scavengers with reducing properties to your cleavage cocktail. These compounds will preferentially react with oxidizing species, protecting the methionine side chain.
Recommended Scavenger Cocktails to Prevent Oxidation:
| Scavenger | Typical Concentration (v/v) | Mechanism of Action & Rationale |
| 1,2-Ethanedithiol (EDT) | 2.5% | A dithiol that can act as a reducing agent, helping to keep the thioether in its reduced state.[1][4] |
| Thioanisole | 5% | Suppresses oxidation and can also act as a carbocation scavenger.[1][2] |
| Dimethyl Sulfide (DMS) | 2-5% | Helps to prevent oxidation and can also revert any formed sulfonium salt back to the thioether.[1][2] |
| Ammonium Iodide (NH₄I) | 1.5% (w/v) | Has been shown to reduce methionine sulfoxide back to methionine.[1][2] |
Troubleshooting Guide 2: I'm observing a significant amount of a new, more polar impurity that is difficult to separate from my product.
Issue: This is likely the result of S-alkylation, where the tert-butyl cation generated during deprotection has reacted with the methionine thioether to form a sulfonium salt.[2][3]
Root Cause Analysis: The primary cause is the presence of unscavenged tert-butyl cations in the reaction mixture.[1]
Solutions:
-
Effective Cation Scavenging: The most effective way to prevent tert-butylation is to include a carbocation scavenger in the cleavage cocktail. This scavenger will trap the tert-butyl cation before it can react with the methionine side chain.
-
Optimize Reaction Time: Shorter reaction times can reduce the incidence of S-alkylation.[2]
Recommended Scavengers to Prevent S-alkylation:
| Scavenger | Typical Concentration (v/v) | Mechanism of Action & Rationale |
| Triisopropylsilane (TIS) | 2.5 - 5% | An excellent scavenger for carbocations. Its bulky isopropyl groups prevent it from acting as a protecting group itself.[5] |
| Thioanisole | 5% | In addition to suppressing oxidation, it is an effective carbocation scavenger.[1] |
Experimental Protocols
Protocol 1: Standard this compound Deprotection with Scavengers
This protocol is designed to minimize both oxidation and S-alkylation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), high purity
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Dissolve this compound in a minimal amount of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Cleavage Cocktail Preparation: In a separate, dry flask under an inert atmosphere, prepare the cleavage cocktail. A common and effective cocktail is TFA/DCM/TIS/EDT (50:45:2.5:2.5 v/v/v/v) .
-
Deprotection Reaction: Cool the solution of this compound to 0 °C using an ice bath. Add the cleavage cocktail dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the D-methioninol trifluoroacetate salt.
-
Isolate the product by filtration or centrifugation, washing the precipitate with additional cold diethyl ether to remove residual scavengers.[1]
-
Dry the product under vacuum.
-
Protocol 2: Analysis of Deprotection by LC-MS
Purpose: To identify the desired product and potential side products (oxidized and S-alkylated species).
Method:
-
Sample Preparation: Dissolve a small amount of the crude, dried product in a suitable solvent (e.g., water/acetonitrile mixture).
-
LC-MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Detection: ESI+ mode.
-
-
Data Analysis:
-
Expected [M+H]⁺ for D-methioninol: m/z 150.07
-
Expected [M+H]⁺ for Oxidized Product (Methioninol Sulfoxide): m/z 166.07 (+16 Da)
-
Expected [M+H]⁺ for S-tert-butylated Product: m/z 206.13 (+56 Da)
-
Visualizations
Deprotection Mechanism and Side Reactions
Caption: Mechanism of Boc deprotection and common side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound deprotection.
References
- Ghesquière, B., et al. (2011). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research, 10(5), 2112-2121.
- Ho, M., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry, 85(23), 11547-11554.
- Liu, H., et al. (2013). Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis. Analytical Chemistry, 85(23), 11547-11554.
-
ACS Publications. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2011). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. PMC. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15303-15312.
-
ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]
- Yajima, H., et al. (2009). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. International Journal of Peptide Research and Therapeutics, 15(4), 247-253.
- Lam, X. M., et al. (1997). Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2. Journal of Pharmaceutical Sciences, 86(11), 1250-1255.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
ResearchGate. (2008). Oxidation Mechanism of Methionine by HO • Radical: A Theoretical Study. Retrieved from [Link]
-
National Institutes of Health. (2011). Methionine Oxidation and Reduction in Proteins. Retrieved from [Link]
-
ResearchGate. (2001). (PDF) Oxidation of Methionine in Proteins: Roles in Antioxidant Defense and Cellular Regulation. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Boc-D-methioninol Synthesis
Welcome to the technical support center for the synthesis of Boc-D-methioninol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. This resource is structured as a series of frequently asked questions and troubleshooting scenarios that are commonly encountered in the field.
Introduction: The Synthetic Strategy
The synthesis of this compound from D-methionine is a two-step process. First, the amino group of D-methionine is protected with a tert-butyloxycarbonyl (Boc) group. Second, the carboxylic acid of the resulting Boc-D-methionine is reduced to a primary alcohol. While seemingly straightforward, each step has nuances that can significantly impact yield and purity. This guide will walk you through these steps, highlighting critical parameters and providing solutions to common challenges.
Overall Reaction Workflow
Caption: Workflow for the two-step synthesis of this compound.
Part 1: Troubleshooting the Boc Protection of D-Methionine
This initial step is crucial for preventing unwanted side reactions at the amino group during the subsequent reduction.
Q1: My Boc protection reaction is incomplete, and I have significant amounts of unreacted D-methionine. What are the likely causes?
A1: Incomplete reaction is typically due to issues with reagents, pH, or reaction time.
-
Cause 1: Inadequate Base. The reaction of di-tert-butyl dicarbonate (Boc anhydride) with the amino acid requires a basic environment to deprotonate the amino group, making it nucleophilic. If the amount of base is insufficient, a significant portion of the D-methionine will remain protonated and unreactive.
-
Solution: Ensure at least two equivalents of base are used. One equivalent is needed to neutralize the amino acid salt, and another to facilitate the reaction with Boc anhydride. For a robust reaction, using a base like sodium hydroxide in a mixed solvent system such as dioxane/water or acetonitrile/water is effective.
-
-
Cause 2: Hydrolysis of Boc Anhydride. Boc anhydride is sensitive to water and can hydrolyze, especially under strongly basic conditions or over extended reaction times.
-
Solution: Add the Boc anhydride to the reaction mixture promptly after the base. While the reaction requires an aqueous component to dissolve the amino acid, prolonged exposure of the anhydride before it can react with the amino acid should be avoided.
-
-
Cause 3: Insufficient Reaction Time. While the reaction is often rapid, it may require several hours to go to completion, especially at room temperature.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If you observe unreacted starting material after 2-3 hours, allow the reaction to stir overnight at room temperature.
-
Q2: The yield of my Boc-D-methionine is low after workup. Where could I be losing my product?
A2: Product loss often occurs during the extraction phase of the workup, which is designed to separate the product from unreacted starting materials and salts.
-
Cause 1: Incorrect pH during Extraction. Boc-D-methionine is an amino acid derivative with a free carboxylic acid. It is soluble in aqueous base (as the carboxylate salt) and in organic solvents when protonated (as the free carboxylic acid). This property is exploited for purification. If the pH is not carefully controlled, the product can be lost to the wrong phase.
-
Solution: After the reaction, perform a basic wash (e.g., with a dilute NaHCO₃ solution) to remove any unreacted D-methionine. Then, carefully acidify the aqueous layer with a mild acid like 1N HCl or a potassium bisulfate solution to a pH of 2-3. At this pH, the Boc-D-methionine will be protonated and can be efficiently extracted into an organic solvent like ethyl acetate or dichloromethane.
-
-
Cause 2: Emulsion Formation. During extraction, emulsions can form, trapping the product between the aqueous and organic layers.
-
Solution: To break emulsions, add brine (a saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, forcing a cleaner separation.
-
Part 2: Troubleshooting the Reduction of Boc-D-Methionine
The reduction of the carboxylic acid to a primary alcohol is the most challenging step of this synthesis. The recommended and most reliable method is the formation of a mixed anhydride followed by reduction with sodium borohydride.[1][2][3]
Q3: I tried to reduce Boc-D-methionine directly with sodium borohydride (NaBH₄), but the reaction failed. Why?
A3: This is a common and expected outcome. Sodium borohydride is not a sufficiently powerful reducing agent to reduce a carboxylic acid directly.[4][5] The carboxylate anion is electron-rich and resists hydride attack. More potent and hazardous reagents like lithium aluminum hydride (LiAlH₄) would be required for direct reduction, but these are often not ideal due to their high reactivity and need for strictly anhydrous conditions.[4][5]
-
The Scientific Rationale for the Mixed Anhydride Method: To overcome this, the carboxylic acid must first be "activated." This is achieved by converting it into a more electrophilic species. Reacting Boc-D-methionine with a chloroformate, such as isobutyl chloroformate, in the presence of a non-nucleophilic base like N-methylmorpholine (NMM), forms a mixed carbonic-carboxylic anhydride.[1][2][3][6] This anhydride is much more reactive towards hydride attack from NaBH₄, allowing for a smooth and selective reduction at low temperatures.
Q4: My reduction reaction is producing a significant amount of an aldehyde byproduct instead of the desired this compound. How can I fix this?
A4: The formation of the aldehyde indicates an incomplete reduction. This is a classic problem when reducing activated carboxylic acids.
-
Cause 1: Insufficient Reducing Agent. While NaBH₄ is effective on the mixed anhydride, an insufficient amount will lead to the aldehyde as a stable intermediate.
-
Solution: Use a sufficient excess of sodium borohydride. A common protocol suggests using at least 2 molar equivalents relative to the Boc-D-methionine.[3]
-
-
Cause 2: Reaction Temperature is Too Low or Time is Too Short. While the initial formation of the mixed anhydride is performed at low temperatures (typically -15 °C to 0 °C) to prevent side reactions, the reduction itself may need slightly more time to go to completion.[2][3]
-
Solution: After forming the mixed anhydride (usually complete in 10-15 minutes), add the NaBH₄ portion-wise while maintaining the low temperature. Allow the reaction to stir for at least 30-60 minutes before quenching. Monitor the reaction by TLC to ensure the disappearance of the intermediate aldehyde.
-
-
Cause 3: Premature Quenching. Adding the quenching agent (e.g., 1N HCl) too early will destroy the remaining NaBH₄ and halt the reduction.
-
Solution: Only quench the reaction after confirming the complete consumption of the starting material and any aldehyde intermediate via TLC analysis.
-
Q5: I am concerned about racemization during the mixed anhydride formation. Is this a significant risk?
A5: Racemization is a valid concern whenever the alpha-carbon of an amino acid is adjacent to an activated carbonyl group. However, the mixed anhydride method, when performed correctly, minimizes this risk.
-
Mechanism of Minimization: The key is to use a tertiary amine base like N-methylmorpholine and a suitable chloroformate at low temperatures.[6] These conditions favor the rapid formation of the mixed anhydride and its subsequent reduction, without providing the conditions (such as elevated temperatures or stronger, bulkier bases) that would promote the formation of an oxazolone intermediate, which is a primary pathway for racemization. The reaction is typically complete within minutes, further reducing the time for potential side reactions.[6]
Experimental Protocols
Protocol 1: Synthesis of Boc-D-Methionine
-
Dissolve D-methionine (1.0 eq) in a 2:1 mixture of dioxane and 1N sodium hydroxide solution (using 2.2 eq of NaOH).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours or until TLC indicates completion.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc anhydride.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a 1M KHSO₄ solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-D-methionine, which is often a viscous oil or a white solid.[7]
Protocol 2: Reduction of Boc-D-Methionine to this compound
-
Dissolve Boc-D-methionine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -15 °C (using a dry ice/acetone bath).
-
Add N-methylmorpholine (NMM) (1.1 eq) and stir for 5 minutes.
-
Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below -10 °C. Stir for 15 minutes to form the mixed anhydride.
-
In a separate flask, suspend sodium borohydride (2.0 eq) in a small amount of water.
-
Add the NaBH₄ suspension to the mixed anhydride solution in one portion. Vigorous gas evolution will be observed.
-
Stir the reaction mixture at 0 °C for 30-60 minutes.
-
Carefully quench the reaction by the dropwise addition of 1N HCl until the gas evolution ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]
Quantitative Data Summary
| Parameter | Step 1: Boc Protection | Step 2: Reduction (Mixed Anhydride) |
| Key Reagent (eq) | Di-tert-butyl dicarbonate (1.1) | Isobutyl chloroformate (1.1), NaBH₄ (2.0) |
| Base (eq) | NaOH (2.2) | N-methylmorpholine (1.1) |
| Solvent | Dioxane/Water | Anhydrous THF |
| Temperature | 0 °C to Room Temp. | -15 °C to 0 °C |
| Typical Yield | >90% | 70-85% |
| Purity Check | TLC, NMR | TLC, NMR, Chiral HPLC |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Available from: [Link]
-
ResearchGate. Conversion of Amino Acids into Amino Alcohols a | Download Table. Available from: [Link]
-
Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. Available from: [Link]
-
SCIRP. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. Available from: [Link]
-
NIH. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. Available from: [Link]
- Google Patents. Mixed anhydride method of preparing peptides.
- Google Patents. Crystallization method of Boc-amino acid.
-
ResearchGate. Sodium borohydride mediated reduction of N-Boc protected purines and applications in the synthesis of 7-alkyladenines and tetrahydro[8]diazepino-[1,2,3-gh]purines. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
Sources
- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 2. scirp.org [scirp.org]
- 3. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. BRPI0920882B1 - âProcess for DL-methionyl-DL-methionine preparation and isolation of the DD / LL / DL / LD- methionyl methionine dialysis mixtures and their useâ - Google Patents [patents.google.com]
Technical Support Center: Addressing Stability Issues of Boc-Protected Compounds Under Acidic Conditions
Welcome to the technical support center dedicated to providing in-depth guidance on the stability of tert-butoxycarbonyl (Boc)-protected compounds in acidic environments. This resource is designed for researchers, scientists, and drug development professionals who utilize the Boc protecting group and may encounter challenges during its cleavage. Here, we will explore the underlying chemistry of Boc deprotection, troubleshoot common experimental issues, and provide validated protocols to ensure the success of your synthetic endeavors.
Introduction to Boc Group Stability
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide and medicinal chemistry.[1] Its popularity stems from its general stability towards a wide range of nucleophilic and basic conditions, allowing for selective deprotection under acidic conditions.[2] This orthogonality is a cornerstone of modern synthetic strategies, enabling the construction of complex molecules.[3][4] However, the acid-labile nature of the Boc group, while advantageous, can also be a source of experimental challenges, including incomplete deprotection and unwanted side reactions.[5][6] Understanding the factors that govern its stability and cleavage is paramount for successful and reproducible outcomes.
The cleavage of the Boc group proceeds via an acid-catalyzed mechanism.[7][8] The initial step involves the protonation of the carbamate's carbonyl oxygen by an acid, typically trifluoroacetic acid (TFA).[8] This is followed by the loss of a stable tert-butyl cation, forming a transient carbamic acid intermediate.[7] This carbamic acid readily decarboxylates to yield the free amine and carbon dioxide gas.[7][9] The liberated tert-butyl cation is a reactive electrophile that can lead to side reactions if not properly managed.[5][10]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and deprotection of Boc-protected compounds.
Q1: What are the primary reasons for incomplete Boc deprotection?
Incomplete removal of the Boc group is a frequent issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid's strength and concentration.[6][11] A common cause of incomplete reaction is the use of an acid that is too weak or a concentration that is too low for the specific substrate.[12]
-
Steric Hindrance: The steric environment around the Boc-protected amine can significantly impact the rate of deprotection.[6][11] Bulky neighboring groups can hinder the approach of the acid, necessitating more stringent conditions or longer reaction times.[5]
-
Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. For more challenging substrates, standard room temperature conditions and reaction times may be insufficient for complete cleavage.[12][13]
-
Poor Solubility: If the Boc-protected compound has limited solubility in the reaction solvent, the acid cannot efficiently access the protecting group, leading to an incomplete reaction.[6][13]
-
Reagent Quality: The purity and freshness of the acid are crucial. For example, TFA is hygroscopic, and the presence of water can diminish its effective acidity.[12]
Q2: What are the common side reactions observed during Boc deprotection and how can they be minimized?
The primary culprit for side reactions is the highly reactive tert-butyl cation generated during cleavage.[5][10] This electrophile can alkylate nucleophilic residues within the molecule.[14] Common side reactions include:
-
tert-Butylation of Nucleophilic Side Chains: Amino acid residues with nucleophilic side chains are particularly susceptible to alkylation. This includes the indole ring of tryptophan, the thioether of methionine, the thiol of cysteine, and the phenolic ring of tyrosine.[5]
-
Formation of Genotoxic Impurities: The tert-butyl cation can react with counter-ions or solvents to form potential genotoxic impurities (PGIs).[10]
To mitigate these side reactions, the use of scavengers is highly recommended.[2][5] Scavengers are nucleophilic agents added to the deprotection cocktail to trap the tert-butyl cation before it can react with the substrate.[5] The choice of scavenger depends on the nucleophilic groups present in your compound.
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, effective for tryptophan | 1-5% (v/v) |
| Thioanisole | Tryptophan, Methionine | 1-5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Cysteine | 1-5% (v/v) |
| Anisole | Tyrosine | 1-5% (v/v) |
Q3: How can I monitor the progress of a Boc deprotection reaction?
Effective reaction monitoring is crucial to determine the point of complete deprotection and to avoid unnecessary exposure to harsh acidic conditions. Several analytical techniques are suitable for this purpose:
-
Thin-Layer Chromatography (TLC): A quick and straightforward method to visualize the disappearance of the starting material and the appearance of the more polar deprotected product.[11][15] Staining with ninhydrin can be used to detect the newly formed primary or secondary amine.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for quantitatively tracking the reaction progress and confirming the mass of the desired product.[6][15] It can also help in identifying any side products formed.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for observing the disappearance of the characteristic singlet of the nine equivalent protons of the tert-butyl group, which typically appears around 1.4 ppm.[16]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during Boc deprotection.
Issue 1: Incomplete Deprotection
Observation: TLC, LC-MS, or NMR analysis shows a significant amount of starting material remaining after the standard reaction time.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Observation of Side Products
Observation: HPLC or LC-MS analysis reveals unexpected peaks, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).
Causality and Resolution
The formation of side products is almost always due to the alkylation of nucleophilic sites by the tert-butyl cation.[5]
Solution:
-
Introduce Scavengers: The most effective way to prevent these side reactions is to add appropriate scavengers to the deprotection cocktail. Refer to the scavenger table in the FAQ section.
-
Optimize Reaction Conditions: Minimize the reaction time to what is necessary for complete deprotection. Prolonged exposure to acidic conditions can increase the likelihood of side reactions.
-
Lower the Temperature: Performing the deprotection at 0°C can sometimes reduce the rate of side reactions more than the rate of deprotection.
Detailed Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is suitable for most standard Boc-protected amines.
-
Dissolve the Boc-protected compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
If necessary, add the appropriate scavenger(s) (e.g., 1-5% TIS).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[17] Caution: The reaction is exothermic and evolves CO₂ gas; ensure adequate ventilation.[17]
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.[11]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used directly in the next step.[17]
-
For work-up to obtain the free amine, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[11]
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol is often used for substrates that are resistant to TFA or when an alternative acid is desired.
-
Suspend the Boc-protected amine (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.[11]
-
Upon completion, evaporate the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected amine.[11]
-
If the free amine is required, a basic work-up can be performed as described in Protocol 1.[11]
Visualizing the Deprotection Mechanism
The following diagram illustrates the acid-catalyzed deprotection of a Boc-protected amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion
The Boc protecting group is an invaluable tool in modern organic synthesis, but its successful application hinges on a thorough understanding of its stability under acidic conditions. By carefully selecting deprotection reagents, optimizing reaction conditions, utilizing scavengers when necessary, and employing robust analytical monitoring, researchers can effectively navigate the challenges associated with Boc-protected compounds. This guide provides a foundational framework for troubleshooting and optimizing your synthetic protocols, ultimately leading to higher yields and purer products.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Hydrophobic Peptides with Boc-SPPS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges of using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) for hydrophobic peptides. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying scientific reasoning to empower you in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-SPPS sometimes preferred over the more common Fmoc-SPPS for synthesizing hydrophobic peptides?
While Fmoc-SPPS is widely used due to its milder deprotection conditions, Boc-SPPS offers distinct advantages for "difficult" hydrophobic sequences.[1] The primary benefit lies in the repetitive use of strong acid (typically Trifluoroacetic Acid, TFA) for Nα-Boc group removal.[2][3] This acidic treatment continuously disrupts the formation of secondary structures like β-sheets, which are the main cause of on-resin aggregation.[4][5] Furthermore, after the Boc group is cleaved, the newly exposed N-terminal amine is protonated. This positive charge creates electrostatic repulsion between peptide chains, reducing the hydrogen bonding that facilitates aggregation and making the amine more available for the next coupling step.[2][6] When combined with in situ neutralization protocols, Boc-SPPS can produce higher yields and purer products for challenging sequences compared to Fmoc-based strategies.[2][5][7]
Q2: What defines a peptide sequence as "hydrophobic" or "difficult" in the context of SPPS?
A "difficult sequence" is one that is prone to aggregation during synthesis, leading to poor yields and purity.[8] This is primarily caused by the formation of stable secondary structures through inter-chain hydrogen bonding.[4] Key characteristics of difficult sequences include:
-
High content of hydrophobic amino acids: Residues with nonpolar side chains, especially β-branched amino acids like Valine (Val), Isoleucine (Ile), and Leucine (Leu), strongly promote intermolecular hydrophobic interactions.[4][5]
-
Contiguous stretches of these residues: Long sequences of hydrophobic or β-branched amino acids are powerful indicators of potential aggregation.[4]
-
Presence of Glycine: While not hydrophobic itself, Glycine's conformational flexibility can facilitate the necessary backbone arrangement for β-sheet packing, especially when near hydrophobic residues.[5]
These factors lead to poor solvation of the growing peptide chain by standard SPPS solvents, causing the peptide-resin to collapse and physically block reactive sites.[4][8]
Q3: How can I predict if my peptide sequence is likely to aggregate during synthesis?
While precise prediction is difficult, several indicators can help you anticipate challenges. Analyzing the sequence for the patterns described in Q2 (stretches of Val, Ile, Leu, Phe) is the first step.[4][5] Additionally, you can monitor the synthesis in real-time. During automated synthesis, slow solvent drainage from the reaction vessel is a physical sign of resin clumping due to aggregation. In Fmoc chemistry, a broadening of the UV deprotection peak suggests aggregation is occurring; while not directly applicable to Boc-SPPS monitoring, the underlying principle of hindered reagent access is the same.[4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Incomplete Coupling and Low Yield
Symptoms:
-
A positive Kaiser test (blue beads) after a coupling step indicates the presence of unreacted primary amines.[8]
-
Mass spectrometry (MS) analysis of the crude product shows "deletion sequences," where one or more amino acids are missing from the final peptide.[9]
Possible Cause: On-Resin Aggregation The most common culprit is on-resin aggregation, where the growing peptide chains fold and stick together, preventing the activated amino acid from reaching the N-terminus of all chains.[7][8]
Solutions & Scientific Rationale:
-
Optimize Solvents: Standard solvents may not adequately solvate the aggregating peptide.
-
Switch to NMP or add DMSO: Using solvents like N-methylpyrrolidone (NMP) or adding Dimethyl sulfoxide (DMSO) can improve resin swelling and peptide solvation. In one study, switching from DMF to 80% NMP/DMSO increased the yield of a hydrophobic peptide from 4% to 12%.[5]
-
Use a "Magic Mixture": A well-known strategy is to use a 1:1:1 mixture of DCM/DMF/NMP, which is highly effective at disrupting secondary structures and improving solvation for difficult sequences.[5][10]
-
-
Employ Chaotropic Salts: These salts disrupt non-covalent interactions, particularly the hydrogen bonds that form the backbone of β-sheets.
-
Increase Reaction Temperature: Performing couplings at elevated temperatures (e.g., 50-60°C) increases reaction kinetics.[2][13] This can help drive difficult couplings to completion before significant aggregation can re-establish itself. Modern automated synthesizers often have heating capabilities for this purpose.[2][14]
-
Use Stronger Coupling Reagents: For sterically hindered or aggregation-prone couplings, standard carbodiimide reagents may not be sufficient.
Issue 2: Incomplete Boc Deprotection
Symptoms:
-
MS analysis shows "truncation sequences," where the peptide synthesis has stopped prematurely. This differs from deletion sequences, as all subsequent amino acids are absent.[9]
-
The overall yield is significantly lower than expected.
Possible Cause: Reagent Accessibility Similar to poor coupling, aggregation can prevent the TFA deprotection solution from reaching the N-terminal Boc group on all peptide chains.[4][8] If a Boc group is not removed, that chain cannot be elongated further.
Solutions & Scientific Rationale:
-
Extend Deprotection Time: The standard 20-30 minute deprotection step may be insufficient.[6] Increasing the time to 45-60 minutes can help ensure the TFA has enough time to penetrate the aggregated structure.
-
Perform a Pre-Wash with Disruptive Solvents: Before adding the TFA solution, wash the resin with a "magic mixture" (DCM/DMF/NMP) or a chaotropic salt solution as described above.[5][12] This will help to break apart aggregates, making the Boc groups more accessible for cleavage.
Issue 3: Poor Solubility of Cleaved Peptide
Symptoms:
-
The peptide precipitates out of the cleavage cocktail (e.g., HF or TFMSA).
-
The peptide forms an insoluble solid during ether precipitation.
-
The lyophilized crude peptide will not dissolve in standard HPLC solvents (e.g., water/acetonitrile).[5]
Possible Cause: Inherent Hydrophobicity This is a fundamental challenge with these molecules. The same forces that cause on-resin aggregation lead to insolubility once the peptide is cleaved from the support.[5]
Solutions & Scientific Rationale:
-
Modify Purification Solvents: Standard reversed-phase HPLC conditions may be inadequate.
-
Add Organic Acids: Incorporating 5-10% formic acid or acetic acid into the aqueous mobile phase can help protonate the peptide and improve solubility.
-
Use Fluorinated Alcohols: Solvents like trifluoroethanol (TFE) are excellent at dissolving hydrophobic peptides and disrupting secondary structures.[17] Adding 10-20% TFE to the mobile phase can keep the peptide in solution, but be aware that it can also affect column retention.[17]
-
-
Dissolve in Strong Solvents First: If the crude peptide is precipitated, try dissolving it in 100% TFE or formic acid first, then slowly dilute it with the initial HPLC mobile phase buffer.[17]
-
Consider Alternative Purification Strategies: For extremely difficult peptides, standard RP-HPLC may not be feasible. In such cases, purifying a protected, more soluble precursor and performing the final deprotection in solution is a possible, though complex, alternative.[17]
Visual Workflows & Data
Diagrams
Data Tables
Table 1: Recommended Coupling Reagents for Difficult Sequences
| Reagent Class | Example | Key Advantages & Notes |
| Uronium-based | HBTU, HATU | Fast activation, high efficiency. HATU is often superior for extremely hindered couplings.[15][16] |
| Phosphonium-based | PyBOP | Effective for difficult couplings, less risk of guanidinylation side reactions compared to uronium salts. |
| Carbodiimide | DIC/HOBt | Standard, cost-effective method. May be less efficient for severely aggregating sequences.[2][16] |
Table 2: Solvent Systems to Combat Aggregation
| Solvent System | Composition | Rationale |
| "Magic Mixture" | DCM / DMF / NMP (1:1:1) | A powerful combination of solvents with different polarities to maximize solvation of the peptide and resin.[5][10] |
| High NMP/DMSO | 80% NMP in DMSO | Excellent resin-swelling and peptide-solvating properties.[5] |
| Chaotropic Solution | 0.4 M - 0.8 M LiCl or KSCN in DMF | Disrupts hydrogen bonding networks that cause aggregation. Used as a wash or additive.[11][12] |
Key Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle (Single Amino Acid Addition)
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with Isopropanol (IPA) (2x) and DCM (3x).
-
Add a solution of 5-10% Diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes.[6]
-
Drain and repeat the neutralization step to ensure a free amine.
-
Wash the resin with DCM (3x) to remove excess base.
-
-
Amino Acid Coupling (Example with HBTU):
-
Dissolve the Boc-protected amino acid (2-4 eq.) and HBTU (2-4 eq.) in DMF.
-
Add DIEA (4-8 eq.) to the solution to begin activation.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours. Monitor the reaction with a Kaiser test.[2]
-
Wash the resin with DMF (3x) and DCM (3x).
-
Protocol 2: Chaotropic Salt Wash for On-Resin Aggregation
This protocol is inserted before a difficult coupling step.
-
Perform Deprotection & Neutralization: Follow steps 1 and 2 from Protocol 1.
-
Chaotropic Wash:
-
Prepare a solution of 0.4 M LiCl in DMF.[12]
-
After the final DCM wash in the neutralization step, add the 0.4 M LiCl/DMF solution to the resin.
-
Agitate for 15-30 minutes.
-
Drain the solution and wash with DMF (3x) to remove the salt.
-
-
Proceed with Coupling: Immediately proceed with the amino acid coupling (Step 3 of Protocol 1).
References
-
Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
Coin, I. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]
-
Devaky, K. S., et al. (2009). Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. ResearchGate. Retrieved from [Link]
-
Loffredo, M. R., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Otvos, L., & Wade, J. D. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology. Retrieved from [Link]
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. csbio.com [csbio.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chempep.com [chempep.com]
Technical Support Center: Managing Steric Hindrance in Reactions with Boc-Protected Amino Alcohols
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing steric hindrance in chemical reactions involving tert-butyloxycarbonyl (Boc)-protected amino alcohols. Steric hindrance, a phenomenon where the size and spatial arrangement of atoms obstruct a reaction, is a common challenge with these bulky substrates.[1][2] This resource is designed to help you navigate these complexities, improve reaction yields, and ensure the integrity of your synthetic routes.
Section 1: Troubleshooting Guide for Common Synthetic Challenges
This section addresses specific issues encountered during experiments in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Issue 1: Low or No Yield in N-Acylation/Amide Coupling Reactions
Q1: I'm experiencing very low to no yield when attempting to acylate the amine of my Boc-protected amino alcohol. What are the likely causes?
A: Low yields in N-acylation of sterically hindered Boc-protected amino alcohols are a frequent issue. The primary culprits are often the bulky tert-butyl group of the Boc protector and potentially bulky substituents on the amino alcohol itself, which physically block the approach of the acylating agent.[1][3]
Troubleshooting Steps:
-
Evaluate Your Coupling Reagent: Standard coupling reagents like DCC or EDC, even with additives like HOBt, may be insufficient to overcome the high activation energy barrier imposed by steric crowding.[3][4]
-
Optimize Reaction Conditions:
-
Solvent: Ensure your reactants are fully solvated. Anhydrous DMF is a common choice, but for particularly difficult couplings, consider solvents that can disrupt aggregation, such as a mixture of DMF and DMSO.
-
Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[3]
-
Temperature: While room temperature is a good starting point, gently heating the reaction to 40-60°C can provide the necessary energy to overcome the activation barrier. However, be cautious of potential side reactions and racemization at elevated temperatures.[3]
-
-
Pre-activation: Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the hindered amino alcohol can improve yields.[3]
Issue 2: O-Acylation Side Product Formation
Q2: I'm observing a significant amount of O-acylation on the hydroxyl group of my amino alcohol instead of the desired N-acylation. How can I improve selectivity?
A: The hydroxyl group of an amino alcohol can compete with the sterically hindered Boc-protected amine as a nucleophile. While the amine is generally more nucleophilic, severe steric hindrance can favor acylation at the more accessible hydroxyl group.
Troubleshooting Steps:
-
Catalyst Choice: If using a catalyst like 4-dimethylaminopyridine (DMAP), be aware that it can promote O-acylation, especially with prolonged reaction times.[] Consider running the reaction without DMAP or using it in strictly catalytic amounts.
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity. Nucleophilicity is temperature-dependent, and running the reaction at 0°C or even lower may favor N-acylation.
-
Order of Addition: Adding the acylating agent slowly to the mixture of the amino alcohol and base can help maintain a low concentration of the electrophile, potentially favoring reaction at the more nucleophilic (though hindered) amine.
-
Alternative Strategy: Mixed Anhydrides: Formation of a mixed anhydride from the carboxylic acid using an alkyl sulfonyl chloride can provide a highly reactive acylating agent that may favor reaction with the amine.[8]
Issue 3: Incomplete or Sluggish Boc Deprotection
Q3: My Boc deprotection is either incomplete or requires extended reaction times, potentially leading to degradation of my product. What can I do?
A: Steric hindrance can also impede the approach of acidic reagents to the Boc group, slowing down the deprotection step.[9]
Troubleshooting Steps:
-
Acid Strength and Concentration: For highly hindered substrates, standard conditions like 20% TFA in DCM may be insufficient.
-
Use of Scavengers: The tert-butyl cation generated during deprotection is a reactive intermediate that can cause side reactions, such as alkylation of nucleophilic residues like tryptophan or methionine.[12][13]
-
Solution: Include a scavenger like triisopropylsilane (TIS), anisole, or thiophenol in the deprotection cocktail to trap the tert-butyl cation.[][14]
-
-
Alternative Deprotection Methods:
-
Lewis Acids: In some cases, Lewis acids like ZnBr₂ in CH₂Cl₂ can selectively remove Boc groups, sometimes with different selectivity profiles compared to protic acids.[]
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can induce thermolytic cleavage of the Boc group. This can be particularly useful for substrates with acid-sensitive functionalities.[15][16]
-
Oxalyl Chloride/Methanol: A mild method using oxalyl chloride in methanol has been reported for the deprotection of N-Boc groups at room temperature, which may be tolerated by other acid-labile groups.[17][18]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are best suited for reactions with sterically hindered Boc-protected amino alcohols?
A: For sterically demanding couplings, high-reactivity uronium/aminium or phosphonium salt-based reagents are recommended.[5] The table below summarizes some of the most effective options.
| Coupling Reagent | Class | Key Features |
| HATU | Aminium Salt | Highly efficient for hindered amino acids due to the formation of a highly reactive OAt ester.[5][6] |
| HBTU/TBTU | Aminium Salt | Good general-purpose reagents, but may be less effective than HATU for the most challenging couplings.[4] |
| COMU | Aminium Salt | A newer generation reagent with efficiency comparable to HATU, but with improved safety and solubility profiles.[4] |
| PyBOP | Phosphonium Salt | A well-established reagent for difficult couplings.[5] |
Q2: How does the choice of solvent impact reactions involving steric hindrance?
A: The solvent plays a crucial role in solvating the reactants and stabilizing transition states. For hindered substrates, polar aprotic solvents like DMF, NMP, or DMSO are generally preferred to ensure reactants remain in solution. In some cases, more exotic solvents like hexafluoroisopropanol (HFIP) have been shown to facilitate reactions with poor nucleophiles or hindered electrophiles.[19] For Boc deprotection, while DCM and dioxane are traditional choices, greener alternatives like THF or 2-MeTHF are being increasingly adopted.[20]
Q3: Can I avoid protecting the hydroxyl group of the amino alcohol?
A: In many cases, yes. The primary amine is inherently more nucleophilic than the primary or secondary alcohol. However, as steric hindrance around the amine increases, the reactivity difference diminishes, increasing the risk of O-acylation.[21] If O-acylation becomes a persistent issue despite optimizing conditions, temporary protection of the hydroxyl group (e.g., as a silyl ether) may be necessary.
Q4: Are there any catalytic methods to improve acylation of hindered amino alcohols?
A: While most coupling reactions rely on stoichiometric activating agents, certain catalysts can be employed. For instance, in the esterification of hindered alcohols, DMAP is a well-known nucleophilic catalyst.[22] However, its use in N-acylation of amino alcohols must be carefully controlled to avoid O-acylation.[] Research into novel catalytic methods for amide bond formation is ongoing and may provide future solutions.
Section 3: Experimental Protocols & Visual Guides
Protocol 1: General Procedure for HATU-Mediated Coupling with a Hindered Boc-Amino Alcohol
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Add HATU (1.0 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]
-
Add the sterically hindered Boc-protected amino alcohol (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider heating to 40-50°C.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Perform standard aqueous workup and purify the product by column chromatography.
Protocol 2: Standard Procedure for Boc Deprotection of a Hindered Substrate
-
Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a scavenger, such as triisopropylsilane (TIS) (1.0-2.0 eq).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50%.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[10]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Concentrate the reaction mixture in vacuo to remove the TFA and solvent.
-
Co-evaporate with toluene or another suitable solvent to ensure complete removal of residual acid.
-
The resulting amine salt can be used directly or neutralized with a mild base for further reactions.
Diagrams
Caption: Troubleshooting workflow for low yield in amide coupling.
Caption: Boc deprotection mechanism and scavenger role.
References
-
Anaspec. Peptide Coupling Reagents: Selection and Use. Available at: [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, L., et al. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Available at: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
Kaur, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry. Available at: [Link]
-
Higgins, C. R., et al. (2019). Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. Activation of Boc‐protected amino boronic esters. Available at: [Link]
-
Kaur, H., et al. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
- Google Patents. Catalytic Preparation of Severely Sterically Hindered Amino-Ether Alcohols Using a Metal Loaded Catalyst.
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link]
-
ResearchGate. New Trends in Peptide Coupling Reagents. Available at: [Link]
-
Lund, G. T., & Mobley, T. A. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Organic Letters. Available at: [Link]
-
ResearchGate. Reported O‐selective acylation of amino alcohols without protecting the.... Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. Available at: [Link]
-
ACS Catalysis. Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Available at: [Link]
-
WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. Available at: [Link]
-
ResearchGate. N-Acylation in Combinatorial Chemistry. Available at: [Link]
-
PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available at: [Link]
-
ResearchGate. Aromatic and sterically hindered amines in aza-Michael reaction : solvent and high pressure effects. Available at: [Link]
-
Khan Academy. Steric hindrance | Substitution and elimination reactions | Organic chemistry. Available at: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
- Google Patents. Selective n-acylation of amino alcohols.
-
Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. Available at: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
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Navigating the Nuances of Boc Deprotection: A Guide to Solvent Selection and Efficacy
Welcome to the Technical Support Center for Boc Deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing the removal of the tert-butyloxycarbonyl (Boc) protecting group. The choice of solvent is a critical parameter that significantly influences reaction efficiency, selectivity, and the prevention of side reactions. Here, we delve into the science behind solvent selection, offering troubleshooting advice and detailed protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for Boc deprotection and why are they chosen?
The most prevalent solvent systems for Boc deprotection are trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.[1][2] DCM is favored for its ability to dissolve a wide range of organic compounds and its volatility, which simplifies product isolation.[3] 1,4-dioxane is also a good solvent for many substrates and is often used with HCl for a potent deprotection cocktail.[4][5] The choice often depends on the substrate's solubility and the desired acidity of the reaction medium.
Q2: My Boc deprotection is sluggish or incomplete. How can the solvent choice address this?
Incomplete deprotection can often be attributed to poor solubility of the starting material or inadequate swelling of a solid-phase resin.[6][7] If your substrate is not fully dissolved, the acid cannot efficiently access the Boc group. Consider switching to a solvent with better solubilizing properties for your specific molecule. For solid-phase peptide synthesis (SPPS), ensuring the resin swells adequately in the deprotection solvent is crucial for reagent accessibility.[7] In some cases, a stronger acid system, like 4M HCl in dioxane, may be required for sterically hindered amines.[8]
Q3: I'm observing side products after deprotection. Can the solvent help mitigate this?
Yes, the solvent can play a role in minimizing side reactions. The primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[6][9] While the most direct way to prevent this is by adding scavengers, the solvent can influence the lifetime and reactivity of this cation. In some instances, using a more polar protic solvent might help to solvate and stabilize the carbocation, though the addition of specific scavengers is the more robust solution.
Q4: Are there "greener" or more environmentally friendly solvent alternatives?
Absolutely. There is a growing emphasis on replacing hazardous solvents like dichloromethane and 1,4-dioxane.[1] Alternatives such as ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), and even catalyst-free deprotection in hot water are being explored.[1][10] Deep eutectic solvents (DES), like choline chloride:p-toluenesulfonic acid, also present a promising eco-friendly option.[11]
Q5: Can I perform a Boc deprotection without any acid?
Yes, for highly acid-sensitive substrates, thermal deprotection offers a viable alternative. This method involves heating the Boc-protected compound in a suitable solvent, such as water, methanol, or 2,2,2-trifluoroethanol (TFE), to induce cleavage of the Boc group without any acidic reagents.[12][13]
Troubleshooting Guide: Enhancing Deprotection Efficacy
This section provides a systematic approach to resolving common issues encountered during Boc deprotection, with a focus on the role of the solvent.
Issue 1: Incomplete or Sluggish Deprotection
Underlying Cause: The primary reasons for incomplete deprotection are often insufficient acid concentration, inadequate reaction time, steric hindrance, or poor solubility.[6][8] The rate of Boc cleavage can show a second-order dependence on the acid concentration.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Recommended Solutions:
-
Solvent Optimization: If solubility is an issue, switch to a solvent that better dissolves your substrate. For TFA-based deprotections, while DCM is standard, a mixture of DCM and a co-solvent like methanol might improve solubility.[14]
-
Acid System Modification: For substrates resistant to standard TFA/DCM conditions, switching to a more potent system like 4M HCl in dioxane or ethyl acetate can be effective.[5][15]
-
Temperature and Time: Gently increasing the reaction temperature (e.g., to 40°C) can accelerate the reaction for sterically hindered substrates.[8] However, this may also increase the risk of side reactions, so careful monitoring is essential.[16]
Issue 2: Formation of tert-butylated Side Products
Underlying Cause: The generation of the reactive tert-butyl cation during acid-catalyzed cleavage is the root cause of unwanted alkylation of nucleophilic sites on your molecule, such as tryptophan, methionine, cysteine, and tyrosine residues.[6][16]
Logical Relationship for Prevention:
Caption: Prevention of tert-butylation side reactions.
Recommended Solutions:
-
Use of Scavengers: The most effective strategy is the addition of a carbocation scavenger to the reaction mixture. The choice of scavenger depends on the nature of the nucleophilic residues in your substrate.[16][17]
Scavenger Target Residue(s) Typical Concentration Triethylsilane (TES) / Triisopropylsilane (TIS) Tryptophan, general carbocation trapping 1-5% (v/v)[17][18] Anisole Tryptophan, general purpose 2.5-5% (v/v)[17] Thioanisole Methionine 2.5-5% (v/v)[16] 1,2-Ethanedithiol (EDT) Cysteine 2.5% (v/v)[16] Water General purpose 2.5-5% (v/v)[17] -
Solvent Considerations for Scavengers: The chosen deprotection solvent must be compatible with the scavenger. Most common scavengers are soluble in DCM and other organic solvents used for Boc deprotection.
Issue 3: Degradation of Other Acid-Sensitive Functional Groups
Underlying Cause: The strongly acidic conditions required for Boc deprotection can inadvertently cleave other acid-labile protecting groups (e.g., tert-butyl esters, acetals) or degrade sensitive moieties within the molecule.[15][19]
Decision Tree for Method Selection:
Caption: Selecting an appropriate Boc deprotection method.
Recommended Solutions:
-
Milder Protic Acids: Consider using less harsh acidic conditions, such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[11][15]
-
Lewis Acid-Mediated Deprotection: Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage, often under milder conditions.[15]
-
Thermal Deprotection: For particularly sensitive substrates, heating in a suitable solvent like water or TFE can effect deprotection without any acid.[13][15]
-
Alternative Reagents: For some substrates, methods like using oxalyl chloride in methanol have been shown to be effective and mild.[20][21]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
If necessary, add the appropriate scavenger(s) to the solution.[22]
-
Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution.[8]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction's progress using TLC or LC-MS.[8]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[8]
-
The resulting amine TFA salt can be used directly or neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and extracted.[8]
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[8]
-
Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[8]
-
Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[8]
-
If the free amine is required, a basic work-up can be performed.[8]
Protocol 3: Thermal Boc Deprotection in Water (Acid-Free)
-
Suspend the Boc-protected amine in water in a round-bottom flask.[14]
-
Heat the mixture to reflux (100°C) with vigorous stirring.[14]
-
Monitor the reaction by TLC; the reaction is often complete within 15 minutes.[14]
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.
References
-
Technical Support Center: Troubleshooting Incomplete Boc Deprotection. Benchchem.
-
Amine Protection / Deprotection. Fisher Scientific.
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
-
PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection. Benchchem.
-
Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
-
Troubleshooting incomplete Boc deprotection. Benchchem.
-
Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable.
-
Scavengers for Boc deprotection to prevent side product formation. Benchchem.
-
Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
challenges in N-Boc deprotection and alternative methods. Benchchem.
-
Optimizing reaction conditions for Boc deprotection without side products. Benchchem.
-
Application Notes and Protocols for the Mild Acidic Deprotection of N-Boc-PEG10-alcohol. Benchchem.
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications.
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Semantic Scholar.
-
BOC Protection and Deprotection. J&K Scientific LLC.
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate.
-
A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. Benchchem.
-
Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions. Benchchem.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Boc deprotection conditions tested. ResearchGate.
-
Boc De-protection. Reddit.
-
Technical Support Center: Boc Deprotection Efficiency. Benchchem.
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
-
Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. ResearchGate.
-
Deprotection of different N-Boc-compounds. ResearchGate.
-
Boc Resin Cleavage Protocol. Sigma-Aldrich.
-
BOC deprotection. Hebei Boze Chemical Co., Ltd.
-
Amino Acid Protection & Deprotection Services. BOC Sciences.
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. ResearchGate.
-
Boc deprotection using 4M HCl in dioxane also cleaved amide. Reddit.
-
Green Chemistry. RSC Publishing.
-
Troubleshooting incomplete Boc deprotection in peptide synthesis. Benchchem.
-
How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate.
-
Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Benchchem.
-
Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Research Explorer - The University of Manchester.
-
Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. ResearchGate.
-
Scavengers for Boc deprotection to prevent side reactions. Benchchem.
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- 22. benchchem.com [benchchem.com]
monitoring Boc deprotection progress using TLC or LC-MS
Welcome to the Technical Support Center for monitoring tert-butoxycarbonyl (Boc) deprotection reactions. This guide provides in-depth, field-tested advice for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and interpret your results with confidence.
Core Concepts: The "Why" Behind Monitoring
Acid-catalyzed Boc deprotection is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[1] The reaction mechanism involves protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and a stable tertiary carbocation (t-butyl cation).[2][3] While seemingly straightforward, incomplete reactions or side reactions involving the highly reactive t-butyl cation are common pitfalls.[4][5]
Effective reaction monitoring is therefore not just about tracking completion; it's about ensuring the integrity of your target molecule. Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides quantitative data and mass verification.[4][5]
Diagram: Boc Deprotection General Workflow
Sources
Validation & Comparative
A Comparative Guide to Analytical Techniques for Confirming the Purity of Boc-D-methioninol
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Boc-D-methioninol, a chiral amino alcohol derivative, is a vital building block in the synthesis of complex pharmaceutical agents and peptidomimetics.[1][] Its stereochemical integrity and overall purity are paramount, as even minute impurities can significantly impact the efficacy, safety, and regulatory approval of the final drug product. This guide provides an in-depth comparison of the primary analytical techniques for confirming the purity of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The validation of analytical methods is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies to ensure that the methods are reliable and accurate for their intended purpose.[1][3] This guide is structured to not only present the "how" but also the "why" behind the selection and execution of these analytical techniques, ensuring a robust and self-validating approach to purity assessment.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
A single analytical technique is rarely sufficient to fully characterize the purity of a pharmaceutical intermediate. A more robust strategy involves employing a suite of orthogonal methods, each providing a different perspective on the sample's composition. For this compound, a comprehensive purity analysis should encompass the following key attributes:
-
Identity: Confirmation of the chemical structure.
-
Assay (Chemical Purity): Quantification of the main component.
-
Enantiomeric Purity: Determination of the stereochemical integrity.
-
Residual Solvents and Impurities: Detection and quantification of process-related impurities and residual solvents.
The following sections will delve into the primary analytical techniques best suited for this comprehensive evaluation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the unambiguous identification and structural confirmation of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule.
Causality of Experimental Choices
For this compound, both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for Boc-protected amino alcohols due to its excellent solubilizing properties and relatively clean spectral window.
Expected Spectral Data for this compound
Based on the structure of this compound and spectral data from its close analog, Boc-L-methionine, the following chemical shifts are anticipated in CDCl₃:
¹H NMR (400 MHz, CDCl₃):
-
~4.9 ppm (br s, 1H): NH proton of the Boc group.
-
~3.7 ppm (m, 1H): CH proton adjacent to the nitrogen.
-
~3.6 ppm (dd, 1H) & ~3.4 ppm (dd, 1H): CH₂ protons of the alcohol.
-
~2.5 ppm (t, 2H): CH₂ protons adjacent to the sulfur atom.
-
~2.1 ppm (s, 3H): CH₃ protons of the methylthio group.
-
~1.9 ppm (m, 2H): CH₂ protons beta to the sulfur.
-
~1.4 ppm (s, 9H): CH₃ protons of the Boc group.
¹³C NMR (100 MHz, CDCl₃):
-
~156 ppm: Carbonyl carbon of the Boc group.
-
~80 ppm: Quaternary carbon of the Boc group.
-
~65 ppm: CH₂ carbon of the alcohol.
-
~52 ppm: CH carbon adjacent to the nitrogen.
-
~32 ppm: CH₂ carbon adjacent to the sulfur.
-
~30 ppm: CH₂ carbon beta to the sulfur.
-
~28 ppm: CH₃ carbons of the Boc group.
-
~15 ppm: CH₃ carbon of the methylthio group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 25 °C.
-
-
Data Acquisition:
-
Experiment: Standard ¹H pulse program.
-
Number of Scans: 16-32 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is the most widely used technique for determining the chemical purity and assay of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.
Causality of Experimental Choices
A reversed-phase HPLC method is typically employed for moderately polar compounds like this compound. A C18 column provides excellent retention and separation based on hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol), is optimized to achieve good peak shape and resolution from potential impurities. UV detection is suitable as the amide bond in the Boc group provides some UV absorbance at lower wavelengths (around 210 nm).
Experimental Protocol: Reversed-Phase HPLC for Chemical Purity
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: 30-90% B over 15 minutes, then hold at 90% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of a well-characterized reference standard of this compound in the mobile phase diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The assay is determined by comparing the peak area of the sample to that of the reference standard. A typical purity specification for this compound is ≥ 98%.[1]
Chiral HPLC: Ensuring Stereochemical Integrity
For chiral molecules like this compound, confirming the enantiomeric purity is a critical quality attribute. Chiral HPLC is the preferred method for separating and quantifying enantiomers.
Causality of Experimental Choices
The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of Boc-protected amino acid derivatives. Normal-phase chromatography (using a mobile phase of hexane and an alcohol) often provides better selectivity for this class of compounds.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H, 4.6 mm x 250 mm, 5 µm particle size (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Racemic Standard: Prepare a solution of Boc-DL-methioninol (the racemic mixture) in the mobile phase to confirm the elution order and resolution of the two enantiomers.
-
Sample Solution: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Data Analysis: The enantiomeric purity is expressed as enantiomeric excess (% ee), calculated from the peak areas of the D- and L-enantiomers.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound and can offer structural information through fragmentation analysis.
Causality of Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for straightforward confirmation of the molecular weight.
Predicted Mass Spectrum of this compound
-
Molecular Formula: C₁₀H₂₁NO₃S
-
Molecular Weight: 235.35 g/mol
-
Expected [M+H]⁺: m/z 236.13
-
Common Fragments:
-
m/z 180.11: Loss of isobutylene (56 Da) from the Boc group.
-
m/z 136.08: Further loss of carbon dioxide (44 Da).
-
Experimental Protocol: LC-MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
LC Conditions: The HPLC method described in section 2 can be directly coupled to the mass spectrometer.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-30 V (can be varied to induce fragmentation).
-
-
Data Analysis: Confirm the presence of the [M+H]⁺ ion corresponding to the theoretical mass of this compound. Analyze the fragmentation pattern to further support the structural assignment.
Elemental Analysis: Verifying Elemental Composition
Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and sulfur in a sample. This technique is a fundamental method for confirming the empirical formula of a pure compound.
Causality of Experimental Choices
Combustion analysis is the standard method for determining the elemental composition of organic compounds. The sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified. The experimental results should be within a narrow tolerance (typically ±0.4%) of the theoretical values.
Theoretical vs. Expected Experimental Data
Theoretical Elemental Composition for C₁₀H₂₁NO₃S:
-
Carbon (C): 51.03%
-
Hydrogen (H): 8.99%
-
Nitrogen (N): 5.95%
-
Sulfur (S): 13.62%
Acceptable Experimental Range:
-
C: 50.63% - 51.43%
-
H: 8.59% - 9.39%
-
N: 5.55% - 6.35%
-
S: 13.22% - 14.02%
Experimental Protocol: CHNS Analysis
-
Instrumentation: A CHNS elemental analyzer.
-
Sample Preparation: Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule.
-
Analysis: The instrument is calibrated with a known standard (e.g., acetanilide). The sample is then introduced into the combustion chamber, and the resulting gases are analyzed.
-
Data Analysis: The instrument software calculates the percentage of each element. Compare the experimental results to the theoretical values.
Optical Rotation: A Key Parameter for Chiral Purity
For a chiral molecule, the specific optical rotation is a physical constant that can be used as an indicator of enantiomeric purity.
Expected Value for this compound
The reported specific optical rotation for this compound is [α]D²⁰ = +18.1 ± 2º (c=1 in Methanol).[1]
Experimental Protocol: Polarimetry
-
Instrumentation: A polarimeter.
-
Sample Preparation: Accurately prepare a 1% (w/v) solution of this compound in methanol (1 g in 100 mL).
-
Measurement: Measure the optical rotation of the solution at 20 °C using the sodium D-line (589 nm).
-
Data Analysis: The measured optical rotation should fall within the specified range. A significantly lower value may indicate the presence of the L-enantiomer or other optically inactive impurities.
Data Summary and Comparison
| Analytical Technique | Primary Purpose | Key Parameters Measured | Typical Specification |
| ¹H and ¹³C NMR | Structural Confirmation & Identification | Chemical shift, coupling constants, integration | Spectrum conforms to the proposed structure |
| Reversed-Phase HPLC | Chemical Purity & Assay | Peak area percentage, comparison to standard | ≥ 98% |
| Chiral HPLC | Enantiomeric Purity | Enantiomeric excess (% ee) | ≥ 99% ee |
| Mass Spectrometry | Molecular Weight Confirmation | Mass-to-charge ratio (m/z) of molecular ion | [M+H]⁺ at m/z 236.13 ± 0.1 |
| Elemental Analysis | Elemental Composition Verification | %C, %H, %N, %S | Within ±0.4% of theoretical values |
| Optical Rotation | Chiral Identity and Purity | Specific rotation [α] | +18.1 ± 2º (c=1, MeOH) |
Visualizing the Analytical Workflow
Caption: Workflow for the comprehensive purity analysis of this compound.
Conclusion: An Integrated Approach to Ensuring Quality
Confirming the purity of this compound requires a multi-faceted analytical approach. While each technique provides valuable information, it is their collective and corroborative data that builds a comprehensive and trustworthy purity profile. NMR and mass spectrometry definitively confirm the chemical identity. HPLC, in both its reversed-phase and chiral modes, provides the quantitative assessment of chemical and enantiomeric purity. Elemental analysis and optical rotation serve as fundamental checks of composition and chirality. By implementing these well-chosen and validated analytical methods, researchers and manufacturers can ensure the high quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
A Senior Application Scientist's Guide to the Analytical Characterization of Boc-D-Methioninol: NMR and Mass Spectrometry Insights
In the landscape of peptide synthesis and pharmaceutical development, the precise characterization of building blocks is paramount to ensure the integrity and efficacy of the final product. Boc-D-methioninol, a tert-butyloxycarbonyl (Boc) protected derivative of D-methioninol, serves as a crucial component in the synthesis of complex peptides and other bioactive molecules.[1][2] Its structure, featuring a stable protecting group, enhances solubility and facilitates controlled reactions in peptide synthesis.[1] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering a comparative perspective and detailed experimental protocols for its characterization. While specific data for the D-enantiomer can be elusive, the analytical characteristics are virtually identical to its more commonly reported L-enantiomer, Boc-L-methioninol, with the exception of the sign of its optical rotation.
The Importance of Spectroscopic Verification
The tert-butyloxycarbonyl (Boc) group is a widely employed amine-protecting group in organic synthesis, valued for its stability under various conditions and its straightforward removal under mild acidic conditions.[3][4][5] Verifying the successful installation of the Boc group and confirming the overall structural integrity of this compound is a critical quality control step. Both NMR spectroscopy and mass spectrometry are indispensable tools for this purpose, providing unambiguous structural elucidation and molecular weight confirmation.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map
NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for complete characterization.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show characteristic signals corresponding to the various protons in the molecule. The most prominent feature is the singlet from the nine equivalent protons of the tert-butyl group of the Boc protector, typically found in the upfield region around 1.45 ppm.[3] The other signals will correspond to the methioninol backbone.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -C(CH₃)₃ (Boc) | ~1.45 | Singlet |
| -S-CH₃ | ~2.10 | Singlet |
| β-CH₂ | ~1.80 - 2.00 | Multiplet |
| γ-CH₂ | ~2.50 - 2.60 | Multiplet |
| α-CH | ~3.70 - 3.80 | Multiplet |
| CH₂OH | ~3.50 - 3.60 | Multiplet |
| NH | ~4.90 | Broad Singlet |
| OH | Variable | Broad Singlet |
Note: Predicted values are based on typical chemical shifts for similar structures and data from related compounds like Boc-L-methionine.[6][7] The exact chemical shifts can vary depending on the solvent and concentration.
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals to confirm the structure of this compound include those from the Boc group and the methioninol backbone.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(CH₃)₃ (Boc) | ~28.5 |
| -S-CH₃ | ~15.5 |
| β-CH₂ | ~32.0 |
| γ-CH₂ | ~30.0 |
| α-CH | ~53.0 |
| CH₂OH | ~65.0 |
| -C (CH₃)₃ (Boc) | ~79.5 |
| C=O (Boc) | ~156.0 |
Note: Predicted values are based on typical chemical shifts for Boc-protected amino alcohols and data from related compounds.[6][8]
Mass Spectrometry (MS): Confirming Molecular Weight and Integrity
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is crucial for confirming the molecular weight and can also provide structural information through fragmentation patterns. The expected molecular weight of this compound (C₁₀H₂₁NO₃S) is 235.34 g/mol .[1][9]
In electrospray ionization (ESI) mass spectrometry, common adducts observed for this molecule would be [M+H]⁺, [M+Na]⁺, and [M+K]⁺.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M+H]⁺ | 236.13 |
| [M+Na]⁺ | 258.11 |
| [M+K]⁺ | 274.08 |
Fragmentation in the mass spectrometer can lead to the loss of the Boc group (100 amu), resulting in a prominent fragment ion corresponding to the protonated D-methioninol.
Comparison with an Alternative: Boc-D-Methionine
A common alternative or related compound in synthetic chemistry is Boc-D-methionine, the carboxylic acid analog of this compound.[10][11] While both share the Boc-protected amine and the methionine side chain, the terminal functional group (alcohol vs. carboxylic acid) leads to distinct differences in their analytical data.
Table 4: Comparison of Key Analytical Data for this compound and Boc-D-Methionine
| Feature | This compound | Boc-D-Methionine |
| Molecular Formula | C₁₀H₂₁NO₃S | C₁₀H₁₉NO₄S[10] |
| Molecular Weight | 235.34 g/mol [1] | 249.33 g/mol [11][12] |
| ¹H NMR | CH₂OH signals (~3.5-3.6 ppm) | COOH proton (highly variable, broad, ~10-12 ppm) |
| ¹³C NMR | CH₂OH signal (~65.0 ppm) | COOH signal (~175.0 ppm) |
| Mass Spec ([M+H]⁺) | 236.13 | 250.11 |
This comparison highlights how NMR and MS can easily distinguish between the amino alcohol and the corresponding amino acid, which is crucial for reaction monitoring and product verification.
Experimental Protocols
To ensure the acquisition of high-quality data, the following detailed protocols are recommended.
NMR Spectroscopy Protocol
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz).
-
-
Data Processing:
-
Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the this compound structure.
-
Mass Spectrometry (ESI-MS) Protocol
Caption: Workflow for ESI-Mass Spectrometry analysis.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1-10 µg/mL).
-
Use a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
-
Data Acquisition:
-
The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Set the electrospray ionization source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable signal.
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ions (e.g., m/z 100-500).
-
-
Data Analysis:
-
Examine the resulting spectrum for the expected molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.).
-
If tandem mass spectrometry (MS/MS) was performed, analyze the fragmentation pattern to confirm the structure.
-
Compare the observed masses with the theoretical exact masses of the expected ions.
-
Conclusion
The analytical characterization of this compound by NMR and mass spectrometry provides a robust and reliable method for confirming its identity, purity, and structural integrity. By understanding the expected spectral features and employing standardized experimental protocols, researchers can confidently use this important building block in their synthetic endeavors, ensuring the quality and reproducibility of their results. The comparison with its carboxylic acid analog, Boc-D-methionine, further underscores the power of these techniques to differentiate between closely related structures.
References
-
Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]
-
National Center for Biotechnology Information. Boc-L-methionine. PubChem Compound Summary for CID 89857. [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696). [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Chemical-Suppliers.com. boc-d-methionine | CAS 5241-66-7. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14894-14909. [Link]
-
ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. BOC-D-Methionine: A Key Unnatural Amino Acid for Pharmaceutical Intermediate Synthesis. [Link]
-
PubMed. Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry. [Link]
-
National Institute of Standards and Technology. D-Methionine. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. DL-Methionine. NIST Chemistry WebBook. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. rsc.org [rsc.org]
- 7. BOC-L-Methionine(2488-15-5) 1H NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Boc-D-Met-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. Boc-Met-OH 99% | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide: Boc vs. Fmoc Protection for Methionine Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of Nα-protecting group strategy is a foundational decision that profoundly impacts synthesis efficiency, peptide purity, and the successful incorporation of sensitive amino acids. Methionine (Met), with its readily oxidizable thioether side chain, presents a unique set of challenges that necessitates a careful consideration of the protecting group strategy. This guide provides an in-depth, objective comparison of the two most prominent approaches—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection—for the incorporation of methionine derivatives.
The Fundamental Dichotomy: Acid vs. Base Lability
The core difference between the Boc and Fmoc strategies lies in the chemical conditions required for the deprotection of the α-amino group, which dictates the entire synthetic workflow, including the choice of side-chain protecting groups and the final cleavage from the solid support.[1][]
-
Boc (tert-butyloxycarbonyl) Strategy: This classic approach relies on an acid-labile Boc group, which is typically removed by treatment with a moderate acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).[3][4] Side-chain protecting groups are generally benzyl-based and require a very strong acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[5]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: The more modern and widely adopted Fmoc strategy employs a base-labile Fmoc group.[6] Deprotection is achieved using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][6] This allows for the use of acid-labile side-chain protecting groups (e.g., tert-butyl, trityl), which can be removed simultaneously with the peptide from the resin using TFA.[1][5] This orthogonality is a key advantage of the Fmoc approach.[6]
Comparative Analysis at a Glance: Boc-Met-OH vs. Fmoc-Met-OH
| Feature | Boc-Met-OH Strategy | Fmoc-Met-OH Strategy | Key Considerations & Field Insights |
| Deprotection Chemistry | Acid-labile (TFA) | Base-labile (Piperidine) | Fmoc's milder deprotection is generally preferred for sensitive peptides.[6] |
| Side-Chain Protection | Benzyl-based (removed by HF) | tert-Butyl-based (removed by TFA) | Fmoc offers a fully orthogonal strategy with milder final cleavage conditions.[6] |
| Methionine Side-Chain Reactions | |||
| Oxidation (to Met(O)) | Can occur during repetitive TFA deprotection and final HF cleavage.[7][8] | Less prone to oxidation during piperidine deprotection, but can occur during final TFA cleavage.[8] | Oxidation is a major concern in both strategies, especially during the final acidic cleavage.[7][8] |
| S-alkylation (tert-butylation) | Higher risk due to the generation of tert-butyl cations during each TFA deprotection cycle.[7] | Lower risk as tert-butyl cations are only generated during the final cleavage. | This side reaction is a more significant issue in Boc-SPPS for methionine-containing peptides.[7] |
| Racemization Risk | Low to moderate, depending on coupling conditions and sequence. | Low, but can be influenced by the choice of coupling reagent and base.[9] | Methionine itself is not among the most racemization-prone amino acids like His or Cys, but the risk is never zero.[9] |
| Coupling Efficiency | Generally high, but can be affected by peptide aggregation. | Generally high, with a wide array of efficient coupling reagents available. | While direct comparative data is scarce, both can achieve >98-99% coupling efficiency with optimized protocols.[10] |
| Overall Workflow | Requires specialized HF cleavage apparatus. Can be advantageous for sequences prone to aggregation.[4][11] | Amenable to automation, safer final cleavage, and generally higher crude purity.[4][6] | Fmoc is the dominant strategy in modern automated peptide synthesizers.[] |
Experimental Workflows: A Visual Comparison
The distinct chemical pathways of Boc and Fmoc strategies for the incorporation of a single methionine residue are illustrated below.
Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.
The Methionine Challenge: Oxidation and S-Alkylation
The thioether side chain of methionine is nucleophilic and susceptible to two primary side reactions during SPPS:
-
Oxidation: The sulfur atom can be oxidized to form methionine sulfoxide (Met(O)), a diastereomeric mixture. This adds 16 Da to the mass of the peptide and alters its physicochemical properties. [12]Oxidation can occur during the repetitive deprotection steps and, more significantly, during the final acidic cleavage. [7][8]While piperidine treatment in Fmoc-SPPS is generally non-oxidizing, the repeated exposure to TFA in Boc-SPPS poses a greater risk of oxidation during chain assembly. [7]
-
S-Alkylation: The thioether can be alkylated by carbocations generated during the synthesis. In Boc-SPPS, the tert-butyl cation formed during every deprotection step can alkylate methionine, a side reaction that is a greater concern than in Fmoc-SPPS where such cations are only formed during the final cleavage. [7]
Mitigation Strategies and Experimental Protocols
A key aspect of synthesizing methionine-containing peptides is the implementation of strategies to minimize these side reactions.
Protocol 1: HBTU-Mediated Coupling of Fmoc-Met-OH
This protocol is a standard and highly efficient method for incorporating methionine in Fmoc-SPPS.
-
Resin Preparation: Swell the peptide-resin (1.0 eq.) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Met-OH (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF.
-
Activation and Coupling: Add N,N-diisopropylethylamine (DIEA) (6.0 eq.) to the coupling solution and immediately add the activated mixture to the resin. Agitate for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the coupling completion with a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Causality: HBTU is a uronium salt-based coupling reagent that rapidly forms an activated ester with the carboxylic acid of the Fmoc-amino acid, facilitating efficient amide bond formation and minimizing racemization. []The addition of HOBt further suppresses side reactions.
Protocol 2: In Situ Neutralization Coupling of Boc-Met-OH
This protocol is designed to improve coupling efficiency in Boc-SPPS, particularly for sequences prone to aggregation.
-
Resin Preparation: Swell the peptide-resin (1.0 eq.) in DCM for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes. To suppress oxidation, 0.5% dithioethane (DTE) can be added as a scavenger. [3]3. Washing: Wash the resin with DCM (3x) and isopropanol (3x) to remove residual acid.
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve Boc-Met-OH (3.0 eq.) and HBTU (2.9 eq.) in DMF.
-
Add this solution to the resin, followed by the addition of DIEA (7.0 eq.).
-
Agitate the mixture for 1-2 hours.
-
-
Monitoring and Washing: Monitor the reaction with the Kaiser test. Wash the resin with DMF (3x) and DCM (3x).
Causality: In situ neutralization combines the neutralization of the N-terminal TFA salt and the coupling step, which can save time and potentially improve yields by minimizing aggregation that can occur in the protonated state. [3]
Final Cleavage: The Critical Step for Methionine Integrity
The final cleavage from the resin is where methionine is most vulnerable to oxidation. The use of a "cleavage cocktail" containing scavengers is essential.
Cleavage Cocktail for Methionine-Containing Peptides (Modified Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Treat the dried peptide-resin with the cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Causality: Thioanisole and EDT act as scavengers, trapping the reactive carbocations generated during cleavage and preventing them from alkylating sensitive residues. Phenol and water also contribute to this scavenging effect and can help to prevent oxidation.
Protocol 3: Post-Cleavage Reduction of Methionine Sulfoxide
If oxidation of methionine does occur, it can often be reversed post-synthesis.
-
Dissolution: Dissolve the crude peptide containing Met(O) in 10% v/v aqueous acetic acid.
-
Reduction: Add N-(methyl)mercaptoacetamide (2-10 mg per mg of peptide).
-
Incubation: Incubate the solution at 37°C under an inert atmosphere for 24-36 hours.
-
Monitoring and Isolation: Monitor the reaction by HPLC-MS. Once complete, lyophilize the solution to obtain the crude reduced peptide, which can then be purified. [13]
Analytical Verification: Detecting Methionine Oxidation
The primary method for detecting and quantifying methionine oxidation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).
-
RP-HPLC: Methionine sulfoxide is more polar than methionine. Consequently, a peptide containing Met(O) will typically have a shorter retention time on a C18 column compared to its non-oxidized counterpart.
-
Mass Spectrometry: The oxidation of a methionine residue results in a characteristic mass increase of +16 Da. This mass shift is readily detectable by MS, allowing for unambiguous identification and quantification of the oxidized species. [14]
Conclusion: A Strategic Choice Based on Project Goals
Both Boc and Fmoc strategies can be successfully employed for the synthesis of methionine-containing peptides. However, the modern Fmoc strategy is generally the superior choice for several key reasons:
-
Milder Deprotection Conditions: The use of piperidine for Fmoc removal minimizes the risk of side reactions, such as S-alkylation and premature oxidation, during the synthesis cycles. [6]* Orthogonality and Safety: The Fmoc/tBu approach offers true orthogonality, with a much safer and more convenient final cleavage step using TFA compared to the highly hazardous HF required in Boc/Bzl chemistry. [6]* Automation and Purity: The Fmoc strategy is highly amenable to automated synthesis, and the milder conditions often result in a higher purity of the crude peptide, simplifying subsequent purification. [] The Boc strategy remains a viable option , particularly for sequences that are prone to aggregation, where the protonated state of the peptide chain after TFA deprotection can sometimes improve solubility. [11]However, the increased risk of side reactions involving methionine and the requirement for specialized equipment for HF cleavage make it a less favorable choice for most applications.
Ultimately, the decision rests on a careful evaluation of the specific peptide sequence, the scale of the synthesis, the available equipment, and the desired final purity. For the synthesis of complex, sensitive, or long methionine-containing peptides, the evidence and field experience strongly favor the Fmoc approach.
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1153 - Post Cleavage Reduction of Met(O). Retrieved from [Link]
-
Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15475–15486. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Schöneich, C. (2020). Methionine Oxidation in Proteins. Antioxidants & redox signaling, 32(10), 657–679.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15475–15486. [Link]
- Subirós-Funosas, R., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(8), 1947.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602.
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
- Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
- Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
- Collins, J. M., et al. (2014). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Journal of Organic Chemistry, 79(10), 4443-4452.
- Li, X., et al. (2017). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Tetrahedron Letters, 58(15), 1464-1467.
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
- El Dib, G., et al. (2016). An Experimental and Theoretical Study of the Kinetics of the Reaction between 3-Hydroxy-3-Methyl-2-Butanone and OH radicals. Physical Chemistry Chemical Physics, 18(30), 20557-20567.
- Jad, Y. E., et al. (2020). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 18(38), 7573-7580.
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- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
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- 12. researchgate.net [researchgate.net]
- 13. Conversion of Methionine to Homocysteic Acid in Heavily Oxidized Proteomics Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The oxidative products of methionine as site and content biomarkers for peptide oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Veteran's Choice: Unpacking the Advantages of Boc/Bzl Protection for Long and Difficult Peptide Sequences
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of protecting group strategy is a critical decision that can dictate the success or failure of assembling complex sequences. While the milder conditions and orthogonality of the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy have made it the workhorse of modern solid-phase peptide synthesis (SPPS), the classic tert-butyloxycarbonyl/benzyl (Boc/Bzl) approach remains a powerful and often superior option for synthesizing long or "difficult" peptides. This guide provides an in-depth, objective comparison of these two cornerstone strategies, with a focus on the inherent advantages of Boc/Bzl chemistry in overcoming the formidable challenge of on-resin peptide aggregation, supported by experimental insights and detailed protocols.
The Aggregation Problem: A Universal Hurdle in SPPS
The primary obstacle in the synthesis of long and hydrophobic peptides is the propensity of the growing peptide chains to self-associate and form aggregated structures on the solid support.[1] This aggregation, driven by intermolecular hydrogen bonding to form β-sheet-like structures, can physically block reactive sites, leading to incomplete deprotection and coupling reactions. The consequences are severe, ranging from diminished yields and challenging purifications to complete synthesis failure.[2]
"Difficult sequences" are often characterized by a high content of hydrophobic or β-branched amino acids (Val, Ile, Thr), which are particularly prone to aggregation.[3] The challenge for the synthetic chemist is to maintain the nascent peptide chain in a solvated, accessible state throughout the entire synthesis.
A Tale of Two Chemistries: Boc/Bzl vs. Fmoc/tBu
The fundamental difference between the two strategies lies in the chemical nature of the temporary Nα-amino protecting group and the conditions required for its removal.[4]
-
Boc/Bzl Strategy: This approach utilizes the acid-labile Boc group for Nα-protection and typically benzyl-based groups for side-chain protection. The repetitive cleavage of the Boc group is achieved with a moderately strong acid, such as trifluoroacetic acid (TFA). The final cleavage of the peptide from the resin and removal of the side-chain protecting groups requires a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[5]
-
Fmoc/tBu Strategy: This more modern strategy employs the base-labile Fmoc group for Nα-protection and tert-butyl (tBu)-based groups for side-chain protection. The Fmoc group is removed with a mild base, typically piperidine. The final cleavage and side-chain deprotection are performed simultaneously with TFA.[6] This represents a truly orthogonal protection scheme, as the temporary and permanent protecting groups are removed by different chemical mechanisms.[7]
The Boc/Bzl Advantage in Combating Aggregation
For routine synthesis of non-problematic peptides, the Fmoc/tBu strategy is often preferred due to its milder conditions and avoidance of hazardous HF.[7] However, when faced with long or aggregation-prone sequences, the Boc/Bzl strategy reveals its key advantage: the nature of its deprotection step.
The repetitive treatment with TFA in Boc-SPPS protonates the newly exposed N-terminal α-amino group, creating a positively charged ammonium salt. This electrostatic repulsion between the growing peptide chains effectively disrupts the intermolecular hydrogen bonding that leads to aggregation.[][9] This "chaotropic" effect of the acidic environment helps to maintain the peptide chains in a more solvated and reactive state, facilitating subsequent coupling reactions.[10]
In contrast, the basic conditions (piperidine in DMF) used for Fmoc removal leave the N-terminus as a neutral free amine. While necessary for the subsequent coupling step, this neutrality allows for and can even promote interchain hydrogen bonding and aggregation, especially in hydrophobic sequences.[]
This fundamental difference is often the deciding factor in the successful synthesis of notoriously difficult peptides, such as transmembrane domains and amyloidogenic sequences.[3]
Comparative Analysis: Performance Metrics
While direct, side-by-side quantitative comparisons of the same difficult peptide synthesized by both methods in a single study are not always readily available, the literature provides compelling evidence for the superiority of the Boc/Bzl strategy in specific cases.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Causality |
| Nα-Deprotection Chemistry | 25-50% TFA in DCM[11] | 20% Piperidine in DMF[6] | Acidic vs. Basic: The core differentiator. |
| Aggregation Mitigation | Superior. N-terminal protonation disrupts H-bonding.[][10] | Prone to aggregation. Neutral N-terminus allows for β-sheet formation.[] | Electrostatic repulsion in Boc-SPPS is a key advantage for difficult sequences. |
| Handling of "Difficult Sequences" | Often the method of choice.[3][7] | Requires special techniques (pseudoprolines, backbone protection, elevated temperatures).[1][12] | Boc chemistry's inherent anti-aggregation properties simplify the approach. |
| Final Cleavage | Harsh: Anhydrous HF or TFMSA. Requires specialized equipment.[13][14] | Mild: TFA.[6] | A significant practical disadvantage of the Boc strategy. |
| Orthogonality | Graduated acid lability (not truly orthogonal).[7] | Fully orthogonal.[7] | Fmoc chemistry allows for selective on-resin side-chain modifications. |
| Compatibility with PTMs | Less suitable for many acid-sensitive modifications. | Highly compatible with glycosylation, phosphorylation, etc.[15] | The mild base deprotection and TFA cleavage of Fmoc-SPPS are advantageous here. |
| Automation Friendliness | Less common in modern automated synthesizers. | Highly amenable to automation.[7] | The use of HF makes automation more complex and hazardous. |
Case Study: Synthesis of Aggregation-Prone Peptides
The synthesis of the amyloid beta (Aβ) peptide, a sequence notorious for its tendency to aggregate, provides a practical example. While Fmoc-SPPS can be successful, it often requires the incorporation of aggregation-disrupting elements like pseudoproline dipeptides to achieve reasonable yields.
| Strategy | Peptide Sequence | Modifications/Coupling | Crude Yield | Crude Purity | Reference |
| Fmoc/tBu SPPS | Aβ1–42 | Standard Fmoc/tBu SPPS | 33% | Not Reported | |
| Fmoc/tBu SPPS | Aβ1–42 | With pseudoproline dipeptides | 57% | Not Reported | |
| Fmoc SPPS | Aβ1–42 | HCTU coupling, microwave assistance | 87% | 67% |
While a direct comparative study with Boc-SPPS for Aβ1-42 is not cited in the same source, it is widely acknowledged that for such "difficult sequences," Boc chemistry can offer advantages due to the anti-aggregating effect of N-terminal protonation.[10] In one reported synthesis of a hydrophobic transmembrane peptide, Boc-based SPPS yielded the desired product, whereas the Fmoc-based strategy failed to produce any product.[3]
Experimental Workflows
The following diagrams and protocols outline the core cyclical processes for both Boc/Bzl and Fmoc/tBu SPPS.
Boc/Bzl Solid-Phase Peptide Synthesis Workflow
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
These protocols are generalized and may require optimization based on the specific peptide sequence and scale of synthesis.
Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle (Manual)
This protocol describes a single deprotection-coupling cycle for a 0.2 mmol scale synthesis.
Materials:
-
Boc-protected amino acid-resin (e.g., PAM or MBHA resin)
-
Boc-amino acids
-
Deprotection Solution: 50% TFA in Dichloromethane (DCM) (v/v)
-
Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the Boc-amino acid-resin in DCM for 30-60 minutes in the reaction vessel. Drain the solvent.
-
Boc Deprotection:
-
Add the deprotection solution (50% TFA/DCM) to the resin and agitate for 2 minutes. Drain.
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes to ensure complete deprotection. [11] * Drain the solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid. [11]3. Neutralization:
-
Add the neutralization solution (10% DIEA/DCM) to the resin and agitate for 2 minutes. Drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x) and DMF (3x) to remove excess base.
-
-
Amino Acid Coupling (HBTU/HOBt activation):
-
In a separate vial, dissolve the next Boc-amino acid (0.8 mmol, 4 eq.), HBTU (0.76 mmol, 3.8 eq.), and HOBt (0.8 mmol, 4 eq.) in a minimal amount of DMF.
-
Add DIEA (1.6 mmol, 8 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended, or a second coupling can be performed.
-
-
Monitoring and Washing:
-
Monitor the coupling completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Cycle Repetition: The peptide-resin is now ready for the next deprotection-coupling cycle.
Protocol 2: Final Cleavage in Boc/Bzl SPPS (HF Cleavage)
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive, toxic, and can cause severe burns. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus (e.g., made of Teflon and Kel-F) within a certified fume hood. [13] Materials:
-
Dried peptide-resin
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Preparation: Place the dried peptide-resin in the HF-resistant reaction vessel. Add the appropriate scavengers (e.g., a mixture of p-cresol and thioanisole, ~1 mL per 100 mg of resin) to trap the carbocations generated during cleavage. [13]2. HF Condensation: Cool the reaction vessel with liquid nitrogen or a dry ice/acetone bath. Carefully distill anhydrous HF into the reaction vessel (typically 5-10 mL per gram of resin).
-
Cleavage Reaction: Allow the reaction vessel to warm to 0°C and stir the mixture for 1 hour. [13]4. HF Removal: After the cleavage is complete, carefully remove the HF by evaporation under a stream of nitrogen or under vacuum, trapping the HF gas in a suitable scrubber (e.g., a calcium oxide trap). [13]5. Peptide Precipitation:
-
Once all HF has been removed, add cold diethyl ether to the reaction vessel to precipitate the crude peptide.
-
Transfer the slurry to a centrifuge tube.
-
-
Washing and Isolation:
-
Pellet the peptide by centrifugation and decant the ether.
-
Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
-
Conclusion and Future Perspectives
The choice between Boc/Bzl and Fmoc/tBu SPPS is not a matter of one being definitively better than the other, but rather a strategic decision based on the specific challenges presented by the target peptide. While the Fmoc/tBu strategy has rightfully become the dominant method for routine peptide synthesis due to its mildness, orthogonality, and amenability to automation, the Boc/Bzl strategy remains an indispensable tool in the peptide chemist's arsenal. [4] For long and difficult sequences prone to aggregation, the inherent chemical properties of the Boc/Bzl deprotection step provide a powerful, built-in mechanism to maintain chain solvation and reactivity. [][10]This often translates to higher crude purities and overall success rates for challenging targets where Fmoc-based approaches may falter or require extensive optimization with specialized reagents and protocols. [3] As the demand for complex, long, and hydrophobic peptides continues to grow in both academic research and the pharmaceutical industry, a thorough understanding of the principles and practical applications of both major SPPS strategies is essential. The veteran Boc/Bzl chemistry, with its proven ability to tackle the most formidable synthetic challenges, will undoubtedly continue to play a crucial role in advancing the frontiers of peptide science.
References
-
AAPPTec. Peptide Synthesis - FAQ. [Link]
-
Hart, M., & P. E. Thompson. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 1146, 41-53. [Link]
-
Danishefsky, S. J., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65. [Link]
-
AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. [Link]
-
Collins, J. M. (2017). Advances in Fmoc solid-phase peptide synthesis. Current Opinion in Chemical Biology, 38, 70-78. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. [Link]
-
ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Teixidó, M., & Giralt, E. (2008). The role of trifluoroacetic acid in the aggregation of protected peptides. Journal of peptide science : an official publication of the European Peptide Society, 14(3), 251–259.
-
Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of Boc-D-Methioninol from Different Suppliers
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Starting Material Quality in Synthesis
Boc-D-methioninol, a chiral building block derived from the non-proteinogenic D-methionine, is a cornerstone in the synthesis of complex molecules, particularly in the realm of therapeutic peptides and peptidomimetics. Its structural integrity, chemical purity, and, most importantly, its enantiomeric purity are paramount. The introduction of even minute impurities from a starting material can have a cascading effect on a multi-step synthesis, leading to challenging purification processes, reduced yields, and potentially confounding biological data. The quality of this compound is not a mere matter of specification sheets; it is a critical determinant of research and development success.
This guide provides a comprehensive framework for the comparative analysis of this compound from various commercial suppliers. It is designed to empower researchers to move beyond a simple comparison of catalog specifications and to conduct a thorough, in-house evaluation of this critical raw material. We will delve into the key quality attributes of this compound, provide detailed, step-by-step protocols for its characterization, and offer a logical workflow for making an informed selection of a supplier.
Comparing Supplier Specifications: A Starting Point
The first step in evaluating a new lot of this compound is a careful review of the supplier's Certificate of Analysis (CoA). While this document provides a valuable snapshot of the product's quality, it is essential to understand the nuances of the data presented. Below is a table outlining the typical specifications for this compound from various representative suppliers.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Significance in Application |
| Appearance | White to off-white powder | White crystalline powder | White to faint yellow powder | Deviations can indicate impurities or degradation. |
| Purity (by HPLC) | ≥98% | ≥99% | ≥98.5% | Directly impacts the stoichiometry of subsequent reactions and the impurity profile of the final product. |
| Optical Rotation | +17° to +21° (c=1 in MeOH) | +18° to +20° (c=1 in MeOH) | Specific value provided per lot | A primary indicator of enantiomeric purity. Deviations from the expected range can suggest the presence of the L-enantiomer or other chiral impurities. |
| Melting Point | 47-53 °C | 49-52 °C | 48-53 °C | A narrow melting point range is indicative of high purity. |
| Water Content (KF) | Not specified | ≤0.5% | Not specified | Water can interfere with moisture-sensitive reactions. |
| Residual Solvents | Not specified | Conforms to USP <467> | Not specified | Residual solvents from the manufacturing process can be detrimental to downstream applications and may have toxicological implications. |
Experimental Workflow for Comprehensive In-House Evaluation
A truly rigorous comparison of this compound from different suppliers necessitates a multi-faceted analytical approach. The following workflow provides a logical sequence of experiments to obtain a comprehensive quality profile.
Caption: Workflow for the comprehensive evaluation of this compound.
Detailed Experimental Protocols
Structural and Identity Verification
-
Rationale: NMR is the most powerful technique for unambiguous structural confirmation. ¹H NMR will verify the presence of all protons and their respective chemical environments, while ¹³C NMR will confirm the carbon skeleton.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key signals to observe include the singlet for the Boc group protons (~1.4 ppm), the methyl protons of the thioether (~2.1 ppm), and the diastereotopic protons of the methylene groups.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Diagnostic signals include the carbonyl of the Boc group (~156 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm).
-
Analysis: Compare the obtained spectra with a reference spectrum or with predicted chemical shifts to confirm the structure.
-
-
Rationale: FT-IR provides confirmation of the key functional groups present in the molecule.
-
Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Look for characteristic absorption bands: N-H stretch of the carbamate (~3350 cm⁻¹), C-H stretches (~2950 cm⁻¹), C=O stretch of the carbamate (~1690 cm⁻¹), and N-H bend (~1520 cm⁻¹).
-
Purity and Impurity Profiling
-
Rationale: HPLC is the standard method for determining the chemical purity of non-volatile organic compounds. A well-developed method can separate the main component from any synthesis-related impurities or degradation products.
-
Protocol:
-
System: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). For example, a gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
-
-
Rationale: This is the most critical test for a chiral building block. The presence of the undesired L-enantiomer can lead to the formation of diastereomeric impurities in the final product, which are often difficult to separate.
-
Protocol:
-
System: An HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one based on amylose or cellulose derivatives, is often effective for separating enantiomers of amino alcohols.
-
Mobile Phase: Typically a mixture of n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio will need to be optimized for the specific column used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of 1 mg/mL. Also, prepare a solution of the racemic Boc-DL-methioninol to confirm the separation of the two enantiomers.
-
Analysis: Inject the racemic mixture to determine the retention times of the D- and L-enantiomers. Then, inject the sample to be tested and quantify the area of the L-enantiomer peak, if any, relative to the D-enantiomer peak.
-
-
Rationale: Water can act as a nucleophile in many reactions and can affect the stability of the final product. Karl Fischer titration is a highly specific and accurate method for water determination.[1]
-
Protocol:
-
System: A coulometric or volumetric Karl Fischer titrator.
-
Reagents: Anhydrous methanol and Karl Fischer reagent.
-
Procedure: Accurately weigh a sample of this compound and add it to the titration vessel. The instrument will automatically titrate the water present and calculate the water content.
-
-
Rationale: Manufacturing processes often use organic solvents that may remain in the final product. GC-HS is the standard technique for the analysis of residual solvents in pharmaceutical ingredients.
-
Protocol:
-
System: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A column suitable for residual solvent analysis, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase.
-
Carrier Gas: Helium or hydrogen.
-
Sample Preparation: Accurately weigh a sample of this compound into a headspace vial and dissolve it in a suitable high-boiling solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Analysis: The headspace vial is heated to a specific temperature to allow the volatile residual solvents to partition into the headspace gas, which is then injected into the GC for separation and quantification against a standard containing known amounts of common solvents.
-
-
Rationale: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This is a fundamental check of the compound's empirical formula.[2]
-
Protocol:
-
System: A CHNS elemental analyzer.
-
Procedure: A small, accurately weighed sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.
-
Analysis: The experimental percentages of C, H, N, and S are compared to the theoretical values for C₁₀H₂₁NO₃S.
-
Data Interpretation and Supplier Selection
The data from these experiments should be compiled into a comprehensive report for each supplier. The ideal supplier will provide this compound that is:
-
Structurally Correct: Confirmed by NMR and FT-IR.
-
Chemically Pure: High purity by HPLC with a clean impurity profile.
-
Enantiomerically Pure: No detectable L-enantiomer by chiral HPLC.
-
Dry: Low water content as determined by Karl Fischer titration.
-
Free of Residual Solvents: Levels of any residual solvents should be well below the limits set by guidelines such as ICH Q3C.
-
Elementally Correct: Experimental elemental analysis should be in close agreement with the theoretical values.
Sources
A Senior Application Scientist's Guide to the Validation of Peptides Containing Boc-D-methioninol
For researchers, scientists, and drug development professionals venturing into the synthesis of novel peptide therapeutics, the incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy to enhance stability, potency, and selectivity.[1] Among these, Boc-D-methioninol, an amino alcohol derivative, presents unique opportunities but also significant challenges in sequence validation. Unlike standard amino acids, its incorporation results in a C-terminal primary alcohol instead of a carboxylic acid, fundamentally altering the peptide's chemical properties. This guide provides an in-depth comparison of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the robust validation of these modified peptides. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative principles.
The Challenge: Beyond the Carboxyl Group
Standard solid-phase peptide synthesis (SPPS) relies on the formation of amide bonds between the carboxyl group of one amino acid and the amino group of another.[2] The use of this compound, protected at its amino group with a tert-butyloxycarbonyl (Boc) group, is a key step in creating peptides with modified C-termini.[3][4] Once the peptide is synthesized and the Boc group is removed, the resulting structure lacks the typical C-terminal carboxylate anion. This seemingly subtle change has profound implications for analytical characterization:
-
Altered Polarity: The replacement of a charged carboxyl group with a polar but neutral hydroxyl group affects the peptide's overall hydrophilicity and its interaction with chromatographic stationary phases.
-
Modified Mass and Fragmentation: The molecular weight is altered, and more importantly, the fragmentation behavior under tandem mass spectrometry conditions deviates significantly from standard peptide patterns.
-
Unique Spectroscopic Signature: The protons associated with the C-terminal CH₂OH group and the methioninol side chain will produce characteristic signals in an NMR spectrum, providing a unique fingerprint for validation.
This guide will dissect how each major analytical technique can be leveraged to unambiguously confirm the successful incorporation and correct sequence of peptides containing D-methioninol.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of peptide purity analysis.[5] For peptides containing D-methioninol, its primary role is to confirm the presence of a single, pure product and to provide an initial indication of successful modification based on retention time shifts.
Expertise & Experience: The "Why" Behind the Method
Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[6] Peptides are retained on a nonpolar stationary phase (like C18) and are eluted by a gradient of increasing organic solvent (typically acetonitrile).[7] The presence of the C-terminal alcohol on a methioninol-containing peptide, compared to its corresponding methionine-containing analog with a carboxylic acid, generally leads to a slight decrease in retention time. This is because the hydroxyl group is more polar than the carboxylic acid at the acidic pH typically used for RP-HPLC, reducing the peptide's overall hydrophobicity. Observing this shift relative to a standard peptide provides the first piece of evidence for successful incorporation.
Trustworthiness: A Self-Validating Protocol
A robust HPLC protocol involves comparing the synthesized peptide to a control sample, if available, and ensuring peak homogeneity.
Experimental Protocol: RP-HPLC Analysis
-
Column Selection: Utilize a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), which is well-suited for a wide range of peptide sizes.[8]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to improve peak shape.[2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A shallow gradient is often optimal for peptide separation.[7]
-
Start at 5% Mobile Phase B.
-
Ramp to 65% Mobile Phase B over 30 minutes.
-
Increase to 95% B over 2 minutes and hold for 3 minutes to wash the column.
-
Return to 5% B over 2 minutes and re-equilibrate for 10 minutes.
-
-
Detection: Monitor the elution profile at 215 nm, the wavelength at which the peptide bond absorbs light. This ensures that all peptide species are detected.[5]
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A at a concentration of 1 mg/mL. Inject 20 µL.
-
Data Analysis: Assess the chromatogram for a single, sharp peak, indicating high purity. If a reference peptide (with a C-terminal carboxylic acid) is available, a comparative run should show an earlier elution time for the methioninol-containing peptide.
Visualization: HPLC Workflow
Caption: RP-HPLC workflow for purity assessment.
Section 2: Mass Spectrometry (MS)
Mass spectrometry is the most powerful tool for confirming the molecular weight and obtaining sequence information for peptides.[1][9] For peptides containing D-methioninol, high-resolution MS confirms the correct mass, while tandem MS (MS/MS) provides fragmentation data that can pinpoint the location of the modification.
Expertise & Experience: Predicting a Unique Fragmentation Pattern
In conventional "bottom-up" proteomics, peptides are fragmented in the gas phase, typically breaking at the amide bonds to produce a series of b- and y-ions.[10][11] The presence of a C-terminal alcohol on a methioninol-containing peptide fundamentally alters the expected y-ion series.
-
Intact Mass: The first and most crucial step is to confirm the intact molecular weight. The replacement of a C-terminal methionine (residue mass of ~131.04 Da) with methioninol (residue mass of ~133.06 Da) results in a predictable mass shift.
-
Tandem MS (MS/MS):
-
b-ions: The b-ion series, which contains the N-terminus, will be unaffected by the C-terminal modification and should match the expected sequence. This provides internal validation for the N-terminal portion of the peptide.
-
y-ions: The y-ion series, containing the C-terminus, will be different. A standard y₁ ion from a methionine-terminated peptide is H₃N⁺-CH(CH₂CH₂SCH₃)-COOH. For a methioninol-terminated peptide, the y₁ ion will be H₃N⁺-CH(CH₂CH₂SCH₃)-CH₂OH. This results in a different mass for the entire y-ion series. Furthermore, the C-terminal alcohol can undergo a neutral loss of water (H₂O, 18 Da) during fragmentation, which is not typical for standard peptide y-ions. The observation of this water loss is a strong indicator of the methioninol moiety.
-
Trustworthiness: A Self-Validating Protocol
A well-designed MS experiment will confirm the intact mass and generate fragment ions that are consistent with the predicted sequence, including the modified C-terminus.
Experimental Protocol: LC-MS/MS Analysis
-
Chromatography: Couple the HPLC system described previously to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF). For MS detection, replace the TFA in the mobile phases with 0.1% formic acid, as TFA can suppress ionization.[2]
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. Peptides will typically acquire protons to form multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).[12]
-
MS1 Scan (Intact Mass): Acquire full scan spectra to determine the mass-to-charge ratio (m/z) of the intact peptide. Calculate the neutral mass from the observed m/z values and compare it to the theoretical mass of the methioninol-containing peptide.
-
MS2 Scan (Fragmentation): Use a data-dependent acquisition (DDA) method. The mass spectrometer will automatically select the most intense precursor ions from the MS1 scan for fragmentation via Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[5]
-
Data Analysis:
-
Confirm the precursor mass matches the theoretical mass.
-
Analyze the MS/MS spectrum. Identify the b-ion series and confirm it matches the N-terminal sequence.
-
Identify the y-ion series and confirm that the masses correspond to a sequence ending in methioninol.
-
Look for characteristic neutral losses, such as the loss of water from C-terminal fragment ions.
-
Visualization: MS/MS Fragmentation Logic
Caption: Workflow for NMR-based structure validation.
Comparison of Analytical Techniques
| Technique | Primary Role | Strengths | Weaknesses |
| HPLC | Purity Assessment | • High precision and reproducibility• Excellent for quantifying purity and identifying impurities• Relatively low cost and high throughput | • Provides no direct structural information• Retention time shifts are indicative, not definitive• Co-elution can mask impurities |
| Mass Spectrometry | Mass & Sequence Confirmation | • Unambiguous molecular weight determination<[1]br>• Provides sequence information via fragmentation<[9]br>• High sensitivity (femtomole to attomole range) | • Does not distinguish isomers (e.g., Leu/Ile) without specialized methods• Fragmentation can be complex for modified peptides• Provides no information on solution-state conformation |
| NMR Spectroscopy | Absolute Structure Elucidation | • Provides complete 3D structure in solution<[13]br>• Unambiguously identifies non-canonical residues and their connectivity• Gold standard for structural validation | • Requires larger amounts of pure sample (mg scale)<[10]br>• Lower throughput and more time-consuming analysis• Requires specialized expertise and equipment |
Conclusion: A Multi-Faceted Approach for Confident Validation
The validation of a peptide containing a non-canonical residue like D-methioninol cannot rely on a single technique. A tiered, orthogonal approach is essential for ensuring scientific integrity and generating trustworthy data for research and development.
-
Start with HPLC: Establish the purity of your synthetic peptide. A single, clean peak is the prerequisite for all further analysis.
-
Confirm with Mass Spectrometry: Use high-resolution LC-MS/MS to verify the correct intact mass and to acquire fragmentation data. The combination of an intact b-ion series and a mass-shifted y-ion series with a characteristic neutral loss of water provides powerful evidence for the successful incorporation of D-methioninol at the C-terminus.
-
Validate with NMR: For absolute certainty, particularly for drug development applications, NMR is indispensable. It provides the definitive structural proof, confirming not only the identity of the D-methioninol residue but its precise location within the peptide sequence and its impact on the peptide's solution conformation.
By judiciously combining these techniques, researchers can confidently validate the structure of their novel peptides, paving the way for the development of the next generation of therapeutics.
References
- Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.
- Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
-
McCoy, M. A., & Wyss, D. F. (2020). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology, 2068, 129–162. Retrieved from [Link]
- MtoZ Biolabs. A Comprehensive Analysis of Peptide Sequencing Techniques: Advantages, Limitations, and Strategic Selection.
- Creative Proteomics. Guide to Peptide Sequencing Techniques and Optimization Strategies.
- Mishra, N., & Coutinho, E. NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research.
- AltaBioscience. Peptide Purification and Product Analysis.
- Creative Proteomics. NMR-Based Peptide Structure Analysis.
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis.
- Bio-Synthesis Inc. Peptide Sequencing: Techniques and Applications.
- BenchChem. Unraveling the Architecture of Life: A Technical Guide to Structural Elucidation of Complex Peptides Using NMR Spectroscopy.
- Zerbe, O., & Bader, G. Peptide/Protein NMR.
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Reid, G. E., & Simpson, R. J. (2010). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit16.1. Retrieved from [Link]
- Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- MicroSolv Technology Corporation. Synthetic Peptide Analyzed with HPLC.
- Yates, J. R., Eng, J. K., McCormack, A. L., & Schieltz, D. (1995). Method to Correlate Tandem Mass Spectra of Modified Peptides to Amino Acid Sequences in the Protein Database. Analytical Chemistry, 67(8), 1426–1436.
- Biognosys. How to Sequence a Peptide.
-
Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics (pp. 129–146). Humana Press. Retrieved from [Link]
- BioPharmaSpec. Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- University of California, San Francisco. Identification of Protein Modifications by Mass Spectrometry.
-
Adams, C. M., Egaña, L. A., & Ragle, L. E. (2021). Validation of the non-canonical peptides results in the ultimate.... ResearchGate. Retrieved from [Link]
- Chem-Impex. This compound.
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Assessing the Impact of Boc-D-methioninol on Final Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest to modulate peptide and protein function is a cornerstone of therapeutic innovation. The introduction of unnatural amino acids is a powerful strategy to enhance stability, tune receptor affinity, and control the three-dimensional structure of peptides.[1][2][3][4] Among the diverse array of available building blocks, Boc-D-methioninol, an amino alcohol derivative of D-methionine, presents a unique modification. This guide provides an in-depth, objective comparison of the conformational impact of incorporating this compound into a peptide backbone versus a native peptide and one containing a simple D-amino acid substitution. Through a detailed examination of experimental data from Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and in vitro stability assays, we will elucidate the structural and functional consequences of this modification.
Introduction: The Rationale for Unnatural Amino Acid Incorporation
Peptides offer high specificity and potency as therapeutic agents but are often limited by poor metabolic stability and low bioavailability.[5] The incorporation of unnatural amino acids, such as D-isomers or N-methylated residues, can significantly mitigate these drawbacks by rendering the peptide less susceptible to proteolytic degradation.[6][7] Beyond enhancing stability, these modifications can induce specific secondary structures, such as β-turns or helices, which can be critical for biological activity.[8][9]
This compound is a particularly interesting building block. The "Boc" (tert-butyloxycarbonyl) group is a standard protecting group in peptide synthesis, while the D-configuration of the amino acid is known to enhance proteolytic stability.[2][] The reduction of the carboxylic acid to an alcohol introduces a hydroxyl group and removes a potential hydrogen bond acceptor, which can significantly alter the local hydrogen bonding network and, consequently, the peptide's conformational landscape.
This guide will compare three model peptides to assess the impact of this compound:
-
Peptide A (Control): A hypothetical 10-residue peptide with a standard L-methionine.
-
Peptide B (D-Amino Acid Substitution): The same peptide with L-methionine replaced by D-methionine.
-
Peptide C (this compound Incorporation): The same peptide with L-methionine replaced by this compound.
Experimental Design & Methodologies
To provide a comprehensive comparison, we will outline the protocols for synthesizing these peptides and analyzing their conformational and stability profiles.
Peptide Synthesis: Boc vs. Fmoc Strategy
The choice between Boc and Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) is a critical first step. While Fmoc chemistry is more common due to its milder deprotection conditions, Boc chemistry can be advantageous for synthesizing hydrophobic peptides or those prone to aggregation.[8][11] For the purpose of this guide, we will outline a generalized Fmoc SPPS protocol due to its widespread use and compatibility with a broader range of sensitive unnatural amino acids.[2][12]
Experimental Workflow for Peptide Synthesis:
Caption: Generalized workflow for Fmoc solid-phase peptide synthesis.
Conformational Analysis: A Multi-faceted Approach
No single technique can fully elucidate the three-dimensional structure of a peptide in solution. Therefore, a combination of spectroscopic methods is employed.
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[11][13][14] By measuring the differential absorption of left and right circularly polarized light, one can estimate the percentage of α-helix, β-sheet, and random coil conformations.[13][15]
Step-by-Step Protocol for CD Spectroscopy:
-
Sample Preparation: Dissolve lyophilized peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1 mg/mL.
-
Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.[11]
-
Measurement: Record CD spectra from 190 to 260 nm in a 1 mm path length quartz cuvette at 25°C.
-
Data Analysis: Average three scans for each peptide and subtract the buffer baseline. Convert the data to mean residue ellipticity [θ] and analyze using a deconvolution program to estimate secondary structure content.
NMR spectroscopy provides high-resolution structural information at the atomic level.[1][16] Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign proton resonances and identify through-bond and through-space correlations, which are then used to calculate a three-dimensional structure.[1][16]
Experimental Workflow for NMR-based Structure Determination:
Caption: Key steps in determining peptide structure using 2D NMR spectroscopy.
In Vitro Stability Assay
To assess the impact of the modifications on proteolytic resistance, an in vitro stability assay using human serum is performed. The degradation of the peptides is monitored over time by RP-HPLC.
Step-by-Step Protocol for In Vitro Stability Assay:
-
Sample Preparation: Prepare stock solutions of each peptide in a minimal amount of DMSO.
-
Incubation: Add the peptide stock solution to human serum pre-incubated at 37°C to a final peptide concentration of 100 µg/mL.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture and quench the enzymatic activity by adding an equal volume of 10% trichloroacetic acid.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the half-life (t½) of each peptide.
Comparative Data Analysis
The following sections present a comparative analysis of the hypothetical data obtained from the experiments described above.
Conformational Analysis
Table 1: Secondary Structure Estimation from CD Spectroscopy
| Peptide | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Peptide A (Control) | 15 | 25 | 60 |
| Peptide B (D-Met) | 10 | 45 | 45 |
| Peptide C (Boc-D-Met-ol) | 5 | 60 | 35 |
The CD data suggest that the incorporation of a D-amino acid (Peptide B) induces a shift from a predominantly random coil structure to a more ordered β-sheet conformation. This is a common observation, as D-amino acids can disrupt α-helical structures and promote turn-like or sheet-like conformations.[8][9] The introduction of this compound (Peptide C) further enhances this effect, leading to a significant increase in β-sheet content. The bulky Boc group and the hydroxyl moiety likely impose steric constraints and alter the local hydrogen bonding potential, favoring a more extended and ordered structure.
The NMR analysis provides a more detailed picture. For Peptide C, the NOESY spectra would likely show a higher number of long-range proton-proton correlations, indicative of a well-defined and stable fold. The absence of the carboxyl group in the methioninol residue would eliminate a key hydrogen bond acceptor, forcing the peptide backbone to adopt an alternative conformation to satisfy its hydrogen bonding requirements, potentially stabilizing a β-hairpin-like structure.
Proteolytic Stability
Table 2: In Vitro Stability in Human Serum
| Peptide | Half-life (t½) in hours |
| Peptide A (Control) | 0.5 |
| Peptide B (D-Met) | 12 |
| Peptide C (Boc-D-Met-ol) | > 24 |
The stability data clearly demonstrate the significant advantage of incorporating unnatural residues. The substitution with a single D-amino acid in Peptide B dramatically increases its half-life, as proteases are stereospecific for L-amino acids.[7] Peptide C, with the this compound modification, exhibits exceptional stability, remaining largely intact after 24 hours. This enhanced resistance is likely due to a combination of factors: the presence of the D-amino alcohol, the steric hindrance provided by the Boc group, and the adoption of a more compact and proteolytically resistant conformation.
Discussion and Conclusion
The incorporation of this compound into a peptide backbone has a profound impact on its final conformation and stability. Our comparative analysis, based on established principles and experimental methodologies, reveals that this modification not only significantly enhances proteolytic resistance but also induces a more ordered, β-sheet-rich structure compared to both a native L-amino acid-containing peptide and a simple D-amino acid substitution.
The causality behind these observations lies in the unique physicochemical properties of this compound. The D-configuration provides inherent resistance to proteases. The bulky Boc group introduces steric constraints that limit conformational flexibility. Finally, the replacement of the carboxyl group with a hydroxyl group fundamentally alters the hydrogen bonding capacity of the residue, forcing the peptide to adopt a different, and in this hypothetical case, more stable, three-dimensional structure.
For researchers in drug discovery, these findings highlight the potential of using amino alcohol-containing building blocks like this compound to engineer peptides with improved pharmacokinetic profiles and well-defined structures. The ability to precisely control peptide conformation is a critical step in designing potent and selective therapeutic agents.
References
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
- D'Souza, R., & Dongre, P. M. (2016). NMR in structural determination of proteins and peptides.
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
- Goldschmidt, L., & Howell, S. C. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(4), 377–390.
- Rietman, J. B., et al. (2014). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences, 111(52), 18601-18606.
- Mimoto, T., et al. (2020). Structure Derivatization of IgG-Binding Peptides and Analysis of Their Secondary Structure by Circular Dichroism Spectroscopy. Chemical and Pharmaceutical Bulletin, 68(11), 1085-1092.
- Ananda, K., & Aravinda, S. (2009).
- Gach, K., et al. (2022). Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. International Journal of Molecular Sciences, 23(18), 10815.
-
SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy: Practical Aspects. Retrieved from [Link]
- Hong, J., et al. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. AMB Express, 6(1), 101.
- Chakraborty, S., et al. (2023). Potent Racemic Antimicrobial Polypeptides Uncovered by a Stereochemical Series of Cationic d/l Backbones. Journal of the American Chemical Society, 145(1), 435–446.
- Nowick, J. S. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). University of California, Irvine.
- Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780.
-
Request PDF. (n.d.). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Retrieved from [Link]
-
JoVE. (n.d.). Circular Dichroism Studies of Secondary Structure of Peptides. Retrieved from [Link]
- Gibbons, W. A., et al. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences, 67(1), 239–246.
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- Grant, G. (Ed.). (2002). Conformations of amino acids and peptides. In Amino Acid and Peptide Synthesis (pp. 19-45). Cambridge University Press.
-
CD Formulation. (n.d.). Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational analyses of peptides 1–8. Retrieved from [Link]
- Abe, H., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions. International Journal of Molecular Sciences, 22(10), 5364.
- Ludwicki, M. K., et al. (2017). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Biopolymers, 108(4), e23021.
- Sjölander, K., & Svanborg, C. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. Molecules, 26(21), 6505.
- Soman, J., & Vijayan, M. (1989). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-arginine D-glutamate and a comparative study of amino acid crystal structures containing molecules of the same and mixed chirality. Journal of Biosciences, 14(2), 111–125.
- Ponder, J. W., & Richards, F. M. (1987). Designing amino acids to determine the local conformations of peptides. Proceedings of the National Academy of Sciences, 84(21), 7413–7417.
- Rasmussen, S. L., et al. (2016). Comparative studies of adhesion peptides based on l- or d-amino acids. Journal of Peptide Science, 22(10), 642–646.
- Gilar, M., et al. (2017). The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS). Journal of the American Society for Mass Spectrometry, 28(4), 727–737.
-
Request PDF. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Retrieved from [Link]
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A Senior Application Scientist's Guide to Boc-D-methioninol in Asymmetric Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. While a pantheon of well-established auxiliaries dominates the field, the exploration of novel, readily accessible chiral building blocks continues to be of significant interest. This guide provides an in-depth technical overview of Boc-D-methioninol, a derivative of the non-proteinogenic D-methionine, and objectively compares its potential performance with established alternatives in key asymmetric transformations.
While this compound is commercially available, its application as a chiral auxiliary in published research is not as extensively documented as that of other prominent auxiliaries. Therefore, this guide will leverage data from structurally similar and widely used chiral auxiliaries to provide a comprehensive comparative framework. We will delve into the causality behind experimental choices, present detailed protocols for benchmark reactions, and visualize the underlying principles of stereochemical control.
This compound: A Chiral Building Block with Untapped Potential
This compound, the N-tert-butyloxycarbonyl-protected form of D-methioninol, possesses the inherent chirality of its parent amino acid, making it an attractive candidate for applications in stereoselective synthesis. The presence of both a hydroxyl and a protected amine functionality allows for its potential use as a chiral ligand or its incorporation into more complex chiral auxiliaries, such as oxazolidinones.
The thioether moiety of the methionine side chain could also play a role in modulating the steric and electronic properties of the auxiliary, potentially influencing the diastereoselectivity of reactions in unique ways compared to auxiliaries with simple alkyl or aryl substituents.
Proposed Synthesis of a this compound-Derived Chiral Auxiliary: The Oxazolidinone
Proposed Experimental Protocol: Synthesis of (R)-4-(2-(methylthio)ethyl)-2-oxazolidinone from D-methioninol
-
To a solution of D-methioninol (1 eq) in a suitable solvent (e.g., toluene or a mixture of water and dioxane) is added a base such as potassium carbonate or sodium carbonate (2-3 eq). The base is crucial for the subsequent reaction with the cyclizing agent.
-
Diethyl carbonate or a similar reagent is added, and the mixture is heated to reflux. This effects the cyclization to the oxazolidinone.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired oxazolidinone.
This resulting oxazolidinone can then be N-acylated to be used in various asymmetric reactions.
Performance in Asymmetric Alkylation: A Comparative Analysis
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The chiral auxiliary's role is to direct the approach of the electrophile, leading to a high diastereomeric excess.
While direct experimental data for a this compound-derived auxiliary in asymmetric alkylation is not available, we can compare the performance of well-established auxiliaries to provide a benchmark.
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation of a Propionyl Imide with Benzyl Bromide
| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone) | >99:1 | 90-95 |
| Pseudoephedrine Amide | >98:2 | ~90 |
| Hypothetical this compound-derived Oxazolidinone | High (predicted) | Good to Excellent (predicted) |
Expertise & Experience: The high diastereoselectivity observed with Evans' oxazolidinones and pseudoephedrine amides is attributed to the formation of a rigid chelated enolate intermediate, which effectively shields one face of the enolate from the incoming electrophile. It is hypothesized that a this compound-derived oxazolidinone would perform similarly, with the thioether side chain potentially influencing the chelation and steric hindrance.
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone
This protocol serves as a self-validating system for achieving high diastereoselectivity in asymmetric alkylation.
-
To a solution of the N-propionyl Evans' oxazolidinone (1 eq) in anhydrous THF at -78 °C is added a base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) dropwise. This deprotonates the α-carbon to form the sodium enolate.
-
The reaction mixture is stirred at -78 °C for 30 minutes.
-
Benzyl bromide (1.2 eq) is added dropwise, and the reaction is stirred for several hours at -78 °C.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
-
The product is purified by flash column chromatography.
Visualization of Stereochemical Control in Asymmetric Alkylation
Caption: Workflow for Asymmetric Alkylation.
Performance in Asymmetric Aldol Reactions: A Comparative Outlook
The asymmetric aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds with control over two new stereocenters.[1] Chiral oxazolidinones are particularly effective in this transformation.[1]
Table 2: Comparison of Chiral Auxiliaries in the Asymmetric Aldol Reaction of a Propionyl Imide with Isobutyraldehyde
| Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone) | >99:1 | 85-95 |
| Hypothetical this compound-derived Oxazolidinone | High syn-selectivity (predicted) | Good to Excellent (predicted) |
Trustworthiness: The predictable and high syn-selectivity of the Evans' aldol reaction is a result of the formation of a chair-like six-membered transition state, which is a cornerstone of modern asymmetric synthesis.[1] A this compound-derived oxazolidinone is expected to follow a similar reaction pathway.
Experimental Protocol: Asymmetric Aldol Reaction using an Evans' Oxazolidinone
-
A solution of the N-propionyl Evans' oxazolidinone (1 eq) in anhydrous dichloromethane is cooled to 0 °C.
-
Dibutylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of a tertiary amine base such as triethylamine or diisopropylethylamine (1.2 eq). This generates the boron enolate.
-
The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 eq) is added dropwise.
-
The reaction is stirred at -78 °C for several hours and then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 buffer solution and methanol.
-
The product is extracted, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by flash column chromatography.
Visualization of the Aldol Reaction Pathway
Sources
A Cost-Benefit Analysis of Boc versus Fmoc Chemistry in Peptide Synthesis: A Guide for Researchers and Drug Development Professionals
In the landscape of synthetic peptide chemistry, Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technology. The strategic choice between the two dominant orthogonal protection strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that profoundly influences a project's efficiency, cost, and the purity of the final peptide. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of these two chemistries, supported by experimental insights and practical protocols to inform your synthetic strategy.
The Core Chemical Distinction: A Tale of Two Orthogonal Philosophies
The fundamental difference between Boc and Fmoc SPPS lies in the lability of the α-amino protecting group, which dictates the entire synthetic workflow, from reagent choice to cleavage conditions.[][2]
Boc Chemistry , the classical approach, employs the acid-labile Boc group for temporary Nα-protection.[2] This group is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[2][3] This reliance on graduated acid lability, rather than a truly orthogonal system, presents both advantages and disadvantages.[4]
Fmoc Chemistry , developed as a milder alternative, utilizes the base-labile Fmoc protecting group.[2] This group is readily cleaved by a weak base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[] This represents a truly orthogonal protection scheme, a key advantage of the Fmoc approach.[4][]
Quantitative Cost-Benefit Analysis
While a direct cost comparison is multifaceted and depends on scale, supplier, and peptide sequence, we can analyze the major contributing factors. Fmoc-protected amino acids are generally more expensive on a per-gram basis than their Boc-protected counterparts due to the higher cost of the Fmoc protecting group itself.[][] However, a holistic view often reveals a more nuanced economic picture.
| Feature | Boc Chemistry | Fmoc Chemistry | Rationale & Causality |
| Protected Amino Acids | Generally less expensive per gram.[] | Typically more expensive per gram.[] | The synthesis of the Fmoc protecting group is more complex and costly. However, market demand and production advances are narrowing this gap.[] |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine | TFA is a significant cost in both methods, used for deprotection in Boc and final cleavage in Fmoc.[6] Piperidine is a relatively inexpensive base. |
| Coupling Reagents | DCC/HOBt (less expensive), HBTU/HATU (more expensive).[] | HBTU/HATU/COMU (more expensive but highly efficient).[] | While less expensive carbodiimides can be used in Boc-SPPS, the more efficient and expensive uronium/aminium reagents are standard in Fmoc-SPPS to ensure high coupling yields.[][7] |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF).[6] | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP). | Solvent consumption is a major cost driver in both methods. Boc chemistry's use of the less expensive DCM can be a cost advantage for large-scale synthesis.[] |
| Final Cleavage Reagent | Hydrofluoric Acid (HF) or TFMSA.[4] | Trifluoroacetic Acid (TFA).[2] | The need for highly corrosive and hazardous HF in Boc-SPPS requires specialized, expensive equipment and stringent safety protocols, representing a significant "hidden" cost.[4] |
| Waste Disposal | Halogenated and strong acidic waste. | Basic and acidic waste.[6] | Costs are generally comparable but are subject to local regulations. The hazardous nature of HF in Boc chemistry can increase disposal costs. |
| Overall Cost-Effectiveness | Can be more cost-effective for some reagents and large-scale production of simpler peptides.[2] | Higher initial reagent costs can be offset by higher efficiency, purity, and reduced downstream processing, making it more cost-effective overall for many applications.[][] | The higher crude purity often achieved with Fmoc chemistry reduces the time and resources required for purification, a significant cost in peptide production. |
Performance and Purity: A Comparative Look
The choice of chemistry directly impacts the yield and purity of the crude peptide product. While both methods can produce high-purity peptides after purification, the initial quality of the crude material is a key differentiator.
| Performance Metric | Boc Chemistry | Fmoc Chemistry | Experimental Insights & Causality |
| Typical Yield per Step | High, but can be affected by aggregation.[4] | >99%.[2] | Fmoc chemistry, with its milder deprotection steps and highly efficient coupling reagents, often achieves near-quantitative yields per cycle.[] |
| Crude Peptide Purity | Generally lower for many sequences. | Often provides higher purity crude products.[2] | The milder deprotection conditions of Fmoc-SPPS minimize side reactions that can occur with the repeated strong acid treatments in Boc chemistry.[2] |
| Aggregation-Prone Sequences | Often preferred for "difficult" hydrophobic sequences.[2] | Can be challenging due to aggregation. | The protonated state of the N-terminus after Boc deprotection with TFA can disrupt inter-peptide hydrogen bonding, reducing aggregation and improving solvation.[2] |
| Acid-Sensitive Residues | Less suitable for peptides with acid-labile modifications. | More suitable due to milder overall conditions.[6] | The repetitive use of TFA in Boc chemistry can lead to the degradation of sensitive amino acids like tryptophan and methionine, whereas the milder conditions of Fmoc-SPPS preserve their integrity.[] |
| Automation Friendliness | Less common in modern automated synthesizers due to corrosive reagents.[4] | Highly amenable to automation.[2] | The non-corrosive nature of the reagents used in the Fmoc cycle and the ability to monitor deprotection via UV absorbance of the fluorenyl byproduct make it ideal for automated synthesis.[8] |
Illustrative Experimental Data:
The synthesis of a model pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂) highlights the typical performance differences:
| Parameter | Boc Strategy | Fmoc Strategy |
| Crude Peptide Yield | ~65% | ~80% |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% |
| Final Purified Peptide Yield | ~25% | ~40% |
| Final Peptide Purity (by HPLC) | >98% | >98% |
Data is illustrative and reflects general trends in peptide chemistry.
Common Side Reactions: A Mechanistic Perspective
Both chemistries are susceptible to side reactions that can impact the final purity and yield. Understanding these potential pitfalls is crucial for troubleshooting and optimization.
Boc Chemistry:
-
Asp-Pro Cleavage: The Asp-Pro bond can be cleaved during the strong acid treatment with HF.
-
Homoserine Lactone Formation: C-terminal methionine can cyclize during HF cleavage.
-
Side-chain Alkylation: Carbocations generated during acid deprotection can alkylate sensitive residues like Met and Trp.
Fmoc Chemistry:
-
Diketopiperazine Formation: At the dipeptide stage, the N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly prevalent with Proline in the first two positions.
-
Aspartimide Formation: The side chain of aspartic acid can form a cyclic imide, which can then reopen to form a mixture of α- and β-linked peptides.
-
Racemization: While modern coupling reagents minimize this, racemization can occur, especially with sensitive amino acids like histidine and cysteine.[8]
Experimental Protocols: A Side-by-Side Comparison
The following are generalized, step-by-step protocols for a single synthesis cycle. Optimization is often necessary based on the specific peptide sequence.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield) in DCM for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain and treat with 50% TFA in DCM for 20-30 minutes.
-
Wash with DCM and isopropanol.
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash with DCM.
-
-
Amino Acid Coupling:
-
Pre-activate 2-4 equivalents of the Nα-Boc protected amino acid with a coupling agent (e.g., HBTU/HOBt) and DIEA in DMF or DCM/DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction with a Kaiser (ninhydrin) test.
-
Wash with DMF and DCM.
-
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide) in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 5-10 minutes.
-
Wash thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Pre-activate 3-5 equivalents of the Fmoc-protected amino acid with a coupling agent (e.g., HATU) and DIEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction with a Kaiser (ninhydrin) test.
-
Wash with DMF and DCM.
-
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc SPPS are robust and effective methods for peptide synthesis. The Fmoc strategy has become the predominant choice for routine peptide synthesis due to its milder reaction conditions, amenability to automation, and compatibility with a wide range of sensitive amino acids and post-translational modifications.[2] This often translates to higher crude product purity, simplifying downstream purification and potentially improving overall cost-effectiveness.[][2]
However, Boc chemistry remains a valuable tool, particularly for the synthesis of long and "difficult" sequences prone to aggregation, where the acidic deprotection step can be advantageous.[2] For certain large-scale industrial productions with well-established protocols, Boc chemistry continues to be a cost-effective option.[]
Ultimately, a thorough understanding of the chemical principles, practical considerations, and cost-benefit trade-offs of both Boc and Fmoc SPPS will empower the researcher to make an informed decision and successfully synthesize the desired peptide target.
References
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Oakwood Chemical. HBTU. Retrieved from [Link]
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National Center for Biotechnology Information. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]
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Scientific Laboratory Supplies. Piperidine solution, for peptide synthesis, 20% in DMF. Retrieved from [Link]
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ResearchGate. Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. Retrieved from [Link]
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Omizzur. Comparison of Peptide Synthesis Methods and Techniques. Retrieved from [Link]
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National Center for Biotechnology Information. Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
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Royal Society of Chemistry. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved from [Link]
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Digital Journal. FMOC and BOC Protected Amino Acids Comprehensive Market Study: Trends and Predictions 2025-2033. Retrieved from [Link]
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National Center for Biotechnology Information. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Retrieved from [Link]
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ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... Retrieved from [Link]
-
Federation of American Scientists. Accelerating Biomanufacturing and Producing Cost-Effective Amino Acids through a Grand Challenge. Retrieved from [Link]
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A Senior Application Scientist's Guide to Enzymatic Assays for Studying D-Methioninol Incorporation
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for probing protein structure and function, as well as for engineering novel biocatalysts and therapeutics.[1][2][3] D-methioninol, a non-canonical amino acid, presents a unique opportunity to introduce novel chemical properties into a protein scaffold. However, the successful incorporation of such an amino acid is only the first step; robust and sensitive enzymatic assays are paramount to characterizing the functional consequences of this modification.
This guide provides an in-depth comparison of enzymatic assay strategies to study the effects of D-methioninol incorporation. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental design, ensuring that the chosen assay is a self-validating system for generating trustworthy and actionable data.
The Impact of D-Methioninol Incorporation on Enzyme Function
The substitution of a canonical L-amino acid with D-methioninol can induce significant perturbations in local and global protein structure. The altered stereochemistry at the alpha-carbon can disrupt secondary structures like alpha-helices and beta-sheets, potentially impacting substrate binding, catalytic activity, and protein stability.[4][5] Therefore, a comprehensive enzymatic analysis is crucial to quantify these effects.
Key questions to be addressed by enzymatic assays include:
-
Catalytic Efficiency: How does D-methioninol incorporation affect the enzyme's turnover number (kcat) and its affinity for the substrate (KM)?
-
Enzyme Stability: Does the presence of D-methioninol alter the enzyme's thermal or chemical stability?
-
Inhibitor Susceptibility: Does the modification change the enzyme's sensitivity to known inhibitors?
Choosing the Right Enzymatic Assay: A Comparative Analysis
The selection of an appropriate enzymatic assay is dictated by the specific enzyme, the nature of its substrate and product, and the research question at hand. The two primary categories of enzymatic assays are continuous assays and endpoint (discontinuous) assays .[6][7][8]
| Assay Type | Principle | Advantages | Disadvantages | Best Suited For |
| Continuous (Kinetic) Assays | The reaction is monitored in real-time, allowing for the direct determination of the initial reaction velocity.[9][10] | Provides a rich dataset of the reaction progress over time.[9] Highly accurate determination of initial velocities (V₀).[9] Ideal for detailed kinetic studies (KM, Vmax).[9] Can reveal time-dependent inhibition.[9] | Lower throughput.[9] Requires a spectrophotometer or fluorometer capable of repeated measurements.[9] May not be suitable for all enzyme/substrate pairs. | Detailed kinetic characterization of wild-type vs. D-methioninol-containing enzymes. Investigating the mechanism of any observed changes in activity. |
| Endpoint (Discontinuous) Assays | The reaction is allowed to proceed for a fixed time, then stopped, and the amount of product formed is measured.[6][8] | High throughput, suitable for screening large numbers of samples.[9] Simpler protocol.[9] | Provides a single data point, which may not accurately reflect the initial velocity if the reaction is not linear over the incubation time.[6][9] Can be less precise for fast reactions.[11] Potential for inaccuracy due to substrate depletion or enzyme instability.[9] | High-throughput screening of mutant libraries with D-methioninol incorporation. Rapid assessment of whether the incorporation has a drastic effect on enzyme activity. |
Experimental Workflow: A Tale of Two Assays
To illustrate the practical differences, let's consider a hypothetical enzyme, "D-Met-Ligase," where we have incorporated D-methioninol at a specific site.
Caption: Comparative workflow of continuous versus endpoint enzymatic assays.
Detailed Methodologies: Putting Theory into Practice
General Considerations for Assay Development
Before initiating kinetic experiments, it is crucial to establish optimal assay conditions. This includes determining the optimal pH and temperature for the enzyme and ensuring the linearity of the reaction with respect to both time and enzyme concentration. For enzymes with D-methioninol incorporated, it is essential to re-validate these parameters as the modification could alter the enzyme's properties.
Protocol: Continuous Spectrophotometric Assay for D-Met-Ligase
This protocol assumes D-Met-Ligase catalyzes a reaction that results in a change in absorbance.
Materials:
-
Purified wild-type and D-methioninol-containing D-Met-Ligase
-
Substrate solution
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂)
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Enzyme Preparation: Dilute the stock solutions of both wild-type and mutant enzymes to a working concentration in assay buffer. Keep on ice.
-
Reaction Setup: In a quartz cuvette, prepare the reaction mixture by adding assay buffer and the substrate to their final concentrations.
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer's temperature-controlled cell holder for 5 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add a small volume of the diluted enzyme to the cuvette, mix quickly by gentle inversion, and immediately start recording the absorbance at the predetermined wavelength.
-
Data Acquisition: Monitor the change in absorbance over time (e.g., every second for 5 minutes).
-
Data Analysis: Plot absorbance versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.[10] Convert the change in absorbance per unit time to the rate of product formation using the Beer-Lambert law (A = εcl).
-
Kinetic Parameter Determination: Repeat steps 2-6 with varying substrate concentrations to determine KM and Vmax by fitting the data to the Michaelis-Menten equation.[11][12]
Protocol: Endpoint HPLC-Based Assay for D-Met-Ligase
This protocol is suitable when the product cannot be monitored continuously but can be separated and quantified by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified wild-type and D-methioninol-containing D-Met-Ligase
-
Substrate solution
-
Assay buffer
-
Quenching solution (e.g., 1 M HCl or 10% trichloroacetic acid)
-
HPLC system with an appropriate column and detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, substrate, and enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for a predetermined time, ensuring the reaction is still in the linear range.
-
Stop Reaction: Terminate the reaction by adding the quenching solution.
-
Sample Preparation: Centrifuge the quenched reaction to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the sample onto the HPLC system. Separate the substrate and product using an appropriate gradient and quantify the product peak area.
-
Quantification: Generate a standard curve using known concentrations of the product to convert the peak area to the amount of product formed.
-
Calculate Velocity: The reaction velocity is calculated as the amount of product formed divided by the incubation time and the amount of enzyme used.
Interpreting the Data: Causality and Consequences
A change in the kinetic parameters of the D-methioninol-containing enzyme compared to the wild-type provides valuable insights into the functional role of the modified residue.
Caption: Logical flow from observed kinetic changes to their potential implications.
Conclusion: A Robust Framework for Functional Characterization
The incorporation of D-methioninol is a powerful technique for protein engineering, but its true value is only realized through meticulous functional characterization. By carefully selecting and optimizing enzymatic assays, researchers can gain a deep understanding of how this unnatural amino acid impacts enzyme catalysis. The choice between continuous and endpoint assays should be guided by the specific research goals, with continuous assays offering a more detailed kinetic picture and endpoint assays providing higher throughput for initial screening. A well-designed experimental strategy, grounded in a solid understanding of enzyme kinetics, is essential for generating reliable and insightful data in the exciting field of unnatural protein biology.
References
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Hinds MG, King RW, Feeney J. 19F NMR studies of conformational changes accompanying cyclic AMP binding to 3-fluorophenylalanine-containing cyclic AMP receptor protein from Escherichia coli. Proc Natl Acad Sci USA. 1992;89:12023–12027. [Link]
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Biology Discussion. Difference between Continuous Assays and End Point Assays. [Link]
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Bain, J. D., Glabe, C. G., Dix, T. A., Chamberlin, A. R., & Diala, E. S. (1989). Biosynthetic site-specific incorporation of a non-natural amino acid into a polypeptide. Journal of the American Chemical Society, 111(21), 8013-8014. [Link]
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Tip Biosystems. What Are Enzyme Kinetic Assays?. (2024-07-19). [Link]
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Patsnap Synapse. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each. (2025-05-09). [Link]
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Sharma, P., Chhonker, Y. S., & Singh, Y. (2021). Reprogramming natural proteins using unnatural amino acids. RSC advances, 11(60), 38167-38183. [Link]
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Wang, L., & Schultz, P. G. (2004). Expanding the genetic code. Angewandte Chemie International Edition, 44(1), 34-66. [Link]
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Dougherty, D. A. (2000). Unnatural amino acids as probes of protein structure and function. Current opinion in chemical biology, 4(6), 645-652. [Link]
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Cornish, V. W., Mendel, D., & Schultz, P. G. (1995). Probing protein structure and function with an expanded genetic code. Angewandte Chemie International Edition in English, 34(6), 621-633. [Link]
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Hille, R. (2014). The analysis of complex enzyme kinetic mechanisms. Archives of biochemistry and biophysics, 544, 3-14. [Link]
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Hong, S. H., Ntai, I., & Kelleher, N. L. (2014). The emerging world of cell-free protein synthesis. FEBS letters, 588(17), 2763-2770. [Link]
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Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry, 79, 413-444. [Link]
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Costello, A., et al. (2024) Efficient genetic code expansion without host genome modifications. Nature Biotechnology. [Link]
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Johnson, K. A. (2008). The art of enzyme kinetics. Molecular and cellular biophysics, 1(1), 1-17. [Link]
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Pless, S. A., & Ahern, C. A. (2013). Noncanonical amino acid tools and their application to membrane protein studies. Chemical reviews, 113(4), 3075-3103. [Link]
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Hecht, S. M. (2000). Construction of modified ribosomes for incorporation of D-amino acids into proteins. Accounts of chemical research, 33(6), 389-397. [Link]
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Wikipedia. Enzyme kinetics. [Link]
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Wang, Q., Parrish, A. R., & Wang, L. (2009). Expanding the genetic code for biological studies. Chemistry & biology, 16(3), 323-336. [Link]
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Singh, Y., & Sharma, P. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38167-38183. [Link]
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Profacgen. Incorporation of Unnatural Amino Acids. [Link]
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Inglese, J., Auld, D. S., & Jadhav, A. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. [Link]
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Feringa, B. L., & Roelfes, G. (2014). Unnatural amino acids as a means to expand the scope of enzyme catalysis. Nature chemistry, 6(11), 941-942. [Link]
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Li, J., & Alexandrov, K. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Journal of visualized experiments: JoVE, (147), 10.3791/59593. [Link]
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Aledo, J. C. (2019). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Protein Science, 28(11), 1985-1997. [Link]
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O'Donoghue, P., & Ling, J. (2018). Rapid in vitro screening for the location‐dependent effects of unnatural amino acids on protein expression and activity. Protein Science, 27(8), 1476-1485. [Link]
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Zhang, Y., & Lu, Y. (2018). Study and design of amino acid-based radical enzymes using unnatural amino acids. RSC chemical biology, 9(8), 1947-1956. [Link]
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Wikipedia. Methionine. [Link]
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Textor, L. C., et al. (2024). Kinetic and catalytic mechanisms of the methionine-derived glucosinolate biosynthesis enzyme methylthioalkylmalate synthase. Journal of Biological Chemistry, 295(1), 163-175. [Link]
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Findrik, Z., & Vasić-Rački, D. (2007). Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. Biotechnology and bioengineering, 98(5), 956-967. [Link]
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Markwick, P. R., et al. (2012). Substrate dynamics contribute to enzymatic specificity in human and bacterial methionine adenosyltransferases. Journal of the American Chemical Society, 134(30), 12694-12703. [Link]
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Meenakshi, S., & Rajendran, L. (2016). Enzyme kinetic modelling and analytical solution of nonlinear rate equation in the transformation of D-methionine into L-methionine in batch reactor using the new homotopy perturbation method. Brazilian Journal of Chemical Engineering, 33, 819-832. [Link]
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Hansen, E. H., et al. (2018). Analysis of enzyme kinetics of fungal methionine synthases in an optimized colorimetric microscale assay for measuring cobalamin-independent methionine synthase activity. Applied and environmental microbiology, 84(16), e00949-18. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Boc-D-methioninol for Laboratory Professionals
Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of Boc-D-methioninol (tert-butyl (R)-(1-hydroxy-4-(methylthio)butan-2-yl)carbamate), a key reagent in peptide synthesis and pharmaceutical development.[1] By adhering to these protocols, researchers can mitigate risks, protect the environment, and uphold the highest standards of laboratory safety.
Hazard Identification and Risk Assessment: A Precautionary Approach
While some supplier information indicates that this compound is not classified as a hazardous material, a comprehensive risk assessment necessitates a cautious approach due to the limited availability of detailed public safety data.[1] The closely related compound, N-Boc-D-methionine, is also generally not considered hazardous under the OSHA 2012 Hazard Communication Standard.[2] However, GHS hazard statements for the L-isostere, Boc-L-methionine, suggest potential for skin and eye irritation.[3] Therefore, it is prudent to handle this compound as a potentially irritating substance.
Key Principles of Causality: The Boc protecting group and the methioninol backbone are generally stable under normal conditions.[2] However, the potential for residual reagents from synthesis or degradation products necessitates careful handling to avoid unintended exposure or environmental release.
| Hazard Classification | Available Data and Recommendations | Source |
| Acute Toxicity | Not classified as acutely toxic. | [1][2] |
| Skin Corrosion/Irritation | Treat as a potential skin irritant as a precautionary measure. | [3][4] |
| Eye Damage/Irritation | Treat as a potential eye irritant as a precautionary measure. | [3][4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust. | [4] |
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier of your this compound for the most accurate and up-to-date hazard information.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling any chemical, including its waste products. The following PPE should be worn to minimize exposure risks:
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill clean-up of the solid compound), a NIOSH-approved N95 or equivalent particulate respirator should be used.[5]
Waste Segregation and Container Management: A Systematic Approach
Effective waste management begins with proper segregation at the point of generation. This prevents accidental mixing of incompatible chemicals and ensures that waste is disposed of in the most environmentally sound and cost-effective manner.
Below is a decision-making workflow for the segregation of waste generated from work with this compound.
Caption: Decision workflow for the segregation of this compound waste.
Waste Container Requirements:
-
Compatibility: Containers must be made of a material compatible with the waste they hold. For this compound and common organic solvents, high-density polyethylene (HDPE) or glass containers are appropriate.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and any solvents present.
-
Closure: Containers must be kept tightly sealed when not in use to prevent the release of vapors and to avoid spills.
Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable guide for the disposal of different waste streams containing this compound.
This procedure applies to unused, expired, or surplus solid this compound.
-
Collection: Carefully sweep up the solid material, minimizing dust generation.[2]
-
Containment: Place the collected solid into a designated, properly labeled solid chemical waste container.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
This procedure applies to items such as gloves, weighing paper, pipette tips, and other disposable lab supplies contaminated with this compound.
-
Segregation: Separate grossly contaminated items from those with minimal contamination.
-
Containment:
-
Non-sharp items: Place in a durable, leak-proof bag or container designated for solid chemical waste.
-
Sharps (e.g., contaminated needles or broken glassware): Place in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.
-
-
Labeling: Ensure the container is clearly labeled with its contents.
-
Disposal: Dispose of the container through your institution's EHS-approved waste stream.
This procedure applies to solutions of this compound in organic solvents.
-
Identification: Identify the solvent system used. This compound is typically used in non-halogenated organic solvents.
-
Collection: Pour the liquid waste into a designated, properly labeled container for non-halogenated organic solvent waste.
-
Segregation: Do not mix this waste stream with halogenated solvents, strong acids, or bases.
-
Storage: Keep the container sealed and stored in a designated satellite accumulation area with secondary containment.
-
Pickup: Arrange for disposal through your institution's EHS department.
Spill Management
In the event of a small spill of solid this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE as described in Section 2, including respiratory protection if dust is present.
-
Contain and Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the material and place it in a labeled container for solid chemical waste.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
By implementing these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory.
References
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-D-methioninol
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. Handling specialized reagents like Boc-D-methioninol, a key building block in peptide synthesis and pharmaceutical development, demands a nuanced understanding of its properties and a proactive approach to personal protection.[1][2] This guide moves beyond a simple checklist to provide a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.
While some safety data for the related compound, N-Boc-D-methionine, does not classify it as hazardous under OSHA's 2012 standard[3], data for other similar N-Boc protected amino acid derivatives indicate potential for skin, eye, and respiratory irritation.[4][5] Given this context, we adopt the principle of As Low As Reasonably Practicable (ALARP) for exposure. This guide is built on the expertise that prudent laboratory practice requires treating all chemical reagents with a structured and informed safety protocol.
Core Principles of Protection: A Proactive Stance
The primary objective when handling any chemical powder, including this compound, is to prevent unintended contact. The main routes of exposure are dermal (skin), ocular (eyes), and inhalation (respiratory). Our PPE strategy is therefore designed to create reliable barriers for these pathways.
-
Ocular Protection: The eyes are highly susceptible to irritation from airborne particulates. Standard safety glasses may not provide a sufficient seal against fine dusts.
-
Dermal Protection: Direct skin contact can lead to irritation and potential sensitization. Protective gloves and lab coats are the first line of defense.
-
Respiratory Protection: While the compound is a stable solid with low vapor pressure, the fine powder can become airborne during handling, such as weighing or transfer.[3] Inhalation of chemical dusts should always be minimized.
Essential PPE Protocol for this compound
Eye and Face Protection: The Non-Negotiable Barrier
Always wear protective eyewear. The choice between safety glasses and chemical splash goggles depends on the scale and nature of the task.
-
Standard Use (e.g., small-scale weighing): At a minimum, wear safety glasses with side shields that conform to OSHA regulation 29 CFR 1910.133 or European Standard EN166.[3][4]
-
High-Risk Operations (e.g., bulk transfers, potential for splashing): Chemical splash goggles are required. They form a protective seal around the eyes, offering superior protection from dust and potential splashes that safety glasses do not.[6] A face shield may be worn in addition to goggles for maximum protection.[7]
Hand Protection: The Primary Point of Contact
Appropriate gloves are critical. Nitrile gloves are a standard and effective choice for handling solid chemicals.
-
Selection: Use chemical-resistant, disposable nitrile gloves. Always inspect gloves for tears or punctures before use.[8]
-
Technique: Don gloves before handling the chemical container and use proper removal technique (peeling them off without touching the outer surface) to avoid contaminating your skin.[8] Wash hands thoroughly with soap and water after removing gloves.
-
Disposal: Dispose of contaminated gloves as chemical waste in accordance with your institution's guidelines and local regulations.[3][8]
Body Protection: Shielding Against Contamination
A lab coat is mandatory to protect your skin and personal clothing from contamination.
-
Type: A long-sleeved, knee-length lab coat made of a suitable material like cotton or a flame-resistant blend is recommended.
-
Practice: Keep the lab coat fully buttoned. Remove it before leaving the laboratory to prevent the spread of contamination.
Respiratory Protection: An As-Needed Defense
Under normal, well-ventilated laboratory conditions and when handling small quantities where dust formation is minimal, specific respiratory protection is often not required.[3][9] However, the causality is key: if the procedure can generate airborne dust, protection is necessary.
-
When to Use: Wear a respirator if you are handling large quantities, if the material is being transferred in a way that creates dust, or if working outside of a certified chemical fume hood or ventilated enclosure.
-
Type of Respirator: For nuisance levels of dust, a NIOSH-approved N95 or P1 (EN 143) filtering facepiece respirator (dust mask) is appropriate.[8] For operations with a higher potential for dust generation, consult your institution's environmental health and safety (EHS) office for guidance on selecting a fitted half-mask respirator with particulate filters.
Operational and Disposal Plans
A self-validating safety protocol extends beyond simply wearing PPE. It includes the entire workflow from preparation to disposal.
Step-by-Step Handling Procedure
-
Preparation: Designate a specific area for handling this compound, preferably within a chemical fume hood or a powder containment hood.
-
PPE Inspection: Before starting, inspect all PPE (gloves, goggles, coat) for defects.
-
Handling: Open the container and transfer the chemical slowly and carefully to minimize dust generation. Use tools like a spatula or powder funnel.
-
Post-Handling: Securely close the primary container. Clean any residual powder from the work surface using a damp cloth or a HEPA-filtered vacuum. Do not dry sweep, as this can aerosolize the powder.[4]
-
PPE Removal: Remove PPE in the correct order: gloves first, followed by lab coat and then eye protection.
Spill Response Protocol
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Before cleaning, don the appropriate PPE as outlined in the table below, including respiratory protection if the spill is large or has generated significant dust.
-
Containment: Cover the spill with a dry, inert material like sand or vermiculite to prevent further spread.
-
Cleanup: Carefully sweep or scoop the material into a designated, labeled waste container.[3][8] Avoid any actions that create dust.[4]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the cleanup materials and contaminated PPE as hazardous waste according to institutional and local regulations.[3]
Data Presentation: PPE Recommendations by Task
| Task / Scale | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Use (<1g), in ventilated area | Safety Glasses with Side Shields[4] | Nitrile Gloves[8] | Lab Coat | Not typically required[3] |
| Large-Scale Weighing / Transfer (>1g) | Chemical Splash Goggles[6] | Nitrile Gloves[8] | Lab Coat | N95 Dust Mask (minimum)[8] |
| Spill Cleanup | Chemical Splash Goggles[4] | Nitrile Gloves[8] | Lab Coat | N95 or Half-Mask Respirator |
| Solution Preparation (potential for splash) | Chemical Splash Goggles[7] | Nitrile Gloves[8] | Lab Coat | Not typically required |
Mandatory Visualization: PPE Selection Workflow
This diagram outlines the logical decision-making process for selecting the appropriate level of PPE when planning to work with this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. americanchemistry.com [americanchemistry.com]
- 8. westliberty.edu [westliberty.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
